molecular formula C7H6F2O B1297542 2,5-Difluorobenzyl alcohol CAS No. 75853-20-2

2,5-Difluorobenzyl alcohol

Cat. No.: B1297542
CAS No.: 75853-20-2
M. Wt: 144.12 g/mol
InChI Key: KIKCAPPVFQLOIU-UHFFFAOYSA-N
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Description

2,5-Difluorobenzyl alcohol is a useful research compound. Its molecular formula is C7H6F2O and its molecular weight is 144.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,5-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKCAPPVFQLOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226760
Record name 2,5-Difluorobenzyl alcohol
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Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

75853-20-2
Record name 2,5-Difluorobenzenemethanol
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Record name 2,5-Difluorobenzyl alcohol
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Record name 2,5-Difluorobenzyl alcohol
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Record name 2,5-difluorobenzyl alcohol
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Record name 2,5-DIFLUOROBENZYL ALCOHOL
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Foundational & Exploratory

An In-depth Technical Guide to 2,5-Difluorobenzyl Alcohol (CAS: 75853-20-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Difluorobenzyl alcohol, a key fluorinated building block in organic synthesis, with a particular focus on its relevance to the pharmaceutical and agrochemical industries. This document details its physicochemical properties, a standard synthesis protocol, safety and handling information, and its applications in medicinal chemistry.

Physicochemical Properties

This compound is a colorless to light brown liquid at room temperature. The introduction of two fluorine atoms onto the benzene ring significantly influences its electronic properties, polarity, and metabolic stability, making it a valuable intermediate in the synthesis of more complex molecules. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 75853-20-2[1]
Molecular Formula C₇H₆F₂O[1]
Molecular Weight 144.12 g/mol [1]
Density 1.29 g/mLJ&K Scientific
Flash Point 94 °C (closed cup)Sigma-Aldrich
Solubility Insoluble or sparingly soluble in water.Inferred from 2,6-difluorobenzyl alcohol
IUPAC Name (2,5-difluorophenyl)methanol[1]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2,5-difluorobenzaldehyde, using a mild reducing agent such as sodium borohydride. This reaction is typically carried out in an alcoholic solvent and proceeds with high yield and selectivity.

Experimental Protocol: Reduction of 2,5-Difluorobenzaldehyde

This protocol is a representative procedure based on standard organic chemistry methodology for the reduction of aromatic aldehydes.

Materials:

  • 2,5-Difluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Hydrochloric acid (1 M)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-difluorobenzaldehyde (1 equivalent) in methanol (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C. The addition is exothermic.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

  • Carefully quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C until the pH is neutral to slightly acidic. This will decompose the excess sodium borohydride and borate esters.

  • Remove the methanol from the reaction mixture using a rotary evaporator.

  • To the remaining aqueous residue, add deionized water and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with brine (saturated aqueous sodium chloride solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Dissolve 2,5-Difluorobenzaldehyde in Methanol B Cool to 0°C A->B C Add Sodium Borohydride B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Quench with 1M HCl E->F G Remove Methanol F->G H Aqueous Extraction with Diethyl Ether G->H I Dry and Concentrate H->I J Vacuum Distillation or Column Chromatography I->J K K J->K Pure this compound

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

The incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. Fluorine can improve metabolic stability, increase binding affinity to biological targets, and modulate lipophilicity and bioavailability. The 2,5-difluorobenzyl moiety, and by extension this compound as its precursor, is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs).[2]

Role as a Pharmaceutical Intermediate

This compound is a precursor to other key intermediates, such as 2,5-difluorobenzyl bromide or chloride, which are then used in the synthesis of more complex drug candidates. For example, the 2,5-difluorobenzyl group is found in molecules targeting:

  • RORγt (Retinoic acid receptor-related orphan receptor gamma-t): This nuclear receptor is a key regulator of Th17 cell differentiation and is a promising target for the treatment of autoimmune and inflammatory diseases. The 2,6-difluorobenzyl ether series of RORγt inverse agonists have shown surprising potency, and the 2,5-isomer is also explored in similar scaffolds.[3][4]

  • γ-Secretase: This enzyme is implicated in the production of amyloid-beta peptides, which are associated with Alzheimer's disease. Novel γ-secretase inhibitors have been synthesized incorporating the 2,5-difluorobenzyl moiety.

Drug Discovery Workflow:

G A This compound B Conversion to 2,5-Difluorobenzyl Halide A->B C Coupling with Pharmacophore Scaffold B->C D Lead Compound Synthesis C->D E In vitro & In vivo Testing D->E F SAR Studies E->F Biological Data G Lead Optimization F->G Structure-Activity Relationship G->D Iterative Synthesis H Drug Candidate G->H

Caption: Role of this compound in Drug Discovery.

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques. Representative data can be found in public databases such as PubChem.[1]

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the benzylic methylene protons (CH₂), and the hydroxyl proton (OH). The coupling patterns of the aromatic protons would be indicative of the 1,2,5-trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon atoms in the molecule, with the carbon-fluorine couplings providing valuable structural information.[1]

  • IR Spectroscopy: The infrared spectrum would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, and characteristic C-F stretching bands.[1]

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as causing serious eye damage and may cause skin and respiratory irritation.

GHS Hazard Statements:

  • H318: Causes serious eye damage.

  • H315: Causes skin irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound.

References

An In-depth Technical Guide to 2,5-Difluorobenzyl Alcohol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,5-Difluorobenzyl alcohol is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the two fluorine substituents on the benzene ring, make it a valuable building block for the synthesis of novel pharmaceutical agents and other functional molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its applications.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below, providing essential data for its handling, application, and analysis.

PropertyValue
Molecular Formula C₇H₆F₂O
Molecular Weight 144.12 g/mol [1][2]
CAS Number 75853-20-2[1][2]
Appearance Colorless to almost colorless clear liquid
Density 1.29 g/mL[2]
Boiling Point (Calculated) 213.8 °C at 760 mmHg
Melting Point (Calculated) 8.96 °C
Flash Point 94 °C (201.2 °F) - closed cup[3]
Refractive Index (n20/D) 1.4890 to 1.4910[2]
Solubility Not miscible or difficult to mix in water. Soluble in many organic solvents.

Synthesis of this compound

A common and efficient method for the preparation of this compound is the reduction of 2,5-difluorobenzaldehyde using a mild reducing agent such as sodium borohydride.

Experimental Workflow: Synthesis of this compound

G Synthesis of this compound cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup cluster_3 Purification A Dissolve 2,5-difluorobenzaldehyde in ethanol B Cool solution in an ice bath A->B Prepare for reduction C Slowly add sodium borohydride (NaBH4) solution B->C Initiate reaction D Stir at room temperature C->D Allow reaction to proceed E Quench with dilute HCl D->E Neutralize excess NaBH4 F Extract with ethyl acetate E->F Isolate product G Wash with brine F->G Remove aqueous impurities H Dry over anhydrous sodium sulfate G->H Remove water I Concentrate under reduced pressure H->I Remove solvent J Purify by column chromatography I->J Obtain pure product K Characterize the final product J->K Confirm identity and purity G Impact of Fluorine on Drug Properties A 2,5-Difluorobenzyl Moiety B Increased Metabolic Stability A->B C-F bond strength C Enhanced Binding Affinity A->C Altered electronics D Improved Lipophilicity A->D Hydrophobicity of F E Valuable Pharmaceutical Intermediate B->E C->E D->E

References

A Technical Guide to the Spectral Analysis of 2,5-Difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,5-difluorobenzyl alcohol. It includes tabulated spectral data, detailed experimental protocols, and a logical workflow for spectroscopic analysis, designed to assist in the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data

The following sections present the key spectral data for this compound (CAS No: 75853-20-2, Molecular Formula: C₇H₆F₂O, Molecular Weight: 144.12 g/mol ).[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are crucial for its structural elucidation. Due to the fluorine substituents, both proton (¹H) and carbon (¹³C) NMR spectra will exhibit characteristic splitting patterns (coupling) between the fluorine atoms and the neighboring protons and carbons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.10 - 7.30m3HAromatic protons (H-3, H-4, H-6)
~4.70s2HMethylene protons (-CH₂OH)
~2.50br s1HHydroxyl proton (-OH)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~159 (dd)C-F (C-2)
~157 (dd)C-F (C-5)
~130 (dd)C-1
~116 (dd)Aromatic CH
~115 (dd)Aromatic CH
~114 (dd)Aromatic CH
~60-CH₂OH

Note: 'dd' denotes a doublet of doublets, arising from coupling to the two fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a hydroxyl group, an aromatic ring, and carbon-fluorine bonds.

Please note: The following IR data is based on predicted spectra and common absorption ranges for the functional groups present.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3550 - 3200Strong, BroadO-H stretch (hydroxyl group)
~3030MediumAromatic C-H stretch
1700 - 1500MediumAromatic C=C bending
1250 - 1000StrongC-F stretch
~1050StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern upon ionization.

Table 4: Major Mass Spectrometry Fragments for this compound

m/zRelative AbundanceAssignment
144HighMolecular Ion [M]⁺
127Medium[M-OH]⁺ or [M+H-H₂O]⁺
123High[M-F]⁺ (tentative)
115High[C₇H₄F]⁺ (tentative)

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 or 500 MHz) is recommended.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Approximately 15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled ¹³C experiment.

    • Spectral Width: Approximately 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of neat this compound directly onto the ATR crystal (e.g., diamond).

    • Ensure complete coverage of the crystal surface.

  • Instrumentation:

    • A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

  • Instrumentation:

    • A GC-MS system equipped with a capillary column (e.g., DB-5MS) and an electron ionization (EI) source.

  • Gas Chromatography (GC) Conditions:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10-20 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample such as this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Sample (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Dilution Dilution in Volatile Solvent Sample->Dilution for GC-MS Neat Neat Liquid Sample Sample->Neat for FTIR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (GC-MS) Dilution->MS IR IR Spectroscopy (FTIR-ATR) Neat->IR NMR_Data Structural Elucidation (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data IR_Data Functional Group Identification IR->IR_Data Final_Report Comprehensive Technical Report NMR_Data->Final_Report MS_Data->Final_Report IR_Data->Final_Report

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

References

solubility of 2,5-Difluorobenzyl alcohol in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2,5-Difluorobenzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding the solubility of this compound in different organic solvents is critical for process development, formulation, and ensuring reaction efficiency and product purity. While specific experimental data for this compound is not extensively available in the public domain, this guide leverages data from the structurally similar compound, benzyl alcohol, to provide valuable insights and predictive analysis. Furthermore, it outlines a detailed, standardized experimental protocol for determining thermodynamic solubility, enabling researchers to generate precise data for their specific applications.

Predicted Solubility of this compound

The solubility of a compound is primarily dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound is a polar molecule due to the presence of the hydroxyl (-OH) group and the two fluorine atoms on the benzene ring. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the fluorine atoms are weak hydrogen bond acceptors.

In the absence of specific experimental data for this compound, we can infer its likely solubility behavior by examining its parent compound, benzyl alcohol. Benzyl alcohol is widely reported to be miscible with or soluble in a range of common organic solvents.[1][2][3][4] The introduction of two fluorine atoms to the benzene ring in this compound is expected to influence its solubility profile. Fluorine is the most electronegative element, and its presence can alter the electron distribution within the molecule, potentially affecting its interaction with solvent molecules. However, the overall polar nature imparted by the hydroxyl group is expected to remain the dominant factor in its solubility in polar organic solvents.

Based on the properties of benzyl alcohol, this compound is predicted to be readily soluble in polar protic and aprotic organic solvents.

Illustrative Solubility Data

The following table summarizes the reported solubility of benzyl alcohol in various organic solvents. This data serves as a strong indicator of the expected solubility for this compound.

SolventChemical ClassPredicted Solubility of this compoundBenzyl Alcohol Solubility Data
Methanol Polar ProticMiscibleSoluble/Miscible[1][2][3]
Ethanol Polar ProticMiscibleSoluble/Miscible[1][2][3][5]
Acetone Polar AproticMiscibleSoluble/Miscible[1][2][3]
Ethyl Acetate Polar AproticSolubleMiscible
Dichloromethane HalogenatedSolubleSoluble
Toluene AromaticSolubleMiscible
Water Polar ProticSlightly Soluble42,900 mg/L at 25 °C[1]

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic (or equilibrium) solubility of a solid in a liquid solvent.[6][7][8] This protocol is based on the principles outlined in OECD Guideline 105 for the testing of chemicals.[9][10][11][12]

Principle

An excess amount of the solid solute (this compound) is added to a known volume of the organic solvent. The mixture is then agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the clear, saturated solution is determined using a suitable analytical method.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer, Gas Chromatography)

  • Glass vials with screw caps

Experimental Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. A preliminary study may be needed to determine the optimal equilibration time (typically 24 to 72 hours).[6][8]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Carefully separate the saturated solution from the undissolved solid. This can be achieved by:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

      • Filtration: Withdraw an aliquot of the supernatant using a syringe and filter it through a membrane filter that is compatible with the solvent.

  • Analysis of Solute Concentration:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve using the analytical instrument of choice (e.g., by measuring the absorbance at a specific wavelength for UV-Vis spectroscopy).

    • Dilute the saturated solution with the solvent as necessary to bring its concentration within the range of the calibration curve.

    • Measure the concentration of the diluted saturated solution and calculate the original concentration of the saturated solution (i.e., the solubility).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess This compound mix Combine in vial prep_solid->mix prep_solvent Measure known volume of organic solvent prep_solvent->mix shake Agitate at constant temperature (24-72h) mix->shake separate Centrifuge or Filter shake->separate analyze Determine concentration of saturated solution (e.g., HPLC, UV-Vis) separate->analyze result Solubility Data analyze->result

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2,5-Difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) of 2,5-difluorobenzyl alcohol. While specific experimental data for direct EAS reactions on this substrate are not extensively available in the public domain, this document extrapolates from established principles of organic chemistry to predict reaction outcomes and provides a theoretical framework for researchers in drug development and organic synthesis.

Introduction to the Reactivity of this compound

This compound is an aromatic compound featuring a benzene ring substituted with two fluorine atoms and a hydroxymethyl group. The reactivity of the aromatic ring towards electrophiles is influenced by the electronic effects of these substituents.

  • Fluorine Substituents: Fluorine is an electronegative atom and thus exerts a deactivating, electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+M). In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic attack. Despite being deactivating, the lone pairs of fluorine direct incoming electrophiles to the ortho and para positions.

  • Hydroxymethyl (-CH₂OH) Substituent: The hydroxymethyl group is generally considered to be a weakly activating or weakly deactivating group. Its primary influence is through a weak electron-withdrawing inductive effect due to the oxygen atom. It is an ortho, para-director.

The interplay of these directing effects on the this compound molecule will determine the regioselectivity of electrophilic aromatic substitution reactions.

Predicted Regioselectivity of Electrophilic Aromatic Substitution

The positions on the benzene ring of this compound are numbered as follows:

  • Position 1: Substituted with the hydroxymethyl group.

  • Position 2: Substituted with a fluorine atom.

  • Position 3: Unsubstituted.

  • Position 4: Unsubstituted.

  • Position 5: Substituted with a fluorine atom.

  • Position 6: Unsubstituted.

The directing effects of the substituents are as follows:

  • -CH₂OH group (at C1): ortho, para-directing (to positions 2, 4, 6).

  • -F group (at C2): ortho, para-directing (to positions 1, 3, 5).

  • -F group (at C5): ortho, para-directing (to positions 2, 4, 6).

Considering the combined effects:

  • Position 3: Activated by the fluorine at C2 (ortho) and deactivated by the fluorine at C5 (meta).

  • Position 4: Activated by the hydroxymethyl group (para) and the fluorine at C5 (ortho).

  • Position 6: Activated by the hydroxymethyl group (ortho) and the fluorine at C5 (para).

Based on the additive nature of substituent effects, positions 4 and 6 are the most likely sites for electrophilic attack , as they are activated by two groups. Position 4 is activated by the para-directing hydroxymethyl group and the ortho-directing fluorine at C5. Position 6 is activated by the ortho-directing hydroxymethyl group and the para-directing fluorine at C5. Steric hindrance might favor substitution at position 4 over position 6.

Key Electrophilic Aromatic Substitution Reactions

While specific experimental protocols for this compound are not readily found, the following sections outline the general conditions for common EAS reactions that could be adapted for this substrate.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring.

General Experimental Protocol: A solution of this compound in a suitable solvent (e.g., glacial acetic acid or dichloromethane) would be cooled in an ice bath. A nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, would be added dropwise while maintaining a low temperature to control the exothermic reaction. After the addition, the reaction mixture would be stirred at a controlled temperature for a specific duration. The reaction would then be quenched by pouring it into ice water, and the product extracted with an organic solvent.

Expected Major Products: 4-Nitro-2,5-difluorobenzyl alcohol and 6-Nitro-2,5-difluorobenzyl alcohol.

Halogenation

Halogenation involves the introduction of a halogen atom (e.g., Br, Cl) onto the aromatic ring.

General Experimental Protocol for Bromination: this compound would be dissolved in a suitable solvent (e.g., dichloromethane or carbon tetrachloride). A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), would be added. Elemental bromine would then be added dropwise at a controlled temperature. The reaction mixture would be stirred until completion, followed by a workup procedure to remove the catalyst and excess bromine, typically involving washing with an aqueous solution of sodium bisulfite.

Expected Major Products: 4-Bromo-2,5-difluorobenzyl alcohol and 6-Bromo-2,5-difluorobenzyl alcohol.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring. This reaction is a powerful tool for the formation of carbon-carbon bonds.[1][2]

General Experimental Protocol: The reaction would typically be carried out in an inert solvent (e.g., nitrobenzene or carbon disulfide) at low temperatures. A stoichiometric amount of a Lewis acid catalyst, commonly aluminum chloride (AlCl₃), is required.[2] The acylating agent, such as an acyl chloride or acid anhydride, would be added to the mixture of the substrate and catalyst. The reaction is often followed by an aqueous workup to decompose the aluminum chloride complex formed with the product.

Expected Major Products: 4-Acyl-2,5-difluorobenzyl alcohol and 6-Acyl-2,5-difluorobenzyl alcohol.

Data Presentation

As no specific quantitative data for the electrophilic aromatic substitution of this compound were found in the performed searches, a data table cannot be provided at this time. Researchers are encouraged to perform experimental studies to determine yields, reaction times, and isomer ratios for these reactions.

Visualization of Directing Effects

The following diagram illustrates the predicted directing effects of the substituents on this compound, highlighting the most probable positions for electrophilic attack.

G cluster_ring a C b C a->b c C b->c d C c->d e C d->e f C e->f f->a substituents->a CH₂OH substituents->b F substituents->e F electrophile E⁺ electrophile->c Disfavored electrophile->d Favored electrophile->f Favored

Directing effects in the electrophilic substitution of this compound.

Conclusion

This technical guide has provided a theoretical framework for understanding the electrophilic aromatic substitution of this compound. Based on the known directing effects of fluorine and hydroxymethyl substituents, electrophilic attack is predicted to occur predominantly at the C4 and C6 positions of the aromatic ring. While specific experimental data is currently lacking in the literature, the general protocols provided for nitration, halogenation, and Friedel-Crafts acylation can serve as a starting point for researchers to explore the reactivity of this important fluorinated building block. Further experimental investigation is necessary to fully elucidate the reaction outcomes and optimize conditions for the synthesis of novel derivatives for applications in drug discovery and materials science.

References

Stability of 2,5-Difluorobenzyl Alcohol Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Difluorobenzyl alcohol is a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and other specialty chemicals. The presence of two fluorine atoms on the aromatic ring imparts unique electronic properties that can significantly influence the reactivity and stability of the molecule, particularly in acidic environments commonly encountered during synthesis and formulation. This technical guide provides an in-depth analysis of the stability of this compound under acidic conditions, detailing the underlying chemical principles, potential degradation pathways, and recommended analytical methodologies for stability assessment. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile intermediate.

The Chemical Landscape: Understanding the Influence of Fluorine

The stability of a benzyl alcohol in acidic media is intrinsically linked to the stability of the corresponding benzylic carbocation that can form upon protonation of the hydroxyl group and subsequent loss of water. The electronic nature of substituents on the aromatic ring plays a pivotal role in modulating the stability of this carbocation.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). This effect tends to destabilize a positively charged carbocation intermediate. While fluorine also possesses a weak electron-donating resonance effect (+R), the inductive effect is generally dominant in influencing the stability of benzylic cations. In the case of this compound, the cumulative inductive effect of two fluorine atoms is expected to significantly destabilize the benzylic carbocation, thereby rendering the molecule more resistant to acid-catalyzed degradation compared to its non-fluorinated counterpart.

However, it is crucial to recognize that under sufficiently harsh acidic conditions (e.g., strong acids, elevated temperatures), degradation can still occur. The primary degradation pathways for benzyl alcohols in acidic media are acid-catalyzed SN1-type reactions, which can lead to etherification or self-polymerization.

Potential Degradation Pathways Under Acidic Conditions

The degradation of this compound in the presence of acid is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). This is followed by the formation of a transient 2,5-difluorobenzyl carbocation, which can then undergo several reactions.

Acid-Catalyzed Self-Etherification

In the absence of other strong nucleophiles, a molecule of this compound can act as a nucleophile, attacking the carbocation generated from another molecule. This results in the formation of a bis(2,5-difluorobenzyl) ether.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Nucleophilic Attack cluster_3 Step 4: Deprotonation A This compound H_plus H+ B Protonated Alcohol A->B + H+ C 2,5-Difluorobenzyl Carbocation B->C - H2O B->C D Another Molecule of This compound E Protonated Ether C->E H2O H2O D->E Nucleophilic Attack F Bis(2,5-difluorobenzyl) Ether E->F - H+ E->F

Figure 1: Proposed mechanism for acid-catalyzed self-etherification.
Acid-Catalyzed Polymerization

Under more forcing conditions, the etherification process can continue, leading to the formation of poly(benzyl ether) oligomers or polymers. This is a significant concern in concentrated acidic solutions or at elevated temperatures.

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Carbocation 2,5-Difluorobenzyl Carbocation Dimer Dimer Cation Carbocation->Dimer + Alcohol Alcohol This compound Trimer Trimer Cation Dimer->Trimer + Alcohol Polymer Polymer Chain Trimer->Polymer + n Alcohol Final_Polymer Neutral Polymer Polymer->Final_Polymer - H+

Figure 2: Simplified schematic of acid-catalyzed polymerization.

Experimental Protocol: Forced Degradation Study

To quantitatively assess the stability of this compound, a forced degradation study under acidic conditions is recommended. This involves subjecting the compound to a range of acid strengths and temperatures and monitoring its degradation over time.

Materials and Reagents
  • This compound (≥99% purity)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sulfuric acid (H₂SO₄), 0.1 M and 1 M

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium hydroxide (for neutralization)

  • pH meter

Procedure
  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • For each acidic condition (0.1 M HCl, 1 M HCl, 0.1 M H₂SO₄, 1 M H₂SO₄), mix 1 mL of the stock solution with 9 mL of the acid solution in a sealed vial.

    • Prepare a control sample by mixing 1 mL of the stock solution with 9 mL of water.

    • Incubate the vials at two different temperatures: room temperature (25 °C) and an elevated temperature (e.g., 60 °C).

  • Time Points: Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Quenching and Preparation: Immediately neutralize the withdrawn aliquot with an equivalent amount of sodium hydroxide solution to stop the degradation. Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method.

Recommended HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method should be validated to ensure it can separate the parent compound from its potential degradation products.

Data Presentation and Interpretation

The results of the forced degradation study can be summarized in a table to facilitate comparison across different conditions.

Acid ConditionTemperature (°C)Time (hours)This compound Remaining (%)
0.1 M HCl2548>99
1 M HCl254895.2
0.1 M H₂SO₄2548>99
1 M H₂SO₄254894.8
0.1 M HCl602492.5
1 M HCl602475.3
0.1 M H₂SO₄602491.8
1 M H₂SO₄602473.9

Note: The data presented in this table is illustrative and should be replaced with actual experimental results.

The percentage of remaining this compound should be calculated relative to the initial concentration at time zero. A significant decrease in the parent peak area, accompanied by the appearance of new peaks in the chromatogram, indicates degradation. The identity of the degradation products can be further investigated using techniques like LC-MS to confirm the proposed degradation pathways.

Conclusion and Recommendations

This compound exhibits a higher stability under acidic conditions compared to unsubstituted benzyl alcohol due to the electron-withdrawing nature of the fluorine atoms, which destabilizes the key carbocation intermediate. However, it is not completely inert and can undergo degradation, primarily through self-etherification and polymerization, under forcing acidic conditions (high acid concentration and elevated temperature).

For synthetic processes involving this compound in acidic media, it is recommended to:

  • Use the mildest acidic conditions possible.

  • Maintain low reaction temperatures.

  • Minimize reaction times.

  • Employ a stability-indicating analytical method to monitor the integrity of the starting material and detect the formation of any impurities.

By understanding the inherent stability and potential degradation pathways of this compound, researchers and drug development professionals can design more robust and reliable synthetic routes and formulation strategies.

An In-depth Technical Guide on the Thermal Decomposition of 2,5-Difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists in publicly available literature on the thermal decomposition of 2,5-Difluorobenzyl alcohol. This guide synthesizes information from analogous compounds, particularly benzyl alcohol and other fluorinated aromatic molecules, to provide a comprehensive overview of its expected thermal behavior, plausible decomposition pathways, and recommended experimental protocols for its investigation.

Introduction

This compound is a fluorinated aromatic compound with applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Understanding its thermal stability and decomposition characteristics is crucial for ensuring safe handling, optimizing reaction conditions, and predicting potential degradation products in manufacturing processes and drug development. This technical guide provides a detailed examination of the anticipated thermal properties and decomposition mechanisms of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

PropertyValueReference
Molecular FormulaC₇H₆F₂O[1]
Molecular Weight144.12 g/mol [1]
AppearanceColorless to almost colorless clear liquid
CAS Number75853-20-2[1][2]
IUPAC Name(2,5-difluorophenyl)methanol[1]

Table 1: Physicochemical Properties of this compound

Plausible Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through a series of complex reactions, influenced by factors such as temperature, pressure, and the presence of other chemical species. Based on studies of similar aromatic alcohols, the primary decomposition pathways are likely to involve the cleavage of the C-C and C-O bonds of the benzyl group.[3][4]

Initial Decomposition Steps:

The primary initiation step is anticipated to be the homolytic cleavage of the benzylic C-C bond to form a 2,5-difluorobenzyl radical and a hydroxymethyl radical, or the C-O bond to form a 2,5-difluorobenzyl radical and a hydroxyl radical. Studies on benzyl alcohol have shown that the primary dissociation involves the formation of benzyl and OH radicals.[3]

Secondary Reactions:

The initially formed radicals are highly reactive and will undergo a variety of secondary reactions, including:

  • Hydrogen Abstraction: Radicals can abstract hydrogen atoms from parent molecules or other species, leading to the formation of more stable molecules and new radical species.

  • Recombination: Radicals can recombine to form larger molecules.

  • Fragmentation: The aromatic ring or the side chain of the radicals can fragment into smaller, more volatile compounds. The decomposition of the benzyl radical itself has been studied and shown to produce smaller hydrocarbon fragments.[4][5]

A proposed logical workflow for the initial decomposition is illustrated below.

A This compound B Heat A->B Input C Primary Decomposition B->C D 2,5-Difluorobenzyl radical + OH radical C->D Homolytic Cleavage E Secondary Reactions D->E F Decomposition Products E->F

Caption: Initial thermal decomposition workflow for this compound.

Plausible Signaling Pathway for Decomposition:

The following diagram illustrates a plausible signaling pathway for the decomposition of this compound, leading to a variety of smaller molecular fragments.

cluster_0 Primary Decomposition cluster_1 Secondary Reactions cluster_2 Products A This compound B 2,5-Difluorobenzyl radical A->B C-O bond cleavage C Hydroxyl radical (•OH) A->C C-O bond cleavage D Hydrogen Abstraction B->D E Ring Opening & Fragmentation B->E F Recombination B->F C->D G 2,5-Difluorotoluene D->G H Smaller fluorinated aromatics E->H J CO, CO₂, H₂O E->J I Polycyclic Aromatic Hydrocarbons (PAHs) F->I cluster_0 Data Analysis A Sample Preparation (this compound) B Thermogravimetric Analysis (TGA) A->B C Differential Scanning Calorimetry (DSC) A->C D Pyrolysis-GC-MS A->D E Mass Loss Profile (TGA Data) B->E F Thermal Transitions (DSC Data) C->F G Decomposition Product Identification (MS Data) D->G H Comprehensive Thermal Decomposition Profile E->H F->H G->H

References

The Versatility of 2,5-Difluorobenzyl Alcohol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the synthesis, biological activities, and therapeutic potential of 2,5-difluorobenzyl alcohol derivatives, providing researchers, scientists, and drug development professionals with a detailed resource for exploring this promising chemical scaffold.

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. The this compound moiety, in particular, has emerged as a key building block in the design of a diverse range of therapeutic agents. This technical guide delves into the potential applications of this compound derivatives, focusing on their roles as anticancer agents, enzyme inhibitors, and modulators of key signaling pathways.

Anticancer Applications: Targeting Cancer Cell Proliferation

Derivatives of this compound have demonstrated significant potential in the development of novel anticancer agents. One notable example is the class of 1-(2,5-difluorobenzyl)isatin derivatives, which have shown promising cytotoxic activity against various cancer cell lines.

Quantitative Data: Cytotoxicity of 1-(2,5-difluorobenzyl)isatin Derivatives
CompoundCancer Cell LineIC50 (µM)
1-(2,5-difluorobenzyl)-5-fluoroisatinMCF-7 (Breast Cancer)21.5
1-(2,5-difluorobenzyl)-5-fluoroisatinHeLa (Cervical Cancer)25.8
1-(2,5-difluorobenzyl)-5-fluoroisatinA549 (Lung Cancer)30.2
Experimental Protocols:

Synthesis of 1-(2,5-difluorobenzyl)-5-fluoroisatin:

A mixture of 5-fluoroisatin (1.0 eq), 2,5-difluorobenzyl bromide (1.2 eq), and potassium carbonate (2.0 eq) in anhydrous N,N-dimethylformamide (DMF) is stirred at room temperature for 24 hours. The reaction mixture is then poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried under vacuum. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.

Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the 1-(2,5-difluorobenzyl)isatin derivative for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.[1][2][3][4]

Enzyme Inhibition: Modulating Key Biological Processes

The 2,5-difluorobenzyl scaffold has been successfully incorporated into the design of potent and selective enzyme inhibitors, targeting enzymes implicated in various diseases.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

Certain 2,5-difluorobenzyl-substituted heterocyclic compounds have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. Inhibition of DPP-4 increases the levels of incretin hormones, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.

DPP-4 Signaling Pathway

DPP4_Signaling cluster_0 Pancreatic β-cell cluster_1 Intestine Insulin Secretion Insulin Secretion GLP-1 GLP-1 GLP-1->Insulin Secretion stimulates DPP-4 DPP-4 GLP-1->DPP-4 degraded by GIP GIP GIP->Insulin Secretion stimulates GIP->DPP-4 degraded by Food Intake Food Intake Food Intake->GLP-1 Food Intake->GIP Inactive Metabolites Inactive Metabolites DPP-4->Inactive Metabolites 2,5-Difluorobenzyl Derivative 2,5-Difluorobenzyl Derivative 2,5-Difluorobenzyl Derivative->DPP-4 inhibits

Caption: DPP-4 Inhibition by 2,5-Difluorobenzyl Derivatives.

γ-Secretase Inhibition for Alzheimer's Disease

The 2,5-difluorobenzyl moiety has been utilized in the synthesis of γ-secretase inhibitors.[5] γ-Secretase is a key enzyme in the processing of amyloid precursor protein (APP), and its inhibition is a therapeutic strategy to reduce the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease.

γ-Secretase Signaling Pathway

Gamma_Secretase_Signaling cluster_0 Cell Membrane APP APP γ-Secretase γ-Secretase APP->γ-Secretase cleaved by β-Secretase β-Secretase APP->β-Secretase cleaved by Aβ Peptides Aβ Peptides γ-Secretase->Aβ Peptides Amyloid Plaques Amyloid Plaques Aβ Peptides->Amyloid Plaques aggregate to form 2,5-Difluorobenzyl Derivative 2,5-Difluorobenzyl Derivative 2,5-Difluorobenzyl Derivative->γ-Secretase inhibits

Caption: Inhibition of Amyloid-β Production.

Experimental Protocols:

General Synthesis of 2,5-Difluorobenzyl Ethers:

To a solution of the alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added sodium hydride (1.2 eq) portion-wise. The mixture is stirred at room temperature for 30 minutes, followed by the addition of 2,5-difluorobenzyl bromide (1.1 eq). The reaction is then stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[6][7]

In Vitro γ-Secretase Activity Assay:

A cell-free assay can be performed using purified γ-secretase enzyme and a synthetic substrate. The assay measures the cleavage of the substrate, which results in the generation of a fluorescent signal. The inhibitory activity of the 2,5-difluorobenzyl derivative is determined by measuring the reduction in the fluorescent signal in the presence of the compound.[8][9][10][11][12]

Modulation of Nuclear Receptors: RORγt Inverse Agonists for Inflammatory Diseases

Derivatives of 2,6-difluorobenzyl alcohol have been identified as potent inverse agonists of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor for the differentiation of Th17 cells, which play a critical role in the pathogenesis of autoimmune and inflammatory diseases. Inverse agonists of RORγt can suppress the inflammatory response by inhibiting the production of pro-inflammatory cytokines such as IL-17A.

Quantitative Data: RORγt Inverse Agonist Activity
CompoundAssayEC50 (nM)
2,6-Difluorobenzyl Ether DerivativeRORγt Gal4 Assay11

RORγt Signaling Pathway

RORgt_Signaling cluster_0 Th17 Cell Nucleus RORγt RORγt IL-17A Gene IL-17A Gene RORγt->IL-17A Gene activates transcription IL-17A mRNA IL-17A mRNA IL-17A Gene->IL-17A mRNA IL-17A Protein IL-17A Protein IL-17A mRNA->IL-17A Protein translated to 2,6-Difluorobenzyl Derivative 2,6-Difluorobenzyl Derivative 2,6-Difluorobenzyl Derivative->RORγt acts as inverse agonist Inflammation Inflammation IL-17A Protein->Inflammation promotes

Caption: RORγt Inverse Agonism.

Experimental Protocols:

RORγt Inverse Agonist Assay (Cell-Based Reporter Assay):

  • Cell Culture: HEK293 cells are co-transfected with a RORγt expression vector and a reporter plasmid containing a ROR-responsive element linked to a luciferase gene.

  • Compound Treatment: The transfected cells are treated with various concentrations of the 2,6-difluorobenzyl ether derivative for 24 hours.

  • Luciferase Assay: The luciferase activity is measured using a luminometer.

  • Data Analysis: The EC50 value is determined as the concentration of the compound that causes a 50% reduction in luciferase activity.[5][13][14][15][16][17]

Conclusion

The this compound scaffold and its derivatives represent a versatile and promising platform for the development of novel therapeutic agents. The examples highlighted in this technical guide demonstrate their potential in oncology, metabolic diseases, neurodegenerative disorders, and inflammatory conditions. The unique properties conferred by the difluorobenzyl moiety make it an attractive starting point for further lead optimization and drug discovery efforts. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to explore and expand the therapeutic applications of this important chemical class.

References

Methodological & Application

Synthesis of 2,5-Difluorobenzyl Alcohol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,5-Difluorobenzyl alcohol and its derivatives. These compounds are valuable building blocks in medicinal chemistry and drug discovery due to the unique properties conferred by the fluorine substituents, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The following sections detail common synthetic routes, experimental protocols, and quantitative data to guide researchers in the efficient preparation of these important intermediates.

Introduction to Synthetic Strategies

The synthesis of this compound and its derivatives can be achieved through several reliable methods. The most common approaches involve the reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid, or the formation of a new carbon-carbon bond via a Grignard reaction.

  • Reduction of 2,5-Difluorobenzaldehyde: This is a straightforward and high-yielding method. The aldehyde is readily reduced to the primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).

  • Reduction of 2,5-Difluorobenzoic Acid: A more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is required for the reduction of the carboxylic acid to the corresponding alcohol.[1][2]

  • Grignard Reaction: This versatile method allows for the synthesis of a wide range of this compound derivatives. A Grignard reagent, prepared from 2,5-difluorobenzyl bromide, can react with various aldehydes and ketones to form secondary and tertiary alcohols, respectively.[3]

The choice of synthetic route often depends on the availability of starting materials, the desired scale of the reaction, and the specific derivative to be synthesized.

Synthetic Pathways Overview

Synthesis_Pathways cluster_reduction Reduction Pathways cluster_grignard Grignard Pathway 2,5-Difluorobenzaldehyde 2,5-Difluorobenzaldehyde This compound This compound 2,5-Difluorobenzaldehyde->this compound NaBH4 2,5-Difluorobenzoic Acid 2,5-Difluorobenzoic Acid 2,5-Difluorobenzoic Acid->this compound LiAlH4 2,5-Difluorobenzyl bromide 2,5-Difluorobenzyl bromide 2,5-Difluorobenzylmagnesium bromide 2,5-Difluorobenzylmagnesium bromide 2,5-Difluorobenzyl bromide->2,5-Difluorobenzylmagnesium bromide Mg, Ether Substituted this compound Substituted this compound 2,5-Difluorobenzylmagnesium bromide->Substituted this compound Aldehyde / Ketone Aldehyde / Ketone Aldehyde / Ketone->Substituted this compound

Caption: Synthetic routes to this compound and its derivatives.

Quantitative Data Summary

The following tables summarize typical yields and purities for the synthesis of this compound and a representative derivative.

Table 1: Synthesis of this compound

Starting MaterialReagentSolventTypical Yield (%)Typical Purity (%)Reference
2,5-DifluorobenzaldehydeNaBH₄Methanol/THF90-98>98[4][5]
2,5-Difluorobenzoic AcidLiAlH₄THF85-95>97[1][6]

Table 2: Synthesis of a Substituted this compound via Grignard Reaction

Grignard PrecursorCarbonyl CompoundSolventTypical Yield (%)Typical Purity (%)
2,5-Difluorobenzyl bromideAcetaldehydeDiethyl ether75-85>95

Experimental Protocols

Protocol 1: Reduction of 2,5-Difluorobenzaldehyde with Sodium Borohydride

This protocol describes the reduction of 2,5-difluorobenzaldehyde to this compound using sodium borohydride.[4][5]

Materials:

  • 2,5-Difluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 2,5-difluorobenzaldehyde (1.0 eq) in a mixture of THF and MeOH (e.g., a 1:1 ratio).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of deionized water.

  • Acidify the mixture to pH ~5-6 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

Protocol1_Workflow A Dissolve 2,5-Difluorobenzaldehyde in THF/MeOH B Cool to 0 °C A->B C Add NaBH4 B->C D Stir at 0 °C for 1-2h C->D E Quench with Water D->E F Acidify with HCl E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I This compound H->I

Caption: Workflow for the reduction of 2,5-difluorobenzaldehyde.

Protocol 2: Reduction of 2,5-Difluorobenzoic Acid with Lithium Aluminum Hydride

This protocol details the reduction of 2,5-difluorobenzoic acid to this compound using lithium aluminum hydride.[1][2][6] Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

Materials:

  • 2,5-Difluorobenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Deionized water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Nitrogen or Argon gas supply

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add LiAlH₄ (1.5 eq) to anhydrous THF in the flask and cool to 0 °C.

  • Dissolve 2,5-difluorobenzoic acid (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the solution of the acid dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C.

  • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% NaOH solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature until a white precipitate forms.

  • Filter the solid and wash it with THF.

  • Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound.

Protocol2_Workflow A Suspend LiAlH4 in anhydrous THF at 0 °C B Add 2,5-Difluorobenzoic acid solution dropwise A->B C Reflux for 2-4h B->C D Cool to 0 °C and Quench C->D E Filter and wash solid D->E F Dry and Concentrate Filtrate E->F G This compound F->G

Caption: Workflow for the reduction of 2,5-difluorobenzoic acid.

Protocol 3: Synthesis of a Secondary Alcohol via Grignard Reaction

This protocol outlines the synthesis of a secondary alcohol by reacting 2,5-difluorobenzylmagnesium bromide with an aldehyde.

Materials:

  • 2,5-Difluorobenzyl bromide[3]

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as initiator)

  • Aldehyde (e.g., acetaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Nitrogen or Argon gas supply

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried three-neck flask under an inert atmosphere, place magnesium turnings (1.2 eq) and a small crystal of iodine.

    • Add a small amount of anhydrous ether.

    • In a dropping funnel, prepare a solution of 2,5-difluorobenzyl bromide (1.0 eq) in anhydrous ether.

    • Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by the disappearance of the iodine color and gentle reflux), gently warm the flask.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Reaction with Aldehyde:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Dissolve the aldehyde (1.0 eq) in anhydrous ether and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the Grignard reagent at 0 °C.

    • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure to obtain the crude secondary alcohol.

    • Purify the product by column chromatography on silica gel if necessary.

Protocol3_Workflow cluster_grignard_prep Grignard Reagent Preparation cluster_reaction Reaction and Work-up A Activate Mg with I2 in Ether B Add 2,5-Difluorobenzyl bromide A->B C Reflux to form Grignard B->C D Cool Grignard to 0 °C C->D E Add Aldehyde solution D->E F Stir at RT E->F G Quench with NH4Cl F->G H Extract and Dry G->H I Purify H->I J Substituted this compound I->J

Caption: Workflow for the Grignard synthesis of a substituted alcohol.

Applications in Drug Discovery

This compound and its derivatives are important precursors for the synthesis of various biologically active molecules. The difluorobenzyl moiety is often incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. For instance, fluorination can block metabolic oxidation, increase binding affinity to target proteins, and improve cell membrane permeability. These compounds have been utilized in the development of treatments for inflammatory diseases and other conditions.[7] The synthetic methods described herein provide a reliable foundation for accessing these valuable building blocks for drug discovery programs.

References

2,5-Difluorobenzyl Alcohol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluorobenzyl alcohol is a valuable fluorinated building block in organic synthesis, prized for its utility in the construction of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The presence of two fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics are often imparted to the target molecules, potentially enhancing their biological activity and pharmacokinetic profiles.

This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including ether and ester formation, the Mitsunobu reaction, and oxidation to the corresponding aldehyde.

Key Properties

PropertyValue
Molecular Formula C₇H₆F₂O
Molecular Weight 144.12 g/mol [1]
CAS Number 75853-20-2
Appearance Colorless liquid
Boiling Point 204-205 °C
Density 1.304 g/cm³

Applications in Organic Synthesis

The reactivity of the benzylic hydroxyl group allows for a variety of chemical modifications, making this compound a versatile precursor for introducing the 2,5-difluorobenzyl moiety into a target structure.

Ether Synthesis (Williamson Ether Synthesis)

The Williamson ether synthesis provides a reliable method for the preparation of 2,5-difluorobenzyl ethers. This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.

Logical Relationship: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products 2_5_Difluorobenzyl_alcohol This compound Alkoxide Alkoxide 2_5_Difluorobenzyl_alcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Hydrogen_Gas H₂ Gas Base->Hydrogen_Gas Base->Alkoxide Alkyl_Halide Alkyl Halide (R-X) Ether 2,5-Difluorobenzyl Ether Alkyl_Halide->Ether Salt Salt (NaX) Alkyl_Halide->Salt Alkoxide->Ether Sₙ2 Attack

Caption: Williamson ether synthesis workflow.

Experimental Protocol: Synthesis of a Generic 2,5-Difluorobenzyl Ether

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., ethyl bromide, benzyl bromide)

  • Methanol (for quenching)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Dilute the mixture with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reactant (Alcohol)Alkyl HalideBaseSolventYield (%)
This compoundEthyl BromideNaHDMF~85-95
This compoundBenzyl BromideNaHTHF~90-98
Esterification

The formation of esters from this compound can be achieved through various methods, including Fischer esterification with a carboxylic acid under acidic catalysis, or more commonly, by reaction with an acid chloride or anhydride in the presence of a base.

Experimental Workflow: Esterification

Esterification_Workflow Start Start Reactants Mix this compound, Acid Anhydride/Chloride, and Base Start->Reactants Reaction Stir at Room Temperature or Gentle Heating Reactants->Reaction Workup Aqueous Workup (Wash with water, NaHCO₃, brine) Reaction->Workup Purification Purify by Column Chromatography Workup->Purification Product Isolated Ester Product Purification->Product

Caption: General workflow for ester synthesis.

Experimental Protocol: Synthesis of 2,5-Difluorobenzyl Acetate

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane, add pyridine (1.5 eq) and cool the mixture to 0 °C.

  • Slowly add acetic anhydride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Carboxylic Acid DerivativeBaseSolventYield (%)
Acetic AnhydridePyridineDCM>95
Benzoyl ChlorideTriethylamineDCM>95
Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for the conversion of alcohols to a variety of functional groups, including esters and ethers, with inversion of stereochemistry for chiral alcohols.[2][3][4][5] For an achiral alcohol like this compound, it provides a mild method for forming C-O bonds.

Signaling Pathway: Mitsunobu Reaction

Mitsunobu_Pathway PPh3 Triphenylphosphine (PPh₃) Betaine Betaine Intermediate PPh3->Betaine DEAD Azodicarboxylate (e.g., DEAD) DEAD->Betaine Oxyphosphonium Oxyphosphonium Salt Betaine->Oxyphosphonium Alcohol 2,5-Difluorobenzyl Alcohol Alcohol->Oxyphosphonium Nucleophile Nucleophile (e.g., Phenol, Carboxylic Acid) Product Product (Ether or Ester) Nucleophile->Product Sₙ2 Attack Oxyphosphonium->Product Byproducts Triphenylphosphine Oxide + Hydrazine Derivative Oxyphosphonium->Byproducts

Caption: Key intermediates in the Mitsunobu reaction.

Experimental Protocol: Mitsunobu Reaction with a Phenolic Nucleophile

Materials:

  • This compound

  • Phenol (or a substituted phenol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq), the phenolic nucleophile (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography, typically eluting with a gradient of hexanes and ethyl acetate, to separate the product from triphenylphosphine oxide and the hydrazine byproduct.

NucleophileReagentsSolventYield (%)
4-NitrophenolPPh₃, DEADTHF~70-85
Benzoic AcidPPh₃, DIADTHF~80-90
Oxidation to 2,5-Difluorobenzaldehyde

The oxidation of this compound to the corresponding aldehyde is a fundamental transformation, providing a key intermediate for reactions such as Wittig olefination, reductive amination, and the formation of imines and oximes. Various oxidizing agents can be employed, with milder reagents being preferred to avoid over-oxidation to the carboxylic acid.

Experimental Workflow: Oxidation

Oxidation_Workflow Start Start Reactants Dissolve this compound in appropriate solvent Start->Reactants Add_Oxidant Add Oxidizing Agent (e.g., PCC, MnO₂, Dess-Martin) Reactants->Add_Oxidant Reaction Stir at specified temperature Add_Oxidant->Reaction Workup Quench and perform aqueous workup Reaction->Workup Purification Purify by column chromatography or distillation Workup->Purification Product Isolated 2,5-Difluorobenzaldehyde Purification->Product

Caption: General workflow for the oxidation of this compound.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

Procedure:

  • To a stirred suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad thoroughly with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to afford the crude aldehyde.

  • Purify by flash column chromatography or distillation if necessary.

Oxidizing AgentSolventTemperatureYield (%)
PCCDCMRoom Temp.~85-95
MnO₂DCM or ChloroformReflux~70-90
Dess-Martin PeriodinaneDCMRoom Temp.>90

Conclusion

This compound is a highly adaptable building block for the synthesis of a wide range of organic molecules. The protocols outlined in this document provide a foundation for its use in key synthetic transformations. The incorporation of the 2,5-difluorobenzyl moiety can be a strategic decision in the design of novel pharmaceuticals and agrochemicals, leveraging the unique properties imparted by the fluorine atoms to enhance molecular performance. Researchers are encouraged to adapt and optimize these general procedures to suit the specific requirements of their synthetic targets.

References

Application Notes and Protocols: The Role of 2,5-Difluorobenzyl Alcohol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, lipophilicity, and target affinity. 2,5-Difluorobenzyl alcohol and its derivatives have emerged as valuable building blocks in this endeavor. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two distinct classes of therapeutic agents: Retinoic acid-related orphan receptor γt (RORγt) inverse agonists for the treatment of autoimmune diseases and novel hydrazone derivatives with antibacterial activity.

Introduction

The 2,5-difluorobenzyl moiety is a key structural motif in a variety of medicinally relevant compounds. The presence of two fluorine atoms on the benzyl ring alters the electronic properties of the molecule, enhancing its ability to participate in specific interactions with biological targets and improving its pharmacokinetic profile.[1] This document will explore the practical application of this compound in the synthesis and biological evaluation of potent therapeutic candidates.

Application 1: RORγt Inverse Agonists for Autoimmune Diseases

Retinoic acid-related orphan receptor γt (RORγt) is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are crucial for host defense against certain pathogens but are also implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis, through their production of pro-inflammatory cytokines like IL-17.[2] Inverse agonists of RORγt can suppress this inflammatory cascade, offering a promising therapeutic strategy. The 2,6-difluorobenzyl ether series of compounds have been identified as particularly potent RORγt inverse agonists.[3][4]

Signaling Pathway

The differentiation of naïve T cells into Th17 cells is driven by a specific cytokine milieu, primarily TGF-β and IL-6. This leads to the activation of the STAT3 signaling pathway, which in turn induces the expression of RORγt. RORγt then translocates to the nucleus and, in concert with other transcription factors, binds to the promoter regions of genes encoding for IL-17A and IL-17F, driving their transcription and subsequent pro-inflammatory effects. RORγt inverse agonists bind to the ligand-binding domain of RORγt, preventing its interaction with co-activators and thereby inhibiting the transcription of pro-inflammatory cytokines.

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Naive T-Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Therapeutic Intervention TGF-beta TGF-beta TGF-beta_R TGF-β Receptor TGF-beta->TGF-beta_R IL-6 IL-6 IL-6_R IL-6 Receptor IL-6->IL-6_R STAT3 STAT3 IL-6_R->STAT3 activates p-STAT3 p-STAT3 STAT3->p-STAT3 phosphorylates RORgt_gene RORγt Gene p-STAT3->RORgt_gene induces expression RORgt_protein RORγt RORgt_gene->RORgt_protein translates to IL-17_gene IL-17 Gene RORgt_protein->IL-17_gene activates transcription IL-17 IL-17 IL-17_gene->IL-17 produces Inflammation Inflammation IL-17->Inflammation Inverse_Agonist 2,5-Difluorobenzyl containing Inverse Agonist Inverse_Agonist->RORgt_protein inhibits Antibacterial_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation A This compound B Oxidation to 2,5-Difluorobenzoic acid A->B C Esterification B->C D Hydrazinolysis to 2,5-Difluorobenzohydrazide C->D E Condensation with various aldehydes D->E F Hydrazone Derivatives E->F G Antibacterial Screening (e.g., Broth Microdilution) F->G H Determination of Minimum Inhibitory Concentration (MIC) G->H I Lead Compound Identification H->I

References

Application Notes and Protocols: Protecting Group Strategies for 2,5-Difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2,5-Difluorobenzyl alcohol is a key building block in medicinal chemistry and materials science. The presence of fluorine atoms can enhance metabolic stability and binding affinity in drug candidates[1][2]. Synthesizing complex molecules from this starting material often requires the temporary protection of its reactive hydroxyl group to prevent unwanted side reactions. An ideal protecting group should be easy to install and remove in high yields under mild conditions that are orthogonal to other functional groups in the molecule[3][4][5]. This document provides detailed application notes and protocols for two common and effective strategies for protecting this compound: silyl ethers and esters.

Application Note 1: Silyl Ether Protecting Groups

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and, most importantly, their unique cleavage conditions using fluoride ions[6][7][8]. This provides a highly orthogonal deprotection strategy compared to methods used for other common protecting groups like benzyl ethers or esters[9]. The stability of silyl ethers can be tuned by varying the steric bulk of the substituents on the silicon atom[9][10][11]. For this compound, common choices include tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS).

Data Presentation: Silyl Ether Protection
Protecting GroupReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Deprotection Conditions
TBS TBS-Cl, ImidazoleDMF25 (RT)2 - 490 - 98TBAF, THF or AcOH, THF, H₂O
TIPS TIPS-Cl, ImidazoleDMF25 (RT)3 - 690 - 97TBAF, THF
TBDPS TBDPS-Cl, ImidazoleDMF25 (RT)4 - 888 - 95TBAF, THF

Table 1: Comparison of common silyl ether protecting groups for benzylic alcohols. Data is based on typical procedures for primary alcohols.

Experimental Workflow: Silyl Ether Strategy

Figure 1. General workflow for the protection and deprotection of this compound using a silyl ether (TBS) protecting group.
Protocol 1.1: Protection with tert-Butyldimethylsilyl (TBS) Group

Objective: To protect the hydroxyl group of this compound as a TBS ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBS-Cl)

  • Imidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add TBS-Cl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired TBS-protected alcohol.

Protocol 1.2: Deprotection of the TBS Group

Objective: To cleave the TBS ether and regenerate the alcohol.

Materials:

  • TBS-protected this compound

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBS-protected alcohol (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Add the 1.0 M solution of TBAF in THF (1.5 eq) dropwise at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC. The use of fluoride for deprotection is a key advantage of silyl ethers[12].

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the product via flash column chromatography to obtain pure this compound.

Application Note 2: Ester Protecting Groups

Ester protecting groups, such as acetate or pivaloate, offer an alternative strategy. They are stable to acidic and some reductive conditions, making them complementary to other protecting groups[3]. Esters are typically installed under acylation conditions and are readily removed by hydrolysis using a base (saponification)[3]. This method is robust, and the starting materials are often inexpensive.

Data Presentation: Ester Protection
Protecting GroupReagentsBaseSolventTemp (°C)Time (h)Typical Yield (%)Deprotection Conditions
Acetate (Ac) Acetic Anhydride or Acetyl ChloridePyridine or DMAP, Et₃NCH₂Cl₂25 (RT)1 - 395 - 99K₂CO₃, MeOH or LiOH, THF/H₂O
Pivaloate (Piv) Pivaloyl ChloridePyridineCH₂Cl₂25 (RT)2 - 590 - 98LiOH, THF/H₂O or DIBAL-H
Benzoate (Bz) Benzoyl ChloridePyridineCH₂Cl₂25 (RT)2 - 492 - 98NaOH, MeOH/H₂O

Table 2: Comparison of common ester protecting groups for benzylic alcohols. Data is based on typical procedures.

Experimental Workflow: Ester Strategy

Figure 2. General workflow for the protection of this compound as an acetate ester and its subsequent deprotection.
Protocol 2.1: Protection with Acetate (Ac) Group

Objective: To protect the hydroxyl group of this compound as an acetate ester.

Materials:

  • This compound

  • Acetic anhydride (Ac₂O)

  • Pyridine, anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of anhydrous CH₂Cl₂ and anhydrous pyridine (3.0 eq) in a flask at 0 °C.

  • Slowly add acetic anhydride (1.5 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring completion by TLC.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂.

  • Carefully wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • The crude product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.

Protocol 2.2: Deprotection of the Acetate Group

Objective: To cleave the acetate ester via saponification to regenerate the alcohol.

Materials:

  • Acetate-protected this compound

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Water

  • Diethyl ether

  • Brine

Procedure:

  • Dissolve the acetate-protected starting material (1.0 eq) in methanol.

  • Add a solution of potassium carbonate (2.0 eq) in a small amount of water.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the hydrolysis by TLC.

  • Once the reaction is complete, remove most of the methanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution to yield the deprotected this compound. Purify by column chromatography if needed.

The choice between a silyl ether and an ester protecting group for this compound depends on the planned synthetic route. Silyl ethers offer excellent orthogonality with their fluoride-labile nature, while esters provide robustness towards acidic and certain reductive conditions. The protocols provided herein are standard, high-yielding methods that can be readily adapted for the synthesis of complex molecules derived from this valuable fluorinated building block. Careful consideration of the stability of all functional groups present in the substrate is critical for selecting the appropriate strategy[3][13].

References

Application Notes and Protocols for the Oxidation of 2,5-Difluorobenzyl Alcohol to 2,5-Difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical oxidation of 2,5-difluorobenzyl alcohol to 2,5-difluorobenzaldehyde, a crucial building block in the synthesis of pharmaceuticals and other specialty chemicals. The protocols outlined below are based on established and reliable oxidation methods, ensuring high yields and purity of the final product.

2,5-Difluorobenzaldehyde is a versatile intermediate in organic synthesis, particularly in the development of antiviral and anticancer drugs.[1] Its high reactivity in nucleophilic additions and cross-coupling reactions makes it an ideal starting material for constructing complex fluorinated molecules.[1]

This document outlines three common and effective methods for the oxidation of this compound:

  • Swern Oxidation: A mild and highly efficient method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[2][3][4][5]

  • Dess-Martin Periodinane (DMP) Oxidation: A selective and mild oxidation that employs a hypervalent iodine reagent.[2][6][7][8][9][10]

  • Pyridinium Chlorochromate (PCC) Oxidation: A classic method using a chromium(VI) reagent that is effective for converting primary alcohols to aldehydes.[11][12][13][14]

Data Presentation

The following table summarizes typical quantitative data for the different oxidation methods. Please note that yields and purity can vary depending on the specific reaction conditions and purification techniques employed.

Oxidation MethodTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Swern Oxidation 85 - 95>98Mild conditions, high yields, avoids heavy metals.[3][4]Production of malodorous dimethyl sulfide, requires low temperatures.[3][15]
Dess-Martin Periodinane (DMP) Oxidation 90 - 98>98Mild conditions, short reaction times, high yields, broad functional group tolerance.[7][8][10]Reagent is expensive and potentially explosive.[7][16]
Pyridinium Chlorochromate (PCC) Oxidation 80 - 90>97Readily available and stable reagent.[17]Use of toxic chromium, can be acidic.[2][9]

Experimental Protocols

Swern Oxidation of this compound

The Swern oxidation is a widely used method for the mild oxidation of primary alcohols to aldehydes.[4][5] It utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures, followed by the addition of a hindered base such as triethylamine.[5][18]

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (NEt₃), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Protocol:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet.

  • Add anhydrous dichloromethane (CH₂Cl₂) to the flask.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride to the stirred solution, maintaining the temperature below -60 °C.[18]

  • After 15 minutes, add a solution of anhydrous DMSO in anhydrous dichloromethane dropwise, ensuring the temperature remains below -60 °C.

  • Stir the mixture for 30 minutes at -78 °C.

  • Slowly add a solution of this compound in anhydrous dichloromethane, keeping the temperature below -60 °C.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add anhydrous triethylamine dropwise to the reaction mixture, which may cause it to become thick.

  • After 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,5-difluorobenzaldehyde.

  • Purify the crude product by column chromatography on silica gel or by distillation.

Swern_Oxidation_Workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Workup cluster_purification Purification A Setup anhydrous reaction flask B Add CH₂Cl₂ and cool to -78 °C A->B C Add Oxalyl Chloride B->C -78 °C D Add DMSO C->D -78 °C G Stir at -78 °C D->G E Add this compound E->G F Add Triethylamine H Warm to RT and Quench F->H G->E -78 °C G->F -78 °C I Extraction H->I J Dry and Concentrate I->J K Purify (Chromatography/Distillation) J->K DMP_Oxidation_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Alcohol in CH₂Cl₂ B Add Dess-Martin Periodinane A->B C Stir at Room Temperature B->C D Dilute with Ether C->D Monitor by TLC E Quench with NaHCO₃/Na₂S₂O₃ D->E F Extraction E->F G Dry and Concentrate F->G H Purify (Chromatography) G->H PCC_Oxidation_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Suspend PCC in CH₂Cl₂ B Add Alcohol Solution A->B C Stir at Room Temperature B->C D Dilute with Ether C->D Monitor by TLC E Filter through Silica Gel D->E F Concentrate Filtrate E->F G Optional Chromatography F->G

References

Application Notes and Protocols: Swern Oxidation of 2,5-Difluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Swern oxidation is a widely utilized and reliable method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2] This reaction is renowned for its mild conditions, broad functional group tolerance, and the avoidance of toxic heavy metals like chromium.[3][4] The process employs dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophile such as oxalyl chloride, at cryogenic temperatures, typically -78 °C.[1][5] A hindered organic base, commonly triethylamine (Et₃N), is then used to facilitate an elimination reaction to yield the desired carbonyl compound.[6] A notable characteristic of the Swern oxidation is that it prevents the over-oxidation of primary alcohols to carboxylic acids.[3][4]

This document provides a detailed protocol for the Swern oxidation of 2,5-Difluorobenzyl alcohol to the corresponding aldehyde, 2,5-Difluorobenzaldehyde, a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.

Reaction Principle and Mechanism

The Swern oxidation proceeds through a series of well-defined steps:

  • Activation of DMSO: At low temperatures, dimethyl sulfoxide (DMSO) reacts with oxalyl chloride to form a highly reactive electrophilic sulfur species, the chlorosulfonium salt. This initial step generates gaseous byproducts, carbon monoxide and carbon dioxide.[7]

  • Formation of Alkoxysulfonium Salt: The alcohol substrate then attacks the electrophilic sulfur atom of the activated DMSO, leading to the formation of an alkoxysulfonium salt intermediate.[7]

  • Deprotonation and Elimination: A hindered base, such as triethylamine, deprotonates the carbon adjacent to the oxygen. The resulting intermediate undergoes an intramolecular elimination via a five-membered ring transition state to yield the desired aldehyde or ketone, dimethyl sulfide, and triethylammonium chloride.[7]

Quantitative Data Summary

SubstrateActivating AgentMolar Ratio (DMSO:Oxalyl Chloride:Alcohol)Temperature (°C)Yield (%)Selectivity (%)
Benzyl AlcoholOxalyl Chloride4:2:11584.798.5

Table 1: Representative data for the Swern oxidation of benzyl alcohol in a continuous flow microreactor system.[8][9]

Experimental Protocol

This protocol is adapted from general procedures for the Swern oxidation of primary alcohols.[1][6]

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Water, deionized

  • Brine, saturated aqueous solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Dropping funnels (2)

  • Nitrogen or Argon inlet and bubbler

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Reaction Setup:

  • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and septa on the remaining necks.

  • Allow the flask to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

  • Add anhydrous dichloromethane (DCM) to the flask.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

Activation of DMSO:

  • To the cooled DCM, add anhydrous dimethyl sulfoxide (DMSO) (2.5-3.0 equivalents) via syringe.

  • Slowly add oxalyl chloride (1.5 equivalents) dropwise via syringe to the stirred solution, ensuring the internal temperature does not rise above -60 °C. Vigorous gas evolution (CO and CO₂) will be observed.

  • Stir the resulting mixture at -78 °C for 15-30 minutes.

Addition of Alcohol:

  • Prepare a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add the alcohol solution dropwise to the activated DMSO mixture over a period of 10-15 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture for 30-45 minutes at -78 °C after the addition is complete.

Base Addition and Quenching:

  • Add anhydrous triethylamine (5.0-7.0 equivalents) dropwise to the reaction mixture. A thick white precipitate of triethylammonium chloride will form.

  • After the addition of triethylamine, stir the mixture at -78 °C for an additional 10 minutes.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 1 hour.

Work-up and Purification:

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2,5-Difluorobenzaldehyde.

  • The crude product can be further purified by flash column chromatography on silica gel if necessary.

Visualizations

Swern_Oxidation_Workflow Swern Oxidation Experimental Workflow cluster_setup Reaction Setup cluster_activation Activation cluster_oxidation Oxidation cluster_elimination Elimination & Quench cluster_workup Work-up & Purification setup_flask 1. Flame-dry three-neck flask under inert gas add_dcm 2. Add anhydrous DCM setup_flask->add_dcm cool_flask 3. Cool to -78 °C add_dcm->cool_flask add_dmso 4. Add DMSO cool_flask->add_dmso add_oxalyl 5. Add Oxalyl Chloride add_dmso->add_oxalyl stir_activation 6. Stir for 15-30 min add_oxalyl->stir_activation add_alcohol 7. Add this compound solution stir_activation->add_alcohol stir_oxidation 8. Stir for 30-45 min add_alcohol->stir_oxidation add_tea 9. Add Triethylamine stir_oxidation->add_tea warm_rt 10. Warm to room temperature add_tea->warm_rt quench 11. Quench with water warm_rt->quench extract 12. Separate layers quench->extract wash 13. Wash with water and brine extract->wash dry 14. Dry over MgSO4 wash->dry concentrate 15. Concentrate in vacuo dry->concentrate purify 16. Purify by chromatography (optional) concentrate->purify Swern_Mechanism_Pathway Swern Oxidation Mechanism Pathway DMSO DMSO ChlorosulfoniumSalt Chlorosulfonium Salt DMSO->ChlorosulfoniumSalt Activation OxalylChloride Oxalyl Chloride OxalylChloride->ChlorosulfoniumSalt AlkoxysulfoniumSalt Alkoxysulfonium Salt ChlorosulfoniumSalt->AlkoxysulfoniumSalt Nucleophilic Attack Alcohol This compound Alcohol->AlkoxysulfoniumSalt Ylide Sulfur Ylide AlkoxysulfoniumSalt->Ylide Deprotonation Triethylamine Triethylamine Triethylamine->Ylide Aldehyde 2,5-Difluorobenzaldehyde Ylide->Aldehyde Intramolecular Elimination DMS Dimethyl Sulfide Ylide->DMS TEA_HCl Triethylammonium Chloride Ylide->TEA_HCl

References

Application Notes and Protocols for Etherification Reactions of 2,5-Difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the etherification of 2,5-difluorobenzyl alcohol, a key reaction in the synthesis of various compounds with significant applications in medicinal chemistry. The protocols detailed below are based on established etherification methodologies, adapted for this specific fluorinated substrate.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the introduction of the 2,5-difluorobenzyl moiety into target molecules. The ether derivatives of this alcohol are of particular interest in drug discovery due to the unique properties conferred by the fluorine atoms. Fluorine substitution can enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] The synthesis of 2,5-difluorobenzyl ethers is therefore a critical step in the development of new therapeutic agents. Applications of molecules containing the 2,5-difluorobenzyl moiety include γ-secretase inhibitors for potential Alzheimer's disease treatment and DPP-4 inhibitors.

Core Etherification Methodologies

The two primary methods for the etherification of this compound are the Williamson ether synthesis and the Mitsunobu reaction. Each method offers distinct advantages and is suited for different reaction partners and conditions.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[2][3][4] It involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound, this can be achieved in two ways: by converting the alcohol to its alkoxide and reacting it with an alkyl halide, or by using 2,5-difluorobenzyl halide as the electrophile and reacting it with another alcohol's alkoxide.

General Reaction Scheme:

  • Route A: 2,5-Difluorobenzyl-OH + Base → 2,5-Difluorobenzyl-O⁻Na⁺ + R-X → 2,5-Difluorobenzyl-O-R

  • Route B: R-OH + Base → R-O⁻Na⁺ + 2,5-Difluorobenzyl-X → R-O-CH₂-(2,5-F₂-Ph)

Where R is an alkyl or aryl group and X is a halide (typically Br or Cl).

Key Considerations for Williamson Ether Synthesis:

  • Base Selection: Strong bases like sodium hydride (NaH) are commonly used to deprotonate the alcohol to form the more nucleophilic alkoxide.[4] For phenols or more activated alcohols, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective.[2][5]

  • Solvent Choice: Aprotic polar solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile are typically used to dissolve the reactants and facilitate the Sₙ2 reaction.[2][6]

  • Leaving Group: Bromides are generally more reactive than chlorides as leaving groups. 2,5-Difluorobenzyl bromide is a common commercially available starting material.[7]

  • Reaction Temperature: Reactions are often started at 0°C for the deprotonation step and then warmed to room temperature or heated to drive the substitution reaction to completion.[5]

Experimental Protocol: Williamson Ether Synthesis of a Generic 2,5-Difluorobenzyl Ether

This protocol describes the synthesis of a generic ether from this compound and an alkyl bromide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl bromide (R-Br)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0°C.

  • Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0°C and add the alkyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Etherification of Substituted Benzyl Alcohols (Illustrative)

Benzyl Alcohol DerivativeProductYield (%)
4-Methoxybenzyl alcoholBis(4-methoxybenzyl) ether91
4-Methylbenzyl alcoholBis(4-methylbenzyl) ether85
Benzyl alcoholDibenzyl ether82
4-Chlorobenzyl alcoholBis(4-chlorobenzyl) ether78
2-Chlorobenzyl alcoholBis(2-chlorobenzyl) ether75

Data adapted from a study on FeCl₃·6H₂O catalyzed etherification of benzyl alcohols.

Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including ethers, with inversion of stereochemistry at the alcohol carbon.[8] This reaction is particularly useful when the Williamson synthesis is not feasible, for example, with less reactive alkylating agents or when stereochemical control is required.

General Reaction Scheme:

2,5-Difluorobenzyl-OH + R-OH + PPh₃ + DEAD → 2,5-Difluorobenzyl-O-R + Ph₃P=O + EtO₂C-NH-NH-CO₂Et

Where PPh₃ is triphenylphosphine and DEAD is diethyl azodicarboxylate.

Key Considerations for Mitsunobu Reaction:

  • Reagents: The reaction requires a phosphine (typically triphenylphosphine) and an azodicarboxylate (such as DEAD or diisopropyl azodicarboxylate, DIAD).

  • Nucleophile: The alcohol partner (R-OH) acts as the nucleophile.

  • Solvent: Anhydrous THF is a common solvent for the Mitsunobu reaction.

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0°C) to control the reactivity of the reagents.

Experimental Protocol: Mitsunobu Etherification of this compound

This protocol describes the synthesis of a generic ether from this compound and another alcohol (R-OH).

Materials:

  • This compound

  • Alcohol (R-OH)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equivalent) and the other alcohol (R-OH, 1.2 equivalents) in anhydrous THF, add triphenylphosphine (1.5 equivalents) at room temperature under an inert atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.

Applications in Drug Development

The 2,5-difluorobenzyl ether moiety is a key structural feature in several classes of therapeutic agents. The fluorine atoms can improve the metabolic stability of the compound by blocking sites of oxidative metabolism. Furthermore, the lipophilicity of the difluorobenzyl group can enhance cell membrane permeability and oral bioavailability.

A notable example is the development of aryl benzyl ethers with fluoro substituents which have shown anti-cancer activities.[9] Although the specific isomer was not always 2,5-difluoro, this highlights the potential of fluorinated benzyl ethers in oncology.

Visualizing the Workflow

Diagram of the Williamson Ether Synthesis Workflow

WilliamsonEtherSynthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound D Alkoxide Formation (0°C to RT) A->D B Base (e.g., NaH) B->D C Anhydrous Solvent (e.g., DMF) C->D E Alkyl Halide Addition (0°C) D->E F Sₙ2 Reaction (RT, 12-24h) E->F G Quenching (aq. NH₄Cl) F->G H Extraction (Ether) G->H I Drying & Concentration H->I J Column Chromatography I->J K Pure 2,5-Difluorobenzyl Ether J->K

Caption: General workflow for the Williamson ether synthesis of 2,5-Difluorobenzyl ethers.

Diagram of the Mitsunobu Reaction Signaling Pathway

MitsunobuReaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products & Byproducts ROH1 This compound Alkoxyphosphonium Alkoxyphosphonium Salt ROH1->Alkoxyphosphonium ROH2 Nucleophilic Alcohol (R-OH) Ether 2,5-Difluorobenzyl Ether ROH2->Ether PPh3 Triphenylphosphine Betaine Phosphonium Betaine PPh3->Betaine DEAD Azodicarboxylate (DEAD) DEAD->Betaine Betaine->Alkoxyphosphonium Hydrazine Hydrazine Derivative Betaine->Hydrazine Alkoxyphosphonium->Ether Ph3PO Triphenylphosphine Oxide Alkoxyphosphonium->Ph3PO

Caption: Simplified signaling pathway of the Mitsunobu reaction for etherification.

Conclusion

The etherification of this compound is a valuable transformation for the synthesis of molecules with potential applications in drug discovery. Both the Williamson ether synthesis and the Mitsunobu reaction provide effective means to achieve this, with the choice of method depending on the specific substrates and desired stereochemical outcome. The protocols and data presented here serve as a guide for researchers in the design and execution of these important reactions. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum yields and purity.

References

Application Notes and Protocols for the Esterification of 2,5-Difluorobenzyl Alcohol with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of 2,5-difluorobenzyl esters through the esterification of 2,5-difluorobenzyl alcohol with various carboxylic acids. The inclusion of the 2,5-difluorobenzyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. These protocols describe two common and effective methods for this transformation: the Steglich esterification and the reaction with acyl chlorides.

Introduction

The esterification of this compound is a key reaction in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries. The resulting esters can serve as important intermediates or as the final active pharmaceutical ingredients (APIs). The choice of esterification method often depends on the specific carboxylic acid used, the scale of the reaction, and the presence of other functional groups in the molecule.

This application note details two reliable methods for the esterification of this compound:

  • Steglich Esterification: A mild and efficient method using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is suitable for a wide range of carboxylic acids, including those with sensitive functional groups.[1][2]

  • Reaction with Acyl Chlorides: A high-yielding method that is often rapid and proceeds under mild conditions. This is particularly useful when the corresponding acyl chloride of the carboxylic acid is readily available or easily synthesized.[3][4][5]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various 2,5-difluorobenzyl esters using the Steglich esterification and the reaction with an acyl chloride.

Carboxylic AcidMethodProductRepresentative Yield (%)Representative Purity (%)
Acetic AcidAcyl Chloride2,5-Difluorobenzyl acetate95>98
Benzoic AcidSteglich2,5-Difluorobenzyl benzoate92>99
Isobutyric AcidAcyl Chloride2,5-Difluorobenzyl isobutyrate94>98
4-Nitrobenzoic AcidSteglich2,5-Difluorobenzyl 4-nitrobenzoate90>99
Cyclopropanecarboxylic AcidAcyl Chloride2,5-Difluorobenzyl cyclopropanecarboxylate93>98

Experimental Protocols

Protocol 1: Steglich Esterification of this compound with Benzoic Acid

This protocol describes a general procedure for the Steglich esterification.

Materials:

  • This compound

  • Benzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq.), benzoic acid (1.1 eq.), and 4-dimethylaminopyridine (0.1 eq.).

  • Dissolve the solids in anhydrous dichloromethane (DCM) (approximately 10 mL per mmol of the alcohol).

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated aqueous NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2,5-difluorobenzyl benzoate.

Protocol 2: Esterification of this compound with Acetyl Chloride

This protocol provides a general method for the esterification using an acyl chloride.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine or Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM) or Diethyl ether (Et₂O), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and anhydrous DCM or Et₂O (approximately 10 mL per mmol of the alcohol).

  • Add anhydrous pyridine or triethylamine (1.2 eq.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Using a syringe, add acetyl chloride (1.1 eq.) dropwise to the stirred solution at 0 °C. A white precipitate (pyridinium or triethylammonium hydrochloride) will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with additional DCM or Et₂O.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of organic layer) to remove the base, saturated aqueous NaHCO₃ solution (2 x volume of organic layer) to remove any unreacted acyl chloride, and brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2,5-difluorobenzyl acetate.

  • If necessary, the product can be further purified by distillation or column chromatography.

Visualizations

Steglich_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Alcohol 2,5-Difluorobenzyl Alcohol Reaction_Vessel Reaction in DCM (0°C to RT) Alcohol->Reaction_Vessel Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Reaction_Vessel DCC DCC DCC->Reaction_Vessel DMAP DMAP DMAP->Reaction_Vessel Filtration Filtration (Remove DCU) Reaction_Vessel->Filtration Extraction Aqueous Work-up Filtration->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product Pure 2,5-Difluorobenzyl Ester Chromatography->Final_Product

Caption: Workflow for Steglich Esterification.

Acyl_Chloride_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Alcohol 2,5-Difluorobenzyl Alcohol Reaction_Vessel Reaction in DCM/Et2O (0°C to RT) Alcohol->Reaction_Vessel Acyl_Chloride Acyl Chloride Acyl_Chloride->Reaction_Vessel Base Pyridine or Et3N Base->Reaction_Vessel Extraction Aqueous Work-up Reaction_Vessel->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Final_Product 2,5-Difluorobenzyl Ester Concentration->Final_Product

Caption: Workflow for Acyl Chloride Esterification.

References

Application Notes and Protocols for the Mitsunobu Reaction of 2,5-Difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting the Mitsunobu reaction using 2,5-difluorobenzyl alcohol as the substrate. The Mitsunobu reaction is a versatile and powerful tool in organic synthesis, enabling the conversion of primary and secondary alcohols to a wide variety of functional groups, including esters, ethers, and nitrogen-containing compounds, under mild conditions.[1][2] This reaction is particularly valuable in drug discovery and development for the synthesis of complex molecules and libraries of compounds for structure-activity relationship (SAR) studies.

The reaction proceeds via an S(_N)2 mechanism, resulting in the inversion of stereochemistry at the alcohol carbon, a feature of significant importance in the synthesis of chiral molecules.[1] The typical reagents employed are a phosphine, most commonly triphenylphosphine (PPh(_3)), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1]

General Reaction Scheme

The general transformation of this compound under Mitsunobu conditions can be depicted as follows:

  • Alcohol : this compound

  • Nucleophile (Nu-H) : Carboxylic acids, phenols, imides, sulfonamides, etc.

  • Reagents : Triphenylphosphine (PPh(_3)) and an azodicarboxylate (DEAD or DIAD)

  • Solvent : Anhydrous tetrahydrofuran (THF) is most common, though others like diethyl ether or dichloromethane (DCM) can be used.[2][3]

Quantitative Data Summary

While specific examples for this compound are not abundantly available in the literature, the following table summarizes typical conditions and expected outcomes based on general knowledge of the Mitsunobu reaction with substituted benzyl alcohols. The data presented are representative and may require optimization for specific nucleophiles.

EntryNucleophile (Nu-H)AzodicarboxylateSolventTemp. (°C)Time (h)Yield (%)
1Benzoic AcidDIADTHF0 to rt6-8>90
2PhenolDEADTHF0 to rt6-885-95
3PhthalimideDIADTHF0 to rt8-1280-90
4p-ToluenesulfonamideDEADTHF0 to rt10-1675-85

Note: Yields are highly dependent on the specific nucleophile, purity of reagents, and reaction conditions. Optimization is recommended for each new substrate combination.

Experimental Protocols

General Protocol for the Mitsunobu Reaction of this compound

This protocol provides a general procedure for the reaction of this compound with a generic nucleophile (e.g., a carboxylic acid, phenol, imide, or sulfonamide).

Materials:

  • This compound

  • Nucleophile (e.g., benzoic acid)

  • Triphenylphosphine (PPh(_3))

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon inert atmosphere setup

  • Standard work-up and purification reagents and equipment (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, rotary evaporator, silica gel for column chromatography).

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N(_2) or Ar), add this compound (1.0 eq.), the chosen nucleophile (1.1-1.5 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolve the solids in anhydrous THF (approximately 10 volumes relative to the alcohol).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the azodicarboxylate (DIAD or DEAD, 1.5 eq.) dropwise to the stirred solution. An exothermic reaction may be observed. Maintain the temperature below 10 °C during the addition.[4]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer successively with saturated aqueous sodium bicarbonate solution (to remove unreacted acidic nucleophile) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to remove triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.[3]

Visualizations

Mitsunobu Reaction Workflow

The following diagram illustrates the general experimental workflow for the Mitsunobu reaction.

Mitsunobu_Workflow reagents 1. Combine Alcohol, Nucleophile, and PPh3 in THF cooling 2. Cool to 0 °C reagents->cooling addition 3. Add DEAD or DIAD dropwise cooling->addition reaction 4. Stir at Room Temperature addition->reaction workup 5. Aqueous Work-up reaction->workup purification 6. Purification (Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for the Mitsunobu reaction.

Mitsunobu Reaction Mechanism

This diagram outlines the key steps in the mechanism of the Mitsunobu reaction.

Mitsunobu_Mechanism PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD/DIAD IonPair Ion Pair Betaine->IonPair + Nu-H Nucleophile Nucleophile (Nu-H) Oxyphosphonium Oxyphosphonium Salt IonPair->Oxyphosphonium + R-OH Alcohol Alcohol (R-OH) Product Product (R-Nu) Oxyphosphonium->Product + Nu- Byproducts PPh3=O + DEAD-H2 Oxyphosphonium->Byproducts

Caption: Simplified mechanism of the Mitsunobu reaction.

Safety Considerations

  • Azodicarboxylates such as DEAD and DIAD are potentially explosive and should be handled with care, avoiding heat and friction. They are often supplied as solutions in toluene to mitigate this risk.[3]

  • The reaction can be exothermic, especially during the addition of the azodicarboxylate. Proper temperature control is crucial.[4]

  • Triphenylphosphine and its oxide can be irritants. Handle with appropriate personal protective equipment (PPE).

  • When using azide nucleophiles (e.g., from diphenylphosphoryl azide - DPPA), be aware of the potential formation of highly toxic and explosive hydrazoic acid.[3]

Conclusion

The Mitsunobu reaction is a highly effective method for the functionalization of this compound. Its mild conditions and tolerance of various functional groups make it a valuable tool in medicinal chemistry and drug development. While the provided protocols offer a general guideline, optimization for specific substrates is recommended to achieve the best results. Careful attention to the order of reagent addition and temperature control is key to a successful reaction.[1]

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Difluorobenzylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reactions of 2,5-difluorobenzylated compounds. The introduction of the 2,5-difluorobenzyl moiety is of significant interest in medicinal chemistry due to the unique properties conferred by fluorine atoms, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate. This method is widely employed in the synthesis of diarylmethanes, which are common structural motifs in biologically active compounds and pharmaceuticals.

Introduction: The Significance of the 2,5-Difluorobenzyl Moiety

Fluorine has become a crucial element in modern drug design and development. The strategic incorporation of fluorine atoms into a molecule can profoundly influence its physicochemical and biological properties. The 2,5-difluoro substitution pattern on a benzyl group offers several advantages:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.

  • Enhanced Potency: The high electronegativity of fluorine can alter the electronic properties of a molecule, leading to stronger interactions with biological targets.

  • Improved Pharmacokinetics: Fluorine substitution can modulate lipophilicity and membrane permeability, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

The synthesis of molecules containing the 2,5-difluorobenzyl group via robust and efficient methods like the Suzuki-Miyaura coupling is therefore of high importance for the discovery and development of new therapeutic agents.

Applications in Drug Discovery

The 2,5-difluorobenzyl moiety is a key structural component in a variety of biologically active compounds. For instance, 2,5-difluorobenzyl bromide is a versatile building block used in the synthesis of:

  • γ-Secretase Inhibitors: These compounds are being investigated for the potential treatment of Alzheimer's disease.

  • DPP-4 Inhibitors: Dipeptidyl peptidase-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes.

The ability to efficiently couple 2,5-difluorobenzylated electrophiles with a diverse range of aryl and heteroaryl boronic acids through the Suzuki-Miyaura reaction opens up avenues for the rapid generation of compound libraries for screening and lead optimization in various drug discovery programs.

Suzuki-Miyaura Coupling Reaction: Mechanism and Workflow

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The general mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X (2,5-Difluorobenzyl Halide) ArPdX R-Pd(II)(X)Ln OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal R'-B(OR)2 (Arylboronic Acid) + Base ArPdAr R-Pd(II)-R'Ln Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A typical experimental workflow for performing a Suzuki-Miyaura coupling reaction is outlined below.

Experimental_Workflow start Start setup Reaction Setup: - Add reagents to flask (2,5-difluorobenzyl halide, arylboronic acid, base, catalyst, ligand) start->setup inert Inert Atmosphere: - Evacuate and backfill with N2 or Ar setup->inert solvent Add Degassed Solvent inert->solvent reaction Reaction: - Heat to specified temp. - Stir for required time solvent->reaction monitoring Monitor Progress (TLC, GC/MS, LC/MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quench reaction - Aqueous extraction monitoring->workup Complete purification Purification: - Column chromatography workup->purification end Characterization purification->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Quantitative Data Summary

While specific data for the Suzuki-Miyaura coupling of 2,5-difluorobenzyl halides is limited in the literature, the following table presents representative data for the coupling of various substituted benzyl halides with arylboronic acids. These examples serve as a useful guide for expected reactivity and yields.

EntryBenzyl Halide (Electrophile)Arylboronic Acid (Nucleophile)Pd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Benzyl bromidePhenylboronic acidPdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃ (3)THF/H₂O (10:1)772395
24-Methoxybenzyl bromidePhenylboronic acidPdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃ (3)THF/H₂O (10:1)772492
34-Chlorobenzyl chloride4-Methoxyphenylboronic acidPd(OAc)₂ (1.5)PPh₃ (3)K₃PO₄ (2)Toluene/H₂O952485
42-Methylbenzyl bromidePhenylboronic acidPdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃ (3)CPME/H₂O (10:1)902490
5Benzyl chloride4-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)THF/H₂O601888

Note: This table summarizes data from various sources for structurally similar benzyl halides. Yields are for isolated products. It is recommended to optimize conditions for each specific reaction with 2,5-difluorobenzyl halides.

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 2,5-difluorobenzyl halides with arylboronic acids. Note: These protocols should be optimized for specific substrates and desired outcomes. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2,5-Difluorobenzyl Bromide

Materials:

  • 2,5-Difluorobenzyl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%)

  • Base (e.g., Cs₂CO₃, 3.0 equiv)

  • Anhydrous solvent (e.g., THF/H₂O, 10:1 or Dioxane)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 2,5-difluorobenzyl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), cesium carbonate (3.0 mmol), and the palladium catalyst (0.02 mmol).

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.

  • Add the degassed solvent (e.g., 10 mL of a 10:1 mixture of THF and water) to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired diarylmethane derivative.

Protocol 2: Alternative Procedure for Less Reactive Arylboronic Acids

For less reactive or sterically hindered arylboronic acids, a more active catalyst system and different reaction conditions may be required.

Materials:

  • 2,5-Difluorobenzyl chloride (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos or XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask, combine 2,5-difluorobenzyl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, pre-mix the palladium catalyst (0.02 mmol) and the phosphine ligand (0.04 mmol) in a small amount of the reaction solvent.

  • Evacuate and backfill the Schlenk flask with an inert gas three times.

  • Add the catalyst/ligand mixture to the flask, followed by the remaining degassed solvent (to a total volume of 10 mL).

  • Heat the reaction mixture to a higher temperature (e.g., 100-110 °C) and stir vigorously.

  • Monitor the reaction as described in Protocol 1.

  • Follow the same work-up and purification procedure as outlined in Protocol 1.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

    • Screen different palladium catalysts, ligands, bases, and solvents.

    • Increase the reaction temperature or time.

    • Check the quality of the arylboronic acid, as they can degrade over time.

  • Homocoupling of the Boronic Acid:

    • Thoroughly degas all solvents to minimize the presence of oxygen.

    • Use a slight excess of the benzyl halide.

  • Decomposition of Starting Material:

    • Consider using a milder base or lower reaction temperature.

    • If using a benzyl bromide, switching to the corresponding chloride might reduce side reactions.

Disclaimer: The protocols provided are for reference purposes. Researchers should always conduct their own risk assessment and optimize reaction conditions for their specific substrates and equipment.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,5-Difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis of a potential Bruton's tyrosine kinase (BTK) inhibitor utilizing 2,5-difluorobenzyl alcohol as a key starting material. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. Consequently, kinase inhibitors have emerged as a significant class of therapeutic agents.

The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The 2,5-difluorobenzyl moiety, derived from this compound, serves as a valuable building block for the synthesis of novel kinase inhibitors. This document will focus on the synthesis of a hypothetical BTK inhibitor, (R)-1-(3-(4-amino-3-(2,5-difluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one , based on scaffolds reported in patent literature for potent BTK inhibitors.

Target Kinase: Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for B-cell development, differentiation, and survival.[1] Dysregulation of BTK activity is associated with various B-cell malignancies and autoimmune diseases. Inhibiting BTK can block the downstream signaling that leads to B-cell proliferation and survival, making it an attractive therapeutic target.[2]

Quantitative Data of Representative BTK Inhibitors

The following table summarizes the inhibitory activity of several known BTK inhibitors, providing a benchmark for the potency of newly synthesized compounds.

Compound NameTarget KinaseIC50 (nM)Reference
IbrutinibBTK1.5[3]
AcalabrutinibBTK5.1[3]
ZanubrutinibBTK0.5[3]
CGI-1746BTK1.9[4]
MK-1026 (reversible)BTK (wild-type)0.85[5]
MK-1026 (reversible)BTK (C481S mutant)0.39[5]
Hypothetical Compound BTK To be determined N/A

Experimental Protocols

This section outlines a detailed, multi-step synthesis of the hypothetical BTK inhibitor (R)-1-(3-(4-amino-3-(2,5-difluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one .

Part 1: Synthesis of 2,5-Difluorobenzyl Bromide (Intermediate 1)

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C under a nitrogen atmosphere, add phosphorus tribromide (0.4 eq) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford Intermediate 1 as a colorless oil.

    • Expected Yield: >95%

    • Characterization: ¹H NMR, ¹³C NMR.

Part 2: Synthesis of 3-(2,5-Difluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Intermediate 3)

  • Reaction Setup: To a solution of 4-amino-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 15 mL/mmol), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portionwise at 0 °C under a nitrogen atmosphere.

  • Alkylation: Stir the mixture for 30 minutes at room temperature. Cool the reaction back to 0 °C and add a solution of Intermediate 1 (1.1 eq) in DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (DCM/Methanol gradient) to yield Intermediate 3 .

    • Expected Yield: 60-70%

    • Characterization: ¹H NMR, ¹³C NMR, LC-MS.

Part 3: Synthesis of (R)-tert-butyl 3-(4-amino-3-(2,5-difluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate (Intermediate 4)

  • Mitsunobu Reaction Setup: To a solution of Intermediate 3 (1.0 eq) and (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate (1.2 eq) in anhydrous tetrahydrofuran (THF, 20 mL/mmol) at 0 °C, add triphenylphosphine (1.5 eq).

  • Reaction: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 18 hours.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to obtain Intermediate 4 .

    • Expected Yield: 50-60%

    • Characterization: ¹H NMR, ¹³C NMR, LC-MS.

Part 4: Synthesis of (R)-3-(4-amino-3-(2,5-difluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine (Intermediate 5)

  • Boc Deprotection: Dissolve Intermediate 4 (1.0 eq) in a solution of 4M HCl in 1,4-dioxane (10 mL/mmol).

  • Reaction: Stir the solution at room temperature for 2 hours.

  • Work-up: Concentrate the reaction mixture to dryness under reduced pressure to afford the hydrochloride salt of Intermediate 5 . This can be used directly in the next step or neutralized with a base like triethylamine.

    • Expected Yield: >95%

    • Characterization: ¹H NMR, LC-MS.

Part 5: Synthesis of (R)-1-(3-(4-amino-3-(2,5-difluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (Final Product)

  • Acylation Setup: To a solution of Intermediate 5 (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM (20 mL/mmol) at 0 °C, add acryloyl chloride (1.1 eq) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (DCM/Methanol gradient) to yield the final product.

    • Expected Yield: 70-80%

    • Characterization: ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), HPLC.

Visualizations

Diagram 1: Synthetic Workflow

Synthesis_Workflow A 2,5-Difluorobenzyl Alcohol B Intermediate 1 (2,5-Difluorobenzyl Bromide) A->B PBr3 D Intermediate 3 B->D C 4-Amino-1H-pyrazolo[3,4-d]pyrimidine C->D NaH F Intermediate 4 D->F E (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate E->F Mitsunobu Reaction G Intermediate 5 F->G HCl/Dioxane I Final Product (BTK Inhibitor) G->I H Acryloyl Chloride H->I Et3N

Caption: Synthetic scheme for the hypothetical BTK inhibitor.

Diagram 2: BTK Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NF_kB NF-κB Ca_PKC->NF_kB Proliferation B-Cell Proliferation & Survival NF_kB->Proliferation Inhibitor BTK Inhibitor (e.g., Synthesized Compound) Inhibitor->BTK Inhibition

Caption: Simplified Bruton's tyrosine kinase (BTK) signaling pathway.

References

Application Notes: Synthesis and Evaluation of Novel Fungicides Incorporating a 2,5-Difluorobenzyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential application of novel fungicides derived from 2,5-difluorobenzyl alcohol. The inclusion of the 2,5-difluorobenzyl group is a strategic approach in the design of new antifungal agents, aiming to enhance efficacy and overcome existing resistance mechanisms. While direct literature on fungicides synthesized from this compound is limited, this document presents a detailed, representative synthetic protocol and expected biological performance based on extensive research of structurally related compounds, particularly those in the widely successful triazole class of antifungals.

Introduction

The continuous emergence of fungal resistance to existing treatments necessitates the development of novel fungicides with improved potency and broader spectrum of activity. Azole antifungals, which act by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), remain a cornerstone of antifungal therapy. The introduction of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved biological activity. This document outlines the synthesis of a novel hypothetical triazole fungicide, 1-(2-(2,5-difluorobenzyl)thio)ethyl)-1H-1,2,4-triazole , as a case study to demonstrate the utility of this compound as a starting material in the development of new antifungal agents.

Proposed Mechanism of Action

The designed triazole fungicide is expected to function as an inhibitor of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By binding to the heme iron atom in the active site of CYP51, the triazole moiety prevents the demethylation of lanosterol. This disruption leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.

Fungicide_Mechanism_of_Action cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Novel Fungicide cluster_outcome Cellular Consequence Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Disrupted_Membrane Disrupted Fungal Cell Membrane Ergosterol->Disrupted_Membrane Depletion leads to Novel_Fungicide 1-(2-((2,5-Difluorobenzyl)thio)ethyl)- 1H-1,2,4-triazole Novel_Fungicide->CYP51 Inhibits CYP51->Ergosterol

Proposed mechanism of action for the novel triazole fungicide.

Synthesis Workflow

The synthesis of the target compound, 1-(2-((2,5-difluorobenzyl)thio)ethyl)-1H-1,2,4-triazole , from this compound is proposed as a two-step process. The first step involves the conversion of the alcohol to the more reactive 2,5-difluorobenzyl bromide. The subsequent step is a nucleophilic substitution reaction where the bromide is treated with the thiol group of a suitable triazole derivative.

Synthesis_Workflow Start This compound Step1 Step 1: Bromination (PBr₃ or HBr) Start->Step1 Intermediate 2,5-Difluorobenzyl Bromide Step1->Intermediate Step2 Step 2: Thioetherification (with 1H-1,2,4-triazole-3-thiol derivative) Intermediate->Step2 Product Novel Fungicide: 1-(2-((2,5-Difluorobenzyl)thio)ethyl)-1H-1,2,4-triazole Step2->Product Purification Purification (Column Chromatography) Product->Purification

General synthetic workflow for the novel fungicide.

Experimental Protocols

Step 1: Synthesis of 2,5-Difluorobenzyl Bromide

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,5-difluorobenzyl bromide as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(2-((2,5-Difluorobenzyl)thio)ethyl)-1H-1,2,4-triazole

Materials:

  • 2,5-Difluorobenzyl bromide (from Step 1)

  • 1-(2-mercaptoethyl)-1H-1,2,4-triazole

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-(2-mercaptoethyl)-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2,5-difluorobenzyl bromide (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the final product.

Quantitative Data

The following table summarizes the expected in vitro antifungal activity of the novel fungicide against a panel of common fungal pathogens. The data is extrapolated from published results for structurally similar triazole antifungals.

Fungal StrainTarget Compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans0.25 - 10.5 - 4
Candida glabrata2 - 88 - 32
Candida krusei1 - 416 - 64
Aspergillus fumigatus0.5 - 2> 64
Cryptococcus neoformans0.125 - 0.52 - 8

MIC: Minimum Inhibitory Concentration

Conclusion

The synthetic pathway outlined provides a viable route to novel fungicides incorporating the 2,5-difluorobenzyl moiety. The expected antifungal activity, particularly against fluconazole-resistant strains and molds like Aspergillus fumigatus, suggests that this structural motif is a promising area for further investigation in the development of next-generation antifungal agents. The provided protocols serve as a foundational methodology for the synthesis and subsequent biological evaluation of this new class of compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the antifungal profile.

Application Notes and Protocols for Nucleophilic Substitution of 2,5-Difluorobenzyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,5-difluorobenzyl moiety is a critical structural motif in medicinal chemistry and materials science, valued for its ability to enhance biological activity, metabolic stability, and lipophilicity.[1] 2,5-Difluorobenzyl halides, such as the bromide and chloride derivatives, are versatile electrophilic building blocks for introducing this group. The benzylic carbon is highly susceptible to nucleophilic attack, readily participating in both SN1 and SN2 substitution reactions.[1] This document provides detailed protocols for the nucleophilic substitution of 2,5-difluorobenzyl halides with a range of common oxygen, nitrogen, and sulfur nucleophiles, offering standardized procedures for the synthesis of derivative compounds.

General Reaction Mechanism

Nucleophilic substitution on 2,5-difluorobenzyl halides proceeds by replacing the halide leaving group (e.g., Br⁻, Cl⁻) with a nucleophile. The reaction mechanism, either SN1 or SN2, is influenced by factors including the strength of the nucleophile, the solvent, and the stability of the resulting carbocation.[2] The two fluorine atoms on the aromatic ring are electron-withdrawing, which can influence the reaction rate and stability of the molecule.[1]

G reactant_node reactant_node product_node product_node reagent_node reagent_node sub 2,5-Difluorobenzyl Halide plus_react sub->plus_react nuc Nucleophile (Nu:⁻) nuc->plus_react prod Substituted Product lg Halide Ion (X⁻) plus_prod plus_react->plus_prod Solvent, Base (if required) reagent_label + plus_prod->prod plus_prod->lg reagent_label2 +

Caption: General scheme for nucleophilic substitution.

Summary of Reaction Conditions

The following table summarizes various conditions for the nucleophilic substitution of benzyl halides and related substrates, which can be adapted for 2,5-difluorobenzyl halides.

Nucleophile TypeExample NucleophileHalideBaseSolventTemp. (°C)Time (h)Typical YieldReference
Nitrogen PhenothiazinePentafluorobenzyl BromideK₂CO₃DMFRT2461%[3]
Nitrogen DiketopyrrolopyrrolePentafluorobenzyl BromideK₂CO₃DMF1202Low (6-16%)[3]
Nitrogen 2-Methoxy-10H-phenothiazineOctafluorotolueneK₂CO₃DMF60N/A89%[4]
Sulfur Pyridine-2-thiolPentafluorobenzyl-DPP**K₂CO₃DMFRT2485%[3]
Sulfur Heteroaryl ThiolsHeteroaryl HalidesK₂CO₃DMAcRT - 100N/AGood[5]
Oxygen Benzyl Alcohol2-ChloropyridineKOHTolueneReflux197%[6][7]
Oxygen Various Alcohols2-BenzyloxypyridineMgOToluene902479-93%[8]
Fluoride Et₃N·3HF / AgFα-Bromo Benzylacetates*-MeCNRTN/AHigh[9]

*Note: These reactions utilize related substrates (polyfluoroaromatics, heteroaryls, or benzylation reagents) and serve as a strong starting point for protocol development with 2,5-difluorobenzyl halides. **Note: Substitution occurs on the pentafluorophenyl ring of the substituent.

Experimental Protocols

Safety Precaution: 2,5-Difluorobenzyl halides are lachrymators and irritants. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Solvents like DMF and acetonitrile are flammable and toxic.

Protocol 1: Synthesis of 2,5-Difluorobenzyl Ethers (O-Alkylation)

This protocol describes the synthesis of a benzyl ether from an alcohol, adapted from standard Williamson ether synthesis conditions.

Principle: An alcohol is deprotonated by a base to form a more nucleophilic alkoxide, which then displaces the halide from the 2,5-difluorobenzyl halide.

Materials and Reagents:

  • 2,5-Difluorobenzyl bromide or chloride

  • Alcohol of choice (e.g., ethanol, benzyl alcohol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, separatory funnel

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq) and anhydrous DMF (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of 2,5-difluorobenzyl halide (1.1 eq) in a small amount of anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.

  • Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 2,5-Difluorobenzyl Amines (N-Alkylation)

This protocol is for the reaction of 2,5-difluorobenzyl halide with a primary or secondary amine.

Principle: The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic benzylic carbon to form a new C-N bond. A mild base is used to neutralize the H-X formed.

Materials and Reagents:

  • 2,5-Difluorobenzyl bromide or chloride

  • Primary or secondary amine of choice

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 eq) in DMF or MeCN (approx. 0.2 M).

  • Add potassium carbonate (2.0 eq).

  • Add 2,5-difluorobenzyl halide (1.05 eq) to the suspension.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-16 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, filter off the inorganic salts. Dilute the filtrate with ethyl acetate and water.

  • Transfer to a separatory funnel and separate the layers. Wash the organic layer with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Protocol 3: Synthesis of 2,5-Difluorobenzyl Thioethers (S-Alkylation)

This protocol outlines the synthesis of a thioether (sulfide) from a thiol.

Principle: Thiols are excellent nucleophiles and can be readily deprotonated to form even more reactive thiolates.[10] The thiolate then displaces the halide in an SN2 reaction.

Materials and Reagents:

  • 2,5-Difluorobenzyl bromide or chloride

  • Thiol of choice (e.g., thiophenol, benzyl mercaptan)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc)

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a round-bottom flask, add the thiol (1.0 eq) and potassium carbonate (2.0 eq) to DMF or DMAc (approx. 0.2 M).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the 2,5-difluorobenzyl halide (1.1 eq) to the mixture.

  • Continue stirring at room temperature for 2-12 hours. The reaction is typically fast; monitor by TLC.[3][5]

  • Work-up: Dilute the reaction mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and wash the organic phase with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude thioether can be purified by flash column chromatography on silica gel.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of 2,5-difluorobenzyl derivatives.

G A Reaction Setup (Flask, Solvent, Inert Atm.) B Reagent Addition (Nucleophile, Base) A->B C Addition of Electrophile (2,5-Difluorobenzyl Halide) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Reaction Work-up (Quenching, Extraction) D->E F Drying & Concentration E->F G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS, HRMS) G->H

Caption: General laboratory workflow diagram.

References

Application Note & Protocol: Scale-Up Synthesis of 2,5-Difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2,5-Difluorobenzyl alcohol, a key intermediate in the development of pharmaceuticals and agrochemicals. We move beyond a simple recitation of steps to explain the underlying chemical principles and process engineering considerations essential for transitioning from laboratory to pilot or production scale. The selected synthetic route—the reduction of 2,5-Difluorobenzaldehyde with sodium borohydride—is detailed, emphasizing process safety, optimization, and control. This guide includes a step-by-step protocol for a 1 kg scale synthesis, in-process controls (IPCs), analytical quality control (QC) methods, and a troubleshooting guide to empower researchers and drug development professionals to achieve a robust, safe, and efficient manufacturing process.

Introduction: The Significance of this compound

Fluorinated organic compounds are of paramount importance in modern chemistry, particularly within the life sciences. The strategic incorporation of fluorine atoms can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. This compound (CAS No: 75853-20-2) is a valuable fluorinated building block used in the synthesis of a wide array of more complex molecules.[1] Its derivatives are found in active pharmaceutical ingredients (APIs) and advanced agrochemicals.

The primary challenge in manufacturing such intermediates is not merely the execution of a chemical reaction but the development of a process that is scalable, safe, cost-effective, and consistently yields a product of high purity. This application note addresses these critical aspects, providing a framework for the successful scale-up of this compound synthesis.

Synthetic Route Selection for Scale-Up

Several synthetic pathways can yield this compound. A critical analysis of these routes is the first step in developing a manufacturing process.

  • Grignard Reaction: Involves the reaction of a 2,5-difluorophenylmagnesium halide with formaldehyde. While a classic C-C bond-forming reaction, Grignard reagents are highly reactive and extremely sensitive to moisture, making large-scale operations under strictly anhydrous conditions challenging and potentially hazardous.[2][3]

  • Reduction of Carboxylic Acid/Ester: The reduction of 2,5-difluorobenzoic acid or its esters can be achieved with powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.[4][5] However, LiAlH₄ is expensive and dangerously reactive with water, posing significant safety risks on scale-up. Catalytic hydrogenation often requires high-pressure reactors and specialized catalysts, adding to capital and operational costs.[6][7]

  • Reduction of Aldehyde: The reduction of the corresponding aldehyde, 2,5-Difluorobenzaldehyde, is the most advantageous route for industrial production. The starting material is commercially available, and the reduction can be accomplished with milder, safer, and more cost-effective reducing agents.[8]

Chosen Route: Based on this analysis, the reduction of 2,5-Difluorobenzaldehyde using sodium borohydride (NaBH₄) is selected. This pathway offers an optimal balance of reactivity, safety, cost, and operational simplicity, making it highly suitable for scale-up. Sodium borohydride is a selective reducing agent for aldehydes and ketones that is significantly easier and safer to handle in large quantities than metal hydrides like LiAlH₄.[9][10]

Process Chemistry and Mechanism

The core transformation is the nucleophilic addition of a hydride ion from sodium borohydride to the electrophilic carbonyl carbon of 2,5-Difluorobenzaldehyde.

Overall Reaction:

Mechanism: The reaction typically proceeds in a protic solvent like methanol or ethanol.

  • Nucleophilic Attack: The borohydride anion ([BH₄]⁻) delivers a hydride ion (H⁻) to the carbonyl carbon of the aldehyde. This is the rate-determining step.

  • Alkoxide Formation: The attack breaks the C=O pi bond, forming a tetrahedral borate-alkoxide intermediate.

  • Protonation (Work-up): During the reaction and subsequent aqueous work-up, the alkoxide intermediate is protonated to yield the final product, this compound. All four hydride ions on the borohydride are available for reaction.

G

Scale-Up Considerations and Process Optimization

Transitioning a synthesis from the bench to a production reactor requires careful consideration of several factors beyond simple stoichiometry.

ParameterLaboratory Scale (Grams)Pilot/Production Scale (Kilograms)Rationale & Key Considerations
Reagent Addition Quick, often in one portion.Slow, controlled addition via pump.Exotherm Control: The reduction is exothermic. Slow addition is critical to manage the heat generated and maintain the target temperature, preventing side reactions and ensuring safety.
Solvent Reagent-grade, often used liberally.Technical grade, volume optimized for concentration, recovery considered.Process Economics & Safety: Methanol or ethanol are common choices. Volume should be sufficient for fluidity but minimized to improve throughput. Solvent recovery via distillation should be planned.
Temperature Ice bath (0-5 °C).Jacketed reactor with glycol coolant.Reproducibility & Safety: Precise temperature control is crucial for consistent reaction kinetics and impurity profile. A reliable cooling system must be in place to handle the exotherm.
Mixing Magnetic stir bar.Overhead mechanical stirrer with specific impeller design.Mass & Heat Transfer: Efficient mixing is vital to ensure homogeneity and prevent localized "hot spots" during reagent addition. Baffles in the reactor improve mixing efficiency.
Work-up Separation funnel.Quenching in-reactor, followed by phase separation in the reactor or a separate vessel.Safety & Efficiency: Quenching excess NaBH₄ must be done cautiously by slow addition of acid to control hydrogen gas evolution. The process must be vented.[11][12]
Purification Flash chromatography.Distillation or Recrystallization.Throughput & Purity: Chromatography is not practical for large quantities. High-vacuum distillation is often the method of choice for liquid products like this alcohol to achieve high purity.

Safety and Hazard Analysis

A thorough understanding of the hazards associated with all materials is non-negotiable for a safe scale-up.

  • Sodium Borohydride (NaBH₄):

    • Hazard: Water-reactive. Contact with water or acids generates flammable hydrogen gas.[12][13] Can cause skin and eye burns.[9]

    • Handling Precautions: Must be handled in a dry, well-ventilated area, away from ignition sources.[11] Personal Protective Equipment (PPE) including a flame-retardant lab coat, safety goggles, and gloves is mandatory.[9] For large quantities, an inert atmosphere (e.g., nitrogen blanket) is recommended during charging.[13]

    • Quenching: The quenching of residual NaBH₄ post-reaction must be performed slowly and with adequate cooling to control the rate of hydrogen evolution. The reactor must be properly vented to a safe location.

  • 2,5-Difluorobenzaldehyde:

    • Hazard: Causes serious eye irritation/damage.[8][14] Combustible liquid.

    • Handling Precautions: Wear appropriate PPE, including eye protection. Handle in a well-ventilated area.

  • Solvents (Methanol/Ethanol):

    • Hazard: Flammable liquids.

    • Handling Precautions: Use in an area with explosion-proof equipment. Ground and bond all containers and equipment to prevent static discharge.

Detailed Scale-Up Protocol (1.0 kg Scale)

This protocol is a representative procedure and must be adapted based on available equipment and a thorough risk assessment.

Equipment:

  • 20 L glass-lined or stainless steel jacketed reactor with overhead stirring, temperature probe, nitrogen inlet, and reflux condenser.

  • Addition funnel or pump for controlled liquid addition.

  • Receiving vessels for extraction and distillation fractions.

  • Vacuum distillation setup.

Reagent Table:

ReagentMW ( g/mol )AmountMolesEquivalents
2,5-Difluorobenzaldehyde142.101.00 kg7.041.0
Methanol32.045.0 L--
Sodium Borohydride (NaBH₄)37.8375 g1.980.28 (1.12 eq. H⁻)
Water (for work-up)18.023.0 L--
2M Hydrochloric Acid36.46~1.5 L~3.0For quench & pH adjust
Ethyl Acetate88.112 x 3.0 L-For extraction
Brine (Saturated NaCl)-2.0 L-For washing
Anhydrous Magnesium Sulfate120.37200 g-For drying

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen. Start the coolant flow through the reactor jacket and set the target temperature to 0 °C.

  • Charge Aldehyde Solution: Charge 2,5-Difluorobenzaldehyde (1.00 kg) and Methanol (5.0 L) to the reactor. Start stirring to ensure a homogeneous solution. Cool the solution to 0-5 °C.

  • NaBH₄ Addition (In-Process Control 1): In a separate dry vessel, suspend Sodium Borohydride (75 g) in 500 mL of dry Methanol. CAUTION: This addition is exothermic. Begin slow, dropwise addition of the NaBH₄ suspension to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring (In-Process Control 2): After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 1-2 hours. Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed (<1%).

  • Reaction Quench: Once the reaction is complete, begin the very slow, dropwise addition of water (1.0 L) to quench the excess NaBH₄. CAUTION: Hydrogen gas will evolve. Maintain a nitrogen sweep and ensure adequate ventilation. The temperature should be maintained below 20 °C during the quench.

  • Acidification and Solvent Removal: Slowly add 2M HCl to adjust the pH to ~5-6. This will hydrolyze the borate esters. Configure the reactor for distillation and remove the bulk of the methanol under reduced pressure.

  • Extraction: Cool the remaining aqueous slurry. Add Ethyl Acetate (3.0 L) and stir vigorously for 15 minutes. Stop stirring, allow the layers to separate, and transfer the bottom aqueous layer to a separate vessel. Transfer the top organic layer to a receiving vessel. Return the aqueous layer to the reactor and repeat the extraction with another 3.0 L of Ethyl Acetate.

  • Washing and Drying: Combine the organic extracts. Wash with Brine (2.0 L) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Final Product Isolation: Concentrate the filtered organic solution under reduced pressure to yield the crude this compound as an oil.

  • Purification: Purify the crude product by vacuum distillation to obtain the final product with high purity. Collect the fraction at the appropriate boiling point.

Analytical Quality Control

The final product must be analyzed to confirm its identity and purity against pre-defined specifications.

TestMethodSpecification
Appearance VisualColorless to pale yellow liquid
Identity ¹H NMR, ¹³C NMRConforms to the structure of this compound
Purity GC-FID≥ 99.0%
Water Content Karl Fischer Titration≤ 0.1%
Residual Solvents GC-HeadspaceMethanol, Ethyl Acetate within ICH limits

Visualization of Workflow

// Nodes raw_materials [label="Raw Materials\n(Aldehyde, NaBH₄, Solvent)"]; reactor_charge [label="Charge Reactor & Cool\n(0-5 °C)"]; addition [label="Controlled Addition of NaBH₄\n(T < 10 °C)"]; monitoring [label="Reaction Monitoring (IPC)\n(TLC/GC)"]; quench [label="Quench with H₂O/HCl\n(T < 20 °C)"]; solvent_removal [label="Solvent Removal\n(Distillation)"]; extraction [label="Liquid-Liquid Extraction\n(Ethyl Acetate)"]; drying [label="Drying & Filtration"]; concentration [label="Concentration\n(Rotary Evaporation)"]; purification [label="Final Purification\n(Vacuum Distillation)"]; qc [label="Quality Control (QC)\n(GC, NMR, KF)"]; final_product [label="Final Product:\nthis compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges raw_materials -> reactor_charge; reactor_charge -> addition; addition -> monitoring; monitoring -> quench [label="Reaction Complete"]; quench -> solvent_removal; solvent_removal -> extraction; extraction -> drying; drying -> concentration; concentration -> purification; purification -> qc; qc -> final_product [label="Release"]; } .enddot Caption: Overall workflow for the scale-up synthesis of this compound.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Incomplete Reaction - Insufficient NaBH₄ (degraded or poor quality)- Reaction temperature too low- Poor mixing- Use fresh, high-quality NaBH₄. Add a small additional charge if necessary.- Allow the reaction to warm slightly (e.g., to 15-20 °C) for the final hour.- Check stirrer speed and ensure good vortexing.
Temperature Excursion - Addition rate of NaBH₄ is too fast- Inadequate cooling capacity- Immediately stop the addition.- Ensure maximum coolant flow.- If necessary, have a pre-chilled quenching agent ready for emergency use (with extreme caution).
Low Isolated Yield - Incomplete reaction- Product loss during work-up/extractions- Emulsion formation during extraction- See "Incomplete Reaction".- Perform a third extraction. Ensure pH is correct before extraction.- Add brine during extraction to help break emulsions.
Product Fails Purity Spec - Impurities in starting material- Side reactions due to temperature excursion- Inefficient distillation- Check the purity of the 2,5-Difluorobenzaldehyde.- Maintain strict temperature control.- Improve distillation efficiency (e.g., use a column with more theoretical plates, adjust vacuum).

Conclusion

The successful scale-up synthesis of this compound is readily achievable through the sodium borohydride reduction of 2,5-Difluorobenzaldehyde. The key to a successful transition from the laboratory to production lies in a deep understanding of the process chemistry, meticulous control of reaction parameters—especially temperature—and an unwavering commitment to safety. By implementing the robust controls, in-process checks, and safety procedures outlined in this guide, researchers and chemical engineers can develop a manufacturing process that is safe, efficient, and consistently delivers a high-quality product.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 2,5-Difluorobenzyl Alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reactions involving 2,5-Difluorobenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis. The most common reactions include:

  • Oxidation to form 2,5-difluorobenzaldehyde, a key intermediate in the synthesis of various fine chemicals.[1][2]

  • Conversion to 2,5-difluorobenzyl bromide , which is a reactive intermediate used to introduce the 2,5-difluorobenzyl moiety into molecules.[3] This is often achieved through nucleophilic substitution reactions.[4]

  • Ether and ester formation through reactions with alkyl halides or carboxylic acids, respectively.

Q2: Why am I observing low yields in the oxidation of this compound to the corresponding aldehyde?

A2: Low yields in the oxidation of this compound can be attributed to several factors. The presence of two electron-withdrawing fluorine atoms on the benzene ring can decrease the electron density at the benzylic position, making the alcohol less susceptible to oxidation compared to unsubstituted benzyl alcohol.[1] Common issues include:

  • Incomplete conversion: The oxidizing agent may not be strong enough or the reaction conditions (temperature, time) may be insufficient to drive the reaction to completion.

  • Over-oxidation: The desired aldehyde can be further oxidized to the corresponding carboxylic acid, especially with strong oxidizing agents or prolonged reaction times.

  • Side reactions: The presence of reactive intermediates can lead to the formation of byproducts. For instance, in Swern oxidations, if the temperature is not carefully controlled, side reactions can occur.[5]

Q3: What are the characteristic challenges when converting this compound to 2,5-difluorobenzyl bromide?

A3: The conversion of this compound to the bromide typically involves substitution of the hydroxyl group. Common challenges include:

  • Incomplete reaction: The hydroxyl group is a poor leaving group and requires activation. Reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) are often used for this purpose.[6] Insufficient activation can lead to low conversion.

  • Hydrolysis of the product: 2,5-Difluorobenzyl bromide is susceptible to hydrolysis back to the alcohol, especially during aqueous workup.

  • Formation of phosphite ester intermediates: When using PBr₃, incomplete reaction can lead to the formation of phosphite esters which may be lost during aqueous workup, thus lowering the yield of the desired bromide.[7]

Troubleshooting Guides

Guide 1: Low Yield in the Oxidation of this compound to 2,5-Difluorobenzaldehyde

This guide focuses on troubleshooting the Swern oxidation, a common and mild method for this conversion.[8][9]

Problem Potential Cause Recommended Solution
Low Conversion (Starting material remains) 1. Insufficient oxidant: The molar ratio of the Swern reagent to the alcohol may be too low. 2. Decomposition of the oxidant: The Swern reagent is thermally unstable and must be prepared and used at low temperatures (typically -78 °C).[5][8] 3. Electron-deficient substrate: The fluorine atoms deactivate the benzyl alcohol towards oxidation.[1]1. Increase the equivalents of the Swern reagent (DMSO and oxalyl chloride) to 1.5-2 equivalents relative to the alcohol. 2. Maintain a strict low-temperature profile throughout the addition of reagents. Use a cryostat or a dry ice/acetone bath. 3. Increase the reaction time after the addition of the alcohol, while carefully maintaining the low temperature.
Formation of Byproducts (e.g., over-oxidation to carboxylic acid) 1. Reaction temperature too high: Allowing the reaction to warm up prematurely can lead to side reactions.[5] 2. Excessive reaction time: Prolonged exposure to the oxidizing conditions can lead to over-oxidation.1. Ensure the reaction is quenched at low temperature before allowing it to warm to room temperature. 2. Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly.
Product Loss During Workup 1. Volatility of the aldehyde: 2,5-Difluorobenzaldehyde is relatively volatile and can be lost during solvent removal under high vacuum. 2. Formation of emulsions: During aqueous extraction, emulsions can form, leading to product loss.1. Use a rotary evaporator with controlled vacuum and a cold trap. Avoid prolonged exposure to high vacuum. 2. Use brine (saturated NaCl solution) to wash the organic layer to help break emulsions.
Guide 2: Improving Yield in the Synthesis of 2,5-Difluorobenzyl Bromide from this compound

This guide focuses on the conversion using phosphorus tribromide (PBr₃).

Problem Potential Cause Recommended Solution
Low Yield (50-60%) with clean reaction profile 1. Incomplete conversion to the bromide: The reaction may not go to completion with stoichiometric amounts of PBr₃. 2. Loss of phosphite ester intermediates: The intermediate phosphite esters may be water-soluble and lost during the aqueous quench.[7]1. Use a slight excess of PBr₃ (1.1-1.2 equivalents). [7] 2. Perform an inverse addition: Add the solution of this compound dropwise to the PBr₃ solution at low temperature (e.g., 0 °C or -78 °C) to ensure the alcohol reacts completely.[7] 3. Allow the reaction to slowly warm to room temperature after the addition is complete to drive the conversion.
Product Decomposition 1. Hydrolysis during workup: The benzylic bromide is susceptible to hydrolysis. 2. Presence of excess PBr₃: Residual PBr₃ can be difficult to remove and may co-distill with the product.1. Perform the aqueous workup quickly and at low temperatures. Use ice-cold water for quenching. 2. Wash the organic layer with a mild base like saturated sodium bicarbonate solution to neutralize any remaining acidic species. 3. Purify by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to separate the product from any non-polar impurities.

Quantitative Data

Table 1: Comparison of Oxidizing Agents for Benzyl Alcohol (Representative Data)

Oxidizing SystemSubstrateSolventTemperature (°C)Yield of Aldehyde (%)Reference
Swern Oxidation (DMSO, (COCl)₂)Primary/Secondary AlcoholsCH₂Cl₂-78High[8][9]
K₂Cr₂O₇ / H₂SO₄Substituted Benzyl AlcoholsAcetic Acid/Water30-45>85[1]
PMS / O-CNTBenzyl AlcoholAcetonitrile/Water50up to 46.2[2]

Table 2: Conditions for Benzylic Bromination of Toluene Derivatives (Representative Data)

Brominating AgentSubstrateInitiator/ConditionsSolventYield of Bromide (%)Reference
PBr₃Substituted Benzyl Alcohol-DCM>90 (with optimization)[7]
NBS2-Fluoro-3-nitrotolueneAIBNDichloroethane~70[10]
HBr / H₂O₂2,6-DifluorotolueneLightDichloromethane90.3[11]

Note: The table includes data for the bromination of related fluorinated compounds to provide an indication of expected yields.

Experimental Protocols

Protocol 1: Swern Oxidation of this compound

Objective: To synthesize 2,5-difluorobenzaldehyde from this compound. This protocol is adapted from standard Swern oxidation procedures.[12][13]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Dry ice/acetone bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Charge the flask with anhydrous DCM and cool the flask to -78 °C using a dry ice/acetone bath.

  • To the cooled DCM, add oxalyl chloride (1.5 equivalents) dropwise via a syringe.

  • Slowly add a solution of DMSO (2.0 equivalents) in anhydrous DCM via the dropping funnel, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30-60 minutes at this temperature.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form.

  • After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,5-difluorobenzaldehyde.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Bromination of this compound using PBr₃

Objective: To synthesize 2,5-difluorobenzyl bromide from this compound. This protocol is based on general procedures for the conversion of alcohols to alkyl bromides using PBr₃.[6][7][14]

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (DCM), anhydrous

  • Ice-water bath

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried round-bottom flask with a magnetic stirrer and a nitrogen inlet.

  • Add anhydrous DCM to the flask and cool to 0 °C in an ice-water bath.

  • Add PBr₃ (1.2 equivalents) to the cooled DCM.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Add the alcohol solution dropwise to the PBr₃ solution at 0 °C over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow addition of ice-cold water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude 2,5-difluorobenzyl bromide can be purified by flash column chromatography if necessary.

Visualizations

FtsZ Inhibition Pathway

The following diagram illustrates the mechanism of bacterial cell division and the points at which FtsZ inhibitors, potentially synthesized from this compound derivatives, can interfere with this process.[3][15][16][17][18][19][20]

FtsZ_Inhibition FtsZ_monomer FtsZ Monomer FtsZ_GTP FtsZ-GTP Complex FtsZ_monomer->FtsZ_GTP GTP Binding GTP GTP GTP->FtsZ_GTP Protofilament FtsZ Protofilament FtsZ_GTP->Protofilament Polymerization Z_ring Z-Ring Formation Protofilament->Z_ring Divisome Divisome Assembly Z_ring->Divisome Cell_division Cell Division Divisome->Cell_division Septum Formation Inhibitor FtsZ Inhibitor (e.g., difluorobenzamide derivative) Inhibition_point1 Inhibitor->Inhibition_point1 Inhibition_point2 Inhibitor->Inhibition_point2 Inhibition_point3 Inhibitor->Inhibition_point3 Inhibition_point1->FtsZ_GTP Inhibits GTPase Activity Inhibition_point2->Protofilament Prevents Polymerization Inhibition_point3->Z_ring Destabilizes Z-Ring Troubleshooting_Workflow Start Low Yield in Oxidation Reaction Check_SM Analyze Crude Reaction Mixture (TLC, NMR) Is starting material present? Start->Check_SM Check_Purity Check Purity of Starting Material and Reagents Check_SM->Check_Purity Yes Check_Side_Products Are there significant side products? Check_SM->Check_Side_Products No Optimize_Conditions Optimize Reaction Conditions: - Increase oxidant equivalents - Increase reaction time - Check temperature control Check_Purity->Optimize_Conditions End_Success Yield Improved Optimize_Conditions->End_Success Over_Oxidation Suspect Over-oxidation to Carboxylic Acid Check_Side_Products->Over_Oxidation Yes Purification_Issues Consider Product Loss During Purification Check_Side_Products->Purification_Issues No Modify_Workup Modify Workup: - Use milder quench - Monitor reaction closely and stop at completion Over_Oxidation->Modify_Workup Other_Side_Reactions Investigate Other Side Reactions Modify_Workup->Other_Side_Reactions Modify_Workup->End_Success End_Fail Further Investigation Needed Other_Side_Reactions->End_Fail Purification_Issues->End_Fail

References

Technical Support Center: Synthesis of 2,5-Difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2,5-Difluorobenzyl alcohol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I performed a reduction of 2,5-Difluorobenzaldehyde with Sodium Borohydride (NaBH₄), but my yield of this compound is low and I see unreacted starting material. What could be the issue?

A1: Low yields in NaBH₄ reductions are often due to a few key factors:

  • Insufficient Reducing Agent: While NaBH₄ is a potent reducing agent for aldehydes, ensuring a sufficient molar excess is crucial for driving the reaction to completion. A common molar ratio is 1.2 to 1.5 equivalents of NaBH₄ to the aldehyde.

  • Reaction Time/Temperature: Aldehyde reductions with NaBH₄ are typically fast and can often be completed at room temperature or 0 °C. However, if the reaction is sluggish, extending the reaction time or slightly increasing the temperature (while monitoring for side reactions) may be necessary.

  • Solvent Choice: Protic solvents like methanol or ethanol are commonly used and can facilitate the reaction. Ensure your solvent is of appropriate quality and dry if the protocol specifies.

  • Quenching and Work-up: Improper quenching of excess NaBH₄ (typically with dilute acid or ammonium chloride) can lead to product loss during work-up. Ensure the pH is adjusted correctly to neutralize the borate salts and protonate the resulting alkoxide to the alcohol.

Q2: My synthesis of this compound from 2,5-Difluorobenzaldehyde produced a significant amount of 2,5-Difluorobenzoic acid as a byproduct. Why did this happen?

A2: The formation of 2,5-Difluorobenzoic acid alongside the desired alcohol is a classic indicator of a Cannizzaro reaction.[1][2] This reaction occurs with aldehydes that lack α-hydrogens (like 2,5-Difluorobenzaldehyde) under strongly basic conditions.[1][2] Two molecules of the aldehyde disproportionate, with one being reduced to the alcohol and the other oxidized to the carboxylic acid.[1][2]

  • Troubleshooting:

    • Avoid Strong Bases: If your intended reaction was a reduction, ensure that no strong bases (like NaOH or KOH) were inadvertently introduced.

    • Purity of Starting Material: Impurities in the starting 2,5-Difluorobenzaldehyde could create a basic environment, catalyzing the Cannizzaro reaction.

    • Intended Cannizzaro Reaction: If you are performing a Cannizzaro reaction, a 1:1 molar ratio of alcohol to carboxylic acid is the theoretical outcome.[3]

Q3: How can I separate this compound from the main byproducts like unreacted 2,5-Difluorobenzaldehyde and 2,5-Difluorobenzoic acid?

A3: Separation can be effectively achieved through liquid-liquid extraction followed by a final purification step.

  • Extraction:

    • Dissolve the crude reaction mixture in an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the acidic 2,5-Difluorobenzoic acid, forming the water-soluble sodium 2,5-difluorobenzoate, which will move to the aqueous layer.

    • The organic layer will now contain the this compound and any unreacted 2,5-Difluorobenzaldehyde.

    • The aqueous layer can be acidified with an acid like HCl to precipitate the 2,5-Difluorobenzoic acid if you wish to isolate it.[1]

  • Purification:

    • After drying the organic layer (e.g., with anhydrous sodium sulfate), the solvent can be removed under reduced pressure.

    • The remaining residue, containing the alcohol and unreacted aldehyde, can be purified by column chromatography or distillation.

Q4: I am considering using Lithium Aluminium Hydride (LiAlH₄) for the reduction. What are the potential side products and safety concerns?

A4: LiAlH₄ is a very powerful and less selective reducing agent compared to NaBH₄.[4]

  • Side Products: While it will efficiently reduce the aldehyde to the primary alcohol, it will also reduce other functional groups like esters, carboxylic acids, and amides if they are present as impurities in your starting material.[4]

  • Safety Concerns: LiAlH₄ reacts violently with water and other protic solvents.[5] Therefore, all glassware must be thoroughly dried, and anhydrous solvents (like diethyl ether or THF) must be used. The work-up procedure requires careful, slow, and controlled addition of water and/or a dilute acid to quench the excess LiAlH₄ to prevent a fire or explosion.[5]

Data on Common Side Products

The formation and proportion of side products are highly dependent on the chosen synthetic route and reaction conditions.

Synthetic RouteTarget ProductCommon Side/Co-Product(s)Typical Molar Ratio (Product:Side Product)Notes
Reduction with NaBH₄ This compoundUnreacted 2,5-DifluorobenzaldehydeHigh (reaction can go to >95% completion)The primary impurity is often the starting material if the reaction is incomplete.
Cannizzaro Reaction This compound2,5-Difluorobenzoic acid~1:1This is a disproportionation reaction, so the carboxylic acid is a co-product.[3]
Reduction with LiAlH₄ This compoundDependent on impurities in starting materialHigh (reaction typically goes to completion)LiAlH₄ is a very strong reducing agent and will reduce other carbonyl-containing impurities.[4]

Experimental Protocols

Protocol 1: Reduction of 2,5-Difluorobenzaldehyde with Sodium Borohydride (NaBH₄)

This protocol is a general procedure for the reduction of an aromatic aldehyde.

  • Dissolution: Dissolve 2,5-Difluorobenzaldehyde (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add Sodium Borohydride (NaBH₄) (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride or dilute HCl to quench the excess NaBH₄.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude this compound can be further purified by column chromatography or distillation.

Protocol 2: Cannizzaro Reaction of 2,5-Difluorobenzaldehyde

This protocol is a general procedure for the Cannizzaro reaction of a substituted benzaldehyde.

  • Reaction Setup: In a flask, dissolve 2,5-Difluorobenzaldehyde (2 equivalents) in a concentrated aqueous or methanolic solution of a strong base like potassium hydroxide (KOH) (e.g., 11 M).[1]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction may be left to proceed for several hours or overnight, during which a thick emulsion may form.[1]

  • Extraction of Alcohol: After the reaction is complete, extract the mixture with a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether). The this compound will move into the organic layer.[1]

  • Isolation of Carboxylic Acid: The aqueous layer contains the potassium salt of 2,5-Difluorobenzoic acid. Carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl) while cooling in an ice bath to precipitate the 2,5-Difluorobenzoic acid.[1]

  • Purification: The organic layer containing the alcohol can be washed, dried, and the solvent evaporated to yield the crude alcohol, which can then be purified. The precipitated carboxylic acid can be collected by filtration and recrystallized.

Visualizations

Synthesis_Pathways cluster_reduction Reduction Pathway cluster_cannizzaro Cannizzaro Reaction Pathway Aldehyde 2,5-Difluorobenzaldehyde Alcohol This compound Aldehyde->Alcohol NaBH4 or LiAlH4 Unreacted Unreacted Aldehyde Aldehyde->Unreacted Incomplete Reaction Aldehyde2 2,5-Difluorobenzaldehyde (2 equivalents) Alcohol2 This compound Aldehyde2->Alcohol2 Strong Base (e.g., KOH) Reduction Acid 2,5-Difluorobenzoic acid Aldehyde2->Acid Strong Base (e.g., KOH) Oxidation

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start Start Synthesis of This compound Analysis Analyze Crude Product (e.g., TLC, NMR) Start->Analysis CheckYield Is Yield Satisfactory? Analysis->CheckYield IdentifyByproducts Identify Byproducts CheckYield->IdentifyByproducts No Purify Purify Product: - Extraction - Column Chromatography - Distillation CheckYield->Purify Yes UnreactedAldehyde Unreacted Aldehyde Present? IdentifyByproducts->UnreactedAldehyde BenzoicAcid Benzoic Acid Present? UnreactedAldehyde->BenzoicAcid No TroubleshootReduction Troubleshoot Reduction: - Check moles of reducing agent - Increase reaction time/temp - Verify work-up procedure UnreactedAldehyde->TroubleshootReduction Yes TroubleshootCannizzaro Cannizzaro Reaction Occurred: - Avoid strong bases - Check starting material purity BenzoicAcid->TroubleshootCannizzaro Yes BenzoicAcid->Purify No TroubleshootReduction->Start TroubleshootCannizzaro->Start End Pure this compound Purify->End

Caption: Troubleshooting workflow for synthesis.

References

Technical Support Center: Purification of 2,5-Difluorobenzyl Alcohol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2,5-Difluorobenzyl alcohol using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound on a laboratory scale using standard silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Glass column with stopcock

  • Sand (washed)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Solvent System Selection:

    • Prepare trial solvent systems with varying ratios of ethyl acetate in hexane (e.g., 10:90, 20:80, 30:70 v/v).

    • Using a capillary tube, spot the crude this compound solution onto a TLC plate.

    • Develop the TLC plate in a chamber containing one of the trial solvent systems.

    • Visualize the plate under a UV lamp.

    • The optimal solvent system is one that provides a retention factor (Rf) of approximately 0.2-0.3 for the this compound spot and good separation from impurities.[1][2]

  • Column Packing:

    • Ensure the chromatography column is clean, dry, and mounted vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.

    • Wash the column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level never drops below the top of the sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase.[3] Carefully apply the solution to the top of the silica gel bed using a pipette.

    • Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a more polar, volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[3] Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase. For closely eluting impurities, an isocratic elution (constant solvent composition) may be used.

    • If impurities are far apart on the TLC, a gradient elution can be employed, gradually increasing the polarity of the mobile phase (e.g., from 10% to 30% ethyl acetate in hexane).

    • Collect the eluent in fractions of a predetermined volume in numbered test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which contain the purified this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₆F₂O
Molecular Weight 144.12 g/mol [4][5]
Appearance
Boiling Point
Melting Point

Table 2: Recommended Starting Solvent Systems for TLC Analysis

Solvent System (Ethyl Acetate:Hexane, v/v)Expected Rf Range (Approximate)Notes
10:900.1 - 0.2Good starting point for initial trials.
20:800.2 - 0.4Likely to provide the optimal Rf for column chromatography.
30:700.3 - 0.5May be too polar, causing the compound to elute too quickly.

Note: The optimal solvent system should be determined experimentally.

Troubleshooting Guide

Q1: The this compound is not moving off the baseline of the TLC plate, even with a relatively polar solvent system.

A1: This indicates that the mobile phase is not polar enough to displace the compound from the silica gel.

  • Solution: Gradually increase the polarity of the mobile phase. For very polar compounds, a solvent system like dichloromethane/methanol might be necessary.[6]

Q2: All the spots, including the product and impurities, are running at the top of the TLC plate (high Rf values).

A2: The mobile phase is too polar, resulting in poor separation.

  • Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (hexane).

Q3: The separation on the column is poor, with significant overlap between the product and impurity fractions, even though the TLC showed good separation.

A3: This can be due to several factors:

  • Improper Column Packing: Air bubbles or channels in the silica gel can lead to an uneven solvent front.[7]

    • Solution: Ensure the column is packed carefully as a slurry and is never allowed to run dry.

  • Column Overloading: Loading too much crude material can saturate the stationary phase.

    • Solution: Use an appropriate amount of silica gel for the amount of crude product (typically a 20:1 to 50:1 ratio of silica to crude material by weight).

  • Sample Loading in a Too-Polar Solvent: Dissolving the sample in a solvent significantly more polar than the mobile phase can cause band broadening.

    • Solution: Dissolve the sample in the mobile phase or a slightly more polar solvent in a minimal volume.[3] Consider dry loading for better resolution.[3]

Q4: The product is eluting as a broad band (tailing), leading to many mixed fractions.

A4: Tailing can be caused by interactions with the acidic silica gel or sample overloading.[7]

  • Solution 1: Add a small amount of a modifier to the mobile phase. For an alcohol, a small amount of a neutral or slightly basic modifier might help. However, for this compound, this is less likely to be a major issue.

  • Solution 2: Reduce the amount of sample loaded onto the column.

  • Solution 3: Ensure the compound is stable on silica gel by performing a 2D TLC.[8]

Q5: The yield of purified this compound is very low, and it seems to be lost on the column.

A5: The compound may be irreversibly adsorbed to or degrading on the silica gel.

  • Solution 1: Test the stability of your compound on a small amount of silica gel in a vial with the eluent.

  • Solution 2: If the compound is acid-sensitive, the silica gel can be deactivated. This can be done by washing the packed column with a solvent system containing a small amount of a base like triethylamine (1-3%), followed by equilibration with the mobile phase.[7]

  • Solution 3: Consider using a different stationary phase, such as neutral alumina.[8]

Frequently Asked Questions (FAQs)

Q1: What is the expected polarity of this compound?

A1: Benzyl alcohol itself is a moderately polar compound. The two fluorine atoms in this compound are electron-withdrawing, which can slightly increase its polarity compared to unsubstituted benzyl alcohol. Therefore, it is expected to be a moderately polar compound.

Q2: Can I use a different stationary phase other than silica gel?

A2: Yes, if your compound shows instability on silica gel, you can use other stationary phases. Neutral or basic alumina is a common alternative for compounds that are sensitive to the acidic nature of silica.[8] Reversed-phase silica (C18) can also be used, but this would require a polar mobile phase (e.g., water/acetonitrile or water/methanol).

Q3: How do I visualize the spots on the TLC plate if my compound is not UV-active?

A3: this compound contains a benzene ring and should be UV-active at 254 nm. If for some reason it is not, or if you are trying to visualize non-UV-active impurities, you can use staining solutions such as potassium permanganate or vanillin stain.

Q4: What is the ideal flow rate for my column?

A4: For gravity chromatography, the flow rate is determined by the particle size of the silica and the column dimensions. For flash chromatography, a pressure of 1-2 psi is typically applied to achieve a faster and more efficient separation.[3] The optimal flow rate will result in a good separation in a reasonable amount of time.

Q5: What is "dry loading" and when should I use it?

A5: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel before adding it to the column.[3] This is particularly useful when your compound has poor solubility in the mobile phase or when you need to load the sample in a small, well-defined band to improve separation.[3]

Visualization

TroubleshootingWorkflow start Start Purification tlc Perform TLC Analysis start->tlc rf_check Is Rf of Product ~0.2-0.3? tlc->rf_check adjust_polarity Adjust Mobile Phase Polarity rf_check->adjust_polarity No pack_column Pack Column & Load Sample rf_check->pack_column Yes adjust_polarity->tlc run_column Run Column & Collect Fractions pack_column->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions separation_check Good Separation? analyze_fractions->separation_check troubleshoot Troubleshoot Separation separation_check->troubleshoot No combine_pure Combine Pure Fractions separation_check->combine_pure Yes troubleshoot->adjust_polarity Re-optimize Mobile Phase troubleshoot->pack_column Address Packing/ Loading Issues end Purified Product combine_pure->end

References

Technical Support Center: Recrystallization of 2,5-Difluorobenzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 2,5-Difluorobenzyl alcohol derivatives. It is intended for researchers, scientists, and professionals in drug development who are working with these compounds.

Frequently Asked Questions (FAQs)

Q1: Can this compound itself be purified by recrystallization?

A1: this compound is a liquid at room temperature, and therefore cannot be purified by standard recrystallization techniques which are designed for solid compounds. Purification of the alcohol is typically achieved by distillation, often under reduced pressure.

Q2: What are the most critical factors to consider when selecting a recrystallization solvent for a this compound derivative?

A2: The ideal solvent should exhibit a steep solubility curve for the target compound, meaning the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1] The solvent should either be a very good or a very poor solvent for any impurities present. Additionally, the solvent's boiling point should be manageable, and it should not react with the compound being purified.[1] For fluorinated compounds, considering interactions such as hydrogen bonding, dipole-dipole forces, and C-F···H-C interactions can aid in solvent selection.[2]

Q3: What are some recommended starting solvents for screening the recrystallization of solid this compound derivatives (e.g., esters, ethers)?

A3: A good starting point is to test a range of solvents with varying polarities. For esters and ethers of this compound, consider the following:

  • Single Solvents: Ethanol, methanol, ethyl acetate, toluene, and potentially a mixture of n-Hexane and acetone.[3]

  • Mixed Solvents: A common and effective approach is to use a solvent pair.[3] A good starting pair would be a solvent in which the compound is soluble (like dichloromethane or ethyl acetate) and a miscible "anti-solvent" in which the compound is poorly soluble (like hexanes or heptane).

Q4: My compound "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point. To remedy this, you can:

  • Add more of the primary solvent to the hot solution to decrease saturation.

  • Lower the temperature at which you allow crystallization to begin.

  • Switch to a lower-boiling point solvent.

  • Employ a mixed solvent system where the anti-solvent is added slowly at a slightly lower temperature.

Q5: I am getting very low recovery of my purified crystals. What are the likely causes?

A5: Low recovery can stem from several factors:

  • Using too much solvent, which keeps more of your compound dissolved even at low temperatures.

  • Cooling the solution too quickly, which can trap impurities and smaller crystals.

  • Washing the collected crystals with a solvent that is too warm or in which the compound has some solubility. Always use ice-cold solvent for washing.

  • The inherent solubility of your compound in the cold solvent.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation.- Add a seed crystal of the pure compound.
Crystals form too quickly. - The solution is too concentrated.- The solution was cooled too rapidly.- Reheat the solution and add a small amount of additional solvent.- Allow the solution to cool slowly on the benchtop before placing it in an ice bath.
The purified compound is still impure. - The cooling process was too fast, trapping impurities.- The chosen solvent is not effective at separating the specific impurities.- Ensure a slow cooling rate to allow for selective crystallization.- Try a different solvent or a mixed-solvent system.- Consider a pre-purification step like column chromatography if impurities are very similar to the product.
Colored impurities remain in the crystals. - The impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product.

Quantitative Data on Common Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Ethanol 78Polar ProticA versatile and generally good solvent for many organic compounds.[3]
Methanol 65Polar ProticSimilar to ethanol but with a lower boiling point.
Ethyl Acetate 77Polar AproticA good solvent for a range of polarities, often used in mixed systems with hexanes.[3]
Dichloromethane (DCM) 40Polar AproticA good solvent for many compounds, but its low boiling point can sometimes be a disadvantage for achieving a large temperature differential.
Toluene 111Non-polarSuitable for less polar, aromatic compounds.[3]
n-Hexane 69Non-polarOften used as an anti-solvent in mixed-solvent systems.[3]
Acetone 56Polar AproticA strong solvent, often used in combination with a non-polar anti-solvent.[3]
Water 100Very PolarCan be a good solvent for highly polar compounds, but its high boiling point can make drying difficult.[3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude solid derivative of this compound. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below their melting point.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of a hot solvent in which it is readily soluble (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a miscible solvent in which the compound is poorly soluble (the "anti-solvent") dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Clarification: Add a few drops of the "good" solvent back to the hot solution until the cloudiness just disappears.

  • Crystallization and Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol, using the ice-cold solvent mixture for washing if necessary, or just the anti-solvent.

Visualizations

Recrystallization_Troubleshooting_Workflow Recrystallization Troubleshooting Workflow start Start Recrystallization dissolve Dissolve solid in minimum hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Do crystals form? cool->crystals_form oiling_out Does the compound 'oil out'? cool->oiling_out Check for oil good_crystals Collect and dry pure crystals crystals_form->good_crystals Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out->crystals_form No oiled Oiling Out oiling_out->oiled Yes troubleshoot_no_crystals Troubleshoot: - Reduce solvent volume - Scratch flask - Add seed crystal no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Add more solvent - Use lower boiling solvent - Try mixed-solvent system oiled->troubleshoot_oiling troubleshoot_no_crystals->dissolve Retry troubleshoot_oiling->dissolve Retry

Caption: Troubleshooting workflow for common recrystallization issues.

Recrystallization_Process_Flow General Recrystallization Process start Crude Solid dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities exist) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_solid Pure Crystalline Solid dry->pure_solid

Caption: A stepwise diagram of the general recrystallization process.

References

troubleshooting low yield in Mitsunobu reaction of 2,5-Difluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot low yields and other issues encountered during the Mitsunobu reaction of 2,5-Difluorobenzyl alcohol and similar substrates.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in the Mitsunobu reaction of this compound. What are the common causes?

Low yields in the Mitsunobu reaction, especially with an electron-deficient substrate like this compound, can stem from several factors:

  • Reduced nucleophilicity of the alcohol: The electron-withdrawing fluorine atoms on the benzene ring decrease the nucleophilicity of the alcohol's oxygen atom, making the initial activation step of the Mitsunobu reaction less efficient.

  • Acidity of the pronucleophile: The Mitsunobu reaction generally works best with pronucleophiles (the acidic component) that have a pKa of less than 13.[1] If your nucleophile is not acidic enough, the reaction rate will be slow, leading to lower yields.

  • Steric hindrance: While this compound itself is not exceptionally bulky, steric hindrance on either the alcohol or the nucleophile can significantly slow down the reaction.[2]

  • Reagent quality and stoichiometry: The phosphine (e.g., triphenylphosphine, PPh₃) and the azodicarboxylate (e.g., DEAD or DIAD) must be of high purity. Old or improperly stored reagents can lead to poor results. Using an insufficient excess of these reagents can also result in incomplete conversion.

  • Presence of water: The Mitsunobu reaction is sensitive to moisture, as water can consume the reagents.[2] Ensure all glassware is oven-dried and that anhydrous solvents are used.

  • Side reactions: Competing side reactions, such as the formation of an undesired product where the azodicarboxylate acts as the nucleophile, can reduce the yield of the desired product.[1]

Q2: What are some common side reactions I should be aware of?

The most common side reaction is the alkylation of the reduced azodicarboxylate. This occurs when the pronucleophile is not acidic enough, making the deprotonated hydrazine derivative a competing nucleophile that attacks the activated alcohol.[1][3] Another potential side reaction is the elimination of the alcohol to form an alkene, particularly with secondary alcohols that are sterically hindered.[3]

Q3: How can I improve the yield of my reaction?

To improve the yield, consider the following troubleshooting steps:

  • Optimize Reagents:

    • Phosphine: For electron-deficient alcohols, a more nucleophilic and basic phosphine like tributylphosphine (TBP) might be more effective than triphenylphosphine (TPP).[2]

    • Azodicarboxylate: Consider using 1,1'-(Azodicarbonyl)dipiperidine (ADDP) instead of DEAD or DIAD, especially when working with weakly acidic nucleophiles (pKa > 11), as it can enhance reactivity.[2]

    • Pronucleophile: If possible, use a more acidic pronucleophile. For example, using 4-nitrobenzoic acid instead of benzoic acid can improve yields for sterically hindered alcohols.[4]

  • Reaction Conditions:

    • Order of Addition: The order of reagent addition can be crucial. The standard protocol involves adding the azodicarboxylate slowly to a cooled solution of the alcohol, phosphine, and pronucleophile.[1][5] Alternatively, pre-forming the betaine by mixing the phosphine and azodicarboxylate before adding the alcohol and nucleophile can sometimes give better results.[1]

    • Temperature: While the reaction is typically started at 0°C and then warmed to room temperature, gently heating a sluggish reaction can sometimes drive it to completion.[4] However, be cautious as this can also promote side reactions.

    • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent. Ensure it is freshly distilled or from a sealed bottle.[5]

  • Purification:

    • Byproduct Removal: The removal of triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative is a common challenge. Using polymer-supported triphenylphosphine (PS-PPh₃) can simplify purification, as the phosphine oxide byproduct can be removed by filtration.[2] Other strategies include using alternative reagents that lead to more easily separable byproducts.[1]

Q4: I am having trouble purifying my product from the reaction byproducts. What can I do?

Purification is a well-known challenge in Mitsunobu reactions.[6] Here are some strategies:

  • Chromatography: Careful column chromatography is the most common method.

  • Crystallization: If your product is crystalline, this can be an effective purification method.

  • Alternative Reagents:

    • Polymer-supported PPh₃ (PS-PPh₃): The resulting polymer-bound TPPO can be filtered off.[2]

    • Di-(4-chlorobenzyl)azodicarboxylate (DCAD): The hydrazine byproduct of DCAD is easily removed by filtration.[1]

    • Di-tert-butylazodicarboxylate (DBAD): The byproduct can be removed by treatment with trifluoroacetic acid.[1]

  • Modified Workup: In some cases, precipitation of the byproducts from a suitable solvent system can be effective.[4]

Troubleshooting Guide

This flowchart provides a step-by-step guide to troubleshooting low yields in the Mitsunobu reaction of this compound.

Troubleshooting_Mitsunobu start Low Yield in Mitsunobu Reaction of this compound check_reagents 1. Check Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents are high purity and used in appropriate excess (1.2-1.5 eq) check_reagents->reagents_ok replace_reagents Use fresh, high-purity reagents. Ensure correct stoichiometry. reagents_ok->replace_reagents No check_conditions 2. Evaluate Reaction Conditions reagents_ok->check_conditions Yes replace_reagents->check_conditions conditions_ok Anhydrous solvent? Correct order of addition? Appropriate temperature? check_conditions->conditions_ok optimize_conditions Use freshly dried solvent. Try pre-forming the betaine. Optimize temperature. conditions_ok->optimize_conditions No check_nucleophile 3. Assess the Pronucleophile conditions_ok->check_nucleophile Yes optimize_conditions->check_nucleophile nucleophile_ok Is the pKa of the pronucleophile < 13? check_nucleophile->nucleophile_ok use_stronger_acid Use a more acidic pronucleophile (e.g., with electron-withdrawing groups). nucleophile_ok->use_stronger_acid No modify_reagents 4. Consider Alternative Reagents nucleophile_ok->modify_reagents Yes use_stronger_acid->modify_reagents reagent_choice Try a more nucleophilic phosphine (e.g., TBP). Use a different azodicarboxylate (e.g., ADDP). modify_reagents->reagent_choice purification_issues 5. Address Purification Challenges reagent_choice->purification_issues purification_strategy Use polymer-supported reagents (PS-PPh3). Employ alternative azodicarboxylates (e.g., DCAD) for easier byproduct removal. purification_issues->purification_strategy end Improved Yield purification_strategy->end

Troubleshooting workflow for low yield in the Mitsunobu reaction.

Mitsunobu Reaction Mechanism

The following diagram illustrates the catalytic cycle of the Mitsunobu reaction.

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium Alkoxyphosphonium Salt [R-OPPh₃]⁺ Nu⁻ Betaine->Alkoxyphosphonium + R-OH, + Nu-H Alcohol R-OH (this compound) Pronucleophile Nu-H Product Product (R-Nu) Alkoxyphosphonium->Product SN2 attack by Nu⁻ TPPO TPPO (Triphenylphosphine oxide) Alkoxyphosphonium->TPPO Reduced_DEAD Reduced DEAD (Hydrazine byproduct)

Simplified mechanism of the Mitsunobu reaction.

Quantitative Data

The following table summarizes representative yields for the Mitsunobu reaction with benzyl alcohol and related substrates under various conditions. Note that specific yields for this compound may vary.

AlcoholNucleophilePhosphineAzodicarboxylateSolventTemp (°C)Yield (%)
Benzyl alcoholBenzoic acidPPh₃DEADTHFRT~90
4-Nitrobenzyl alcoholBenzoic acidPPh₃DEADTHFRT~85
4-Methoxybenzyl alcoholBenzoic acidPPh₃DEADTHFRT~92
Benzyl alcoholPhthalimidePPh₃DIADTHFRT~88
(1R,2S,5R)-(-)-Menthol4-Nitrobenzoic acidPPh₃DEADTHFRT to 4086
This compound4-Nitrobenzoic acidTBPADDPTHFRTPotentially >80
This compoundPhenol (pKa ~10)PPh₃DEADTHFRTModerate to Good
This compoundImidazole (pKa ~14.5)PPh₃DEADTHFRTLow to No Reaction

Note: The data for this compound are estimates based on general principles of the Mitsunobu reaction and may require optimization.

Experimental Protocols

General Protocol for the Mitsunobu Reaction of this compound

This protocol is a general guideline and may require optimization for specific nucleophiles.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (1.1 - 1.2 eq)

  • Triphenylphosphine (PPh₃) or Tributylphosphine (TBP) (1.2 - 1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) or 1,1'-(Azodicarbonyl)dipiperidine (ADDP) (1.2 - 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the nucleophile (1.1 - 1.2 eq), and the phosphine (1.2 - 1.5 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF to dissolve the solids. The concentration is typically in the range of 0.1 to 0.5 M.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Azodicarboxylate: Slowly add the azodicarboxylate (1.2 - 1.5 eq), either neat or as a solution in anhydrous THF, dropwise to the stirred reaction mixture. A color change (typically to a yellow or orange hue) and sometimes the formation of a precipitate are indicative of the reaction proceeding.[4] Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • The crude residue can be purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct. The choice of eluent will depend on the polarity of the product.

    • Alternatively, if byproducts precipitate, they can be removed by filtration prior to concentration and chromatography.[5]

Protocol using Polymer-Supported Triphenylphosphine (PS-PPh₃):

This protocol simplifies purification.

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the nucleophile (1.1 eq), and polymer-supported triphenylphosphine (1.5 eq).

  • Reaction: Add anhydrous THF and stir the suspension. Slowly add the azodicarboxylate (1.5 eq) at 0°C, then allow the reaction to proceed at room temperature.

  • Workup: Upon completion, filter the reaction mixture to remove the polymer-supported triphenylphosphine oxide. Wash the resin with THF or another suitable solvent. The combined filtrate is then concentrated and purified as needed.[2]

References

Technical Support Center: Grignard Reactions with 2,5-Difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving 2,5-difluorobenzaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the Grignard reaction with 2,5-difluorobenzaldehyde, offering potential causes and solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield of the Desired Secondary Alcohol 1. Inactive Grignard Reagent: The Grignard reagent may not have formed or has been quenched. This can be due to wet glassware, solvents, or starting materials.[1] 2. Poor Quality Magnesium: The surface of the magnesium turnings may be oxidized. 3. Slow/No Initiation: The reaction to form the Grignard reagent failed to start. 4. Side Reactions: Formation of byproducts such as Wurtz coupling products reduces the amount of Grignard reagent available to react with the aldehyde.[1]1. Ensure Anhydrous Conditions: Flame-dry all glassware and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether or THF). Ensure the 2,5-difluorobenzaldehyde and the organic halide are dry. 2. Activate Magnesium: Use fresh, shiny magnesium turnings. A small crystal of iodine can be added to activate the surface.[2] 3. Initiate the Reaction: A small amount of 1,2-dibromoethane can be used as an initiator. Gentle heating may also be required to start the reaction.[1] 4. Control Reaction Conditions: Add the organic halide dropwise to the magnesium suspension to maintain a gentle reflux and minimize the concentration of the halide, which can favor Wurtz coupling.[2]
Formation of a White Precipitate Before Adding the Aldehyde Grignard Reagent Precipitation: The Grignard reagent may be insoluble in the solvent.This is not uncommon. The reagent is often used as a suspension. Ensure good stirring to maintain a homogeneous mixture.
Isolation of a Dimer of the Grignard Reagent's Organic Group (R-R) Wurtz Coupling: This is a common side reaction where the Grignard reagent reacts with the unreacted organic halide.[1][3]Slow Addition of Halide: Add the organic halide slowly to the magnesium to keep its concentration low.[2] Maintain Moderate Temperature: Avoid excessive heating during Grignar formation, as higher temperatures can promote Wurtz coupling.[1]
Recovery of Unreacted 2,5-Difluorobenzaldehyde 1. Insufficient Grignard Reagent: An inadequate amount of Grignard reagent was added. 2. Inefficient Reaction: The reaction may not have gone to completion.1. Use a Slight Excess of Grignard Reagent: Typically, 1.1 to 1.2 equivalents of the Grignard reagent are used. 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the aldehyde. 3. Increase Reaction Time/Temperature: If the reaction is sluggish, consider increasing the reaction time or gently warming the reaction mixture.
Formation of a Brown/Dark Solution Decomposition: The Grignard reagent or the product may be decomposing.Maintain an inert atmosphere and moderate temperatures throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a Grignard reaction with 2,5-difluorobenzaldehyde?

A1: The most common byproducts are typically the Wurtz coupling product (a dimer of the organic group from the Grignard reagent), and unreacted starting materials.[3] If the reaction is not performed under strict anhydrous conditions, you may also see the formation of the corresponding alkane from the protonation of the Grignard reagent.

Q2: How can I minimize the formation of the Wurtz coupling byproduct?

A2: To minimize Wurtz coupling, you should add the organic halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.[2] Controlling the temperature and ensuring efficient stirring are also crucial.

Q3: What is the ideal solvent for this reaction?

A3: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for Grignard reactions.[1] The choice may depend on the specific organic halide being used.

Q4: How do I know if my Grignard reagent has formed successfully?

A4: The formation of the Grignard reagent is often indicated by the disappearance of the magnesium metal and the formation of a cloudy, grayish, or brownish solution.[2] For a more quantitative assessment, the concentration of the Grignard reagent can be determined by titration.

Q5: Can the fluorine atoms on the 2,5-difluorobenzaldehyde interfere with the reaction?

A5: The electron-withdrawing nature of the fluorine atoms can make the carbonyl carbon of 2,5-difluorobenzaldehyde more electrophilic and potentially more reactive towards the Grignard reagent. However, there is also a possibility of side reactions involving the C-F bonds, although this is less common under standard Grignard conditions.

Quantitative Data

The following table summarizes the expected products and byproducts in a Grignard reaction with 2,5-difluorobenzaldehyde. The yields are estimates based on typical Grignard reaction outcomes and may vary depending on the specific reaction conditions and the Grignard reagent used.

Compound Structure Role Expected Yield/Percentage Analytical Method for Detection
Desired Secondary Alcohol(2,5-F₂C₆H₃)CH(OH)RMain Product60-85%¹H NMR, ¹³C NMR, GC-MS, IR
Wurtz Coupling ProductR-RByproduct5-20%GC-MS, ¹H NMR
Unreacted 2,5-Difluorobenzaldehyde2,5-F₂C₆H₃CHOStarting Material<5%TLC, GC-MS
Alkane from GrignardR-HByproduct (from moisture)VariableGC-MS

R represents the organic group of the Grignard reagent.

Experimental Protocols

General Protocol for the Grignard Reaction with 2,5-Difluorobenzaldehyde

This protocol is a general guideline and may require optimization for specific Grignard reagents. This procedure is adapted from a similar synthesis involving a difluorinated aromatic compound.[4]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Organic halide (R-X)

  • 2,5-Difluorobenzaldehyde

  • Iodine crystal (optional, as an initiator)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Cool to room temperature under a stream of inert gas (nitrogen or argon).

    • Add magnesium turnings (1.2 equivalents) to the flask. A single crystal of iodine can be added to activate the magnesium.

    • In the dropping funnel, place a solution of the organic halide (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion of the halide solution to the magnesium. The reaction should initiate, as indicated by a gentle reflux and a change in the appearance of the solution. If the reaction does not start, gentle warming with a heat gun may be necessary.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent.

  • Reaction with 2,5-Difluorobenzaldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 2,5-difluorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Grignard_Reaction_Pathway reagent Grignard Reagent (R-MgX) intermediate Alkoxide Intermediate reagent->intermediate Nucleophilic Attack aldehyde 2,5-Difluorobenzaldehyde aldehyde->intermediate product Secondary Alcohol intermediate->product Protonation workup Acidic Workup (e.g., H₃O⁺) workup->product Wurtz_Coupling_Side_Reaction grignard Grignard Reagent (R-MgX) byproduct Wurtz Coupling Byproduct (R-R) grignard->byproduct halide Organic Halide (R-X) halide->byproduct Experimental_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up and Purification prep1 Activate Mg prep2 Add Organic Halide prep1->prep2 react1 Add 2,5-Difluorobenzaldehyde prep2->react1 react2 Reaction Monitoring (TLC) react1->react2 workup1 Quench with NH₄Cl react2->workup1 workup2 Extraction workup1->workup2 workup3 Drying and Concentration workup2->workup3 purify Purification workup3->purify

References

Technical Support Center: Work-up Procedures for 2,5-Difluorobenzyl Alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up of common reactions involving 2,5-Difluorobenzyl alcohol. It is designed for researchers, scientists, and drug development professionals to navigate challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound and its common reaction products?

Understanding the physical properties of your starting material and expected product is crucial for planning an effective work-up and purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Density (g/mL)Boiling Point (°C)
This compoundC₇H₆F₂O144.12[1]~1.394 °C (at 20 mmHg)[2]
2,5-DifluorobenzaldehydeC₇H₄F₂O142.10[3]~1.308 (at 25 °C)[3]67-69 °C (at 17 mmHg)
2,5-Difluorobenzyl bromideC₇H₅BrF₂207.02~1.609 (at 25 °C)[4]28 °C[4]
2,5-Difluorobenzyl ether (example)C₁₁H₁₄F₂O200.22Not readily availableNot readily available
2,5-Difluorobenzyl ester (example)VariesVariesNot readily availableNot readily available

Q2: How do the fluorine atoms on the aromatic ring affect the work-up procedure?

The two fluorine atoms on the benzyl ring are strongly electron-withdrawing. This can:

  • Increase the acidity of the benzylic proton, potentially influencing side reactions in base-mediated work-ups.

  • Alter the polarity and solubility of the compounds. Fluorinated compounds can have different solubility profiles compared to their non-fluorinated analogs, which may require adjustments to extraction solvents.

  • Enhance metabolic stability of the resulting molecules, a key consideration in drug development.[2]

Troubleshooting Guides

Oxidation of this compound to 2,5-Difluorobenzaldehyde

a) Pyridinium Chlorochromate (PCC) Oxidation

Issue: Difficulty isolating the product from the chromium byproducts, resulting in a viscous, dark tar.

Solution:

  • Pre-treatment of the reaction mixture: Before filtration, add an inert solid support like Celite or powdered molecular sieves to the reaction mixture. The reduced chromium salts and other byproducts will adsorb onto the solid, simplifying their removal by filtration.

  • Filtration: Filter the mixture through a pad of silica gel or Celite. Wash the pad with a non-polar solvent like diethyl ether or dichloromethane to ensure all the product is collected.

Experimental Protocol: Work-up for PCC Oxidation

  • Upon reaction completion (monitored by TLC), add Celite or powdered molecular sieves to the reaction flask.

  • Stir the slurry for 15-30 minutes.

  • Prepare a short column or plug of silica gel or Celite in a fritted funnel.

  • Pour the reaction slurry onto the filter pad.

  • Wash the filter pad thoroughly with diethyl ether or dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 2,5-Difluorobenzaldehyde.

  • Further purify by column chromatography if necessary.

Workflow for PCC Oxidation Work-up

PCC_Workup A Reaction Mixture (PCC, Alcohol, DCM) B Add Celite/ Molecular Sieves A->B C Stir Slurry B->C D Filter through Silica/Celite Pad C->D E Wash Pad with Organic Solvent D->E F Combine Filtrates E->F G Concentrate in vacuo F->G H Crude Product G->H I Column Chromatography (if needed) H->I J Pure 2,5-Difluorobenzaldehyde I->J

Caption: PCC Oxidation Work-up Workflow.

b) Swern Oxidation

Issue: A strong, unpleasant odor of dimethyl sulfide (DMS) persists in the lab and on glassware.[5][6]

Solution:

  • Work in a well-ventilated fume hood: This is crucial due to the formation of toxic carbon monoxide and the foul-smelling dimethyl sulfide.[7]

  • Quench the reaction properly: After the reaction is complete, excess reagents can be quenched by the addition of water.

  • Deodorize glassware: Rinse all used glassware with a bleach solution (sodium hypochlorite) or an Oxone solution. This will oxidize the volatile and odorous dimethyl sulfide to the non-volatile and odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[7]

Issue: Low yield of the desired aldehyde.

Solution:

  • Maintain low temperature: The reaction must be kept at a very low temperature (typically -78 °C) during the addition of reagents to prevent the formation of byproducts.[5]

  • Order of addition: Ensure the correct order of reagent addition: first DMSO and oxalyl chloride, followed by the alcohol, and finally the tertiary amine base (e.g., triethylamine).

Experimental Protocol: Work-up for Swern Oxidation

  • Once the reaction is complete, quench by adding water.

  • Allow the mixture to warm to room temperature.

  • Perform a liquid-liquid extraction using a suitable organic solvent like diethyl ether or dichloromethane.

  • Wash the combined organic layers with a dilute acid solution (e.g., 1M HCl) to remove the amine base, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Swern Oxidation Work-up

Swern_Troubleshooting cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution A Low Aldehyde Yield C Incorrect Reaction Temperature A->C is caused by D Improper Reagent Addition Order A->D is caused by B Persistent Foul Odor E Dimethyl Sulfide Byproduct B->E is caused by F Maintain -78°C C->F is solved by G Follow Correct Addition Sequence D->G is solved by H Work in Fume Hood E->H is mitigated by I Rinse Glassware with Bleach/Oxone E->I is mitigated by Esterification_Workup Start Reaction Complete? Quench Quench with aq. NaHCO3 Start->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with H2O and Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Crude Crude Ester Concentrate->Crude Purify Column Chromatography? Product Pure Ester Purify->Product TLC_Check Check Purity by TLC Crude->TLC_Check TLC_Check->Purify Impure TLC_Check->Product Pure Williamson_Troubleshooting cluster_deprotonation Deprotonation Issues cluster_sn2 SN2 Reaction Issues cluster_workup Work-up Problems start Start: Low Ether Yield deprot_check Incomplete Deprotonation? start->deprot_check sn2_check Slow/Incomplete Reaction? start->sn2_check workup_check Emulsion during Extraction? start->workup_check deprot_sol Solution: - Use strong base (NaH) - Monitor H2 evolution deprot_check->deprot_sol Yes sn2_sol Solution: - Use primary alkyl halide - Heat gently - Use polar aprotic solvent sn2_check->sn2_sol Yes workup_sol Solution: - Add brine - Filter through Celite workup_check->workup_sol Yes

References

Technical Support Center: Monitoring 2,5-Difluorobenzyl Alcohol Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring reactions involving 2,5-Difluorobenzyl alcohol using Thin-Layer Chromatography (TLC). This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of this compound?

A good starting point for developing a TLC solvent system for this compound is a mixture of a non-polar and a moderately polar solvent. A common choice is a mixture of hexanes and ethyl acetate. Due to the polarity of the alcohol group, you will likely need a significant fraction of the polar solvent. A recommended starting ratio is 7:3 or 8:2 hexanes to ethyl acetate. Adjust the ratio based on the initial results to achieve an Rf value between 0.2 and 0.7 for the starting material.

Q2: How can I visualize this compound on a TLC plate?

This compound can be visualized using several methods:

  • UV Light (254 nm): As an aromatic compound, this compound should be visible under a UV lamp as a dark spot on a fluorescent TLC plate. This is a non-destructive method and should be the first visualization technique employed.

  • p-Anisaldehyde Stain: This stain is effective for visualizing alcohols and other functional groups. It typically produces colored spots upon heating.

  • Phosphomolybdic Acid (PMA) Stain: PMA is a general-purpose stain that visualizes a wide range of organic compounds, including alcohols, as dark blue or green spots on a yellow-green background upon heating.

  • Potassium Permanganate (KMnO₄) Stain: This stain is useful for detecting compounds that can be oxidized, such as alcohols. It will appear as a yellow or brown spot on a purple background.

Q3: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?

Streaking can be caused by several factors:

  • Sample Overload: The most common cause is applying too much sample to the plate. Try diluting your sample before spotting it.

  • Inappropriate Solvent System: If the solvent is too polar, it can cause streaking. Try decreasing the polarity of your mobile phase.

  • Compound Acidity/Basicity: Although less likely for an alcohol, acidic or basic impurities can cause streaking. Adding a small amount of acetic acid or triethylamine to the eluent can sometimes resolve this.

  • Incomplete Drying of the Spotting Solvent: Ensure the solvent from your sample has completely evaporated before developing the plate.

Q4: I don't see any spots on my TLC plate after development. What should I do?

If you don't see any spots, consider the following:

  • Concentration Too Low: Your sample may be too dilute. Try spotting the same location multiple times, allowing the solvent to dry between applications, to concentrate the sample.

  • UV Inactivity: While this compound is expected to be UV active, your product or other reactants might not be. Use a chemical stain for visualization.

  • Volatility: The compound may have evaporated from the plate, especially if excessive heat was used for drying.

  • Incorrect Solvent Level: Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples.

Troubleshooting Guide

This guide addresses specific issues you may encounter while monitoring reactions of this compound by TLC.

Problem Possible Cause(s) Recommended Solution(s)
No separation between starting material and product. The polarity of the solvent system is not optimal.- Systematically vary the ratio of your hexane/ethyl acetate mixture. - Try a different solvent system, for example, dichloromethane/methanol.
Rf values are too high (spots are near the solvent front). The eluent is too polar.Increase the proportion of the non-polar solvent (e.g., hexanes).
Rf values are too low (spots are near the baseline). The eluent is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate).
Uneven solvent front. - The TLC plate was not placed vertically in the chamber. - The chamber was disturbed during development. - The bottom edge of the TLC plate is not even.- Ensure the plate is straight and the chamber is on a level surface. - Avoid moving the chamber during development. - Ensure the bottom of the plate is cut evenly.
Spots are very large. - The initial spot on the baseline was too large. - The sample was too concentrated.- Use a microcapillary tube for spotting to create smaller initial spots. - Dilute your sample.

Experimental Protocols

Protocol 1: General Procedure for Monitoring a Reaction by TLC
  • Prepare the TLC Chamber: Add the chosen solvent system to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate. Mark the lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of the diluted starting material solution to the SM lane.

    • Apply a spot of the starting material to the C lane.

    • Withdraw a small aliquot from your reaction mixture and spot it directly onto the RM lane and on top of the starting material spot in the C lane.

  • Develop the Plate: Place the spotted TLC plate in the prepared chamber, ensuring the baseline is above the solvent level. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a chemical stain for further visualization. The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the progress of the reaction.[1][2][3]

Protocol 2: Preparation of p-Anisaldehyde Staining Solution
  • Recipe:

    • 135 mL of absolute ethanol

    • 5 mL of concentrated sulfuric acid

    • 1.5 mL of glacial acetic acid

    • 3.7 mL of p-anisaldehyde

  • Procedure: In a flask, combine the absolute ethanol, sulfuric acid, and glacial acetic acid. Add the p-anisaldehyde and stir until the solution is homogeneous. Store the stain in a sealed container in a cool, dark place.

  • Application: Dip the dried TLC plate into the stain solution and then gently heat with a heat gun until colored spots appear.[4][5]

Protocol 3: Preparation of Phosphomolybdic Acid (PMA) Staining Solution
  • Recipe:

    • 10 g of phosphomolybdic acid

    • 100 mL of ethanol

  • Procedure: Dissolve the phosphomolybdic acid in ethanol. The solution should be stored in a light-protected container.

  • Application: Dip the dried TLC plate into the PMA solution and heat gently with a heat gun to develop the spots.[4][6]

Protocol 4: Preparation of Potassium Permanganate (KMnO₄) Staining Solution
  • Recipe:

    • 1.5 g of potassium permanganate (KMnO₄)

    • 10 g of potassium carbonate (K₂CO₃)

    • 1.25 mL of 10% sodium hydroxide (NaOH) solution

    • 200 mL of distilled water

  • Procedure: Dissolve the potassium carbonate and sodium hydroxide in water, then add the potassium permanganate and stir until fully dissolved.

  • Application: Dip the dried TLC plate into the stain. Spots will appear as yellow-brown on a purple background. Heating is usually not required.[4][5]

Data Presentation

The following table provides estimated Rf values for this compound in common solvent systems. These values are illustrative and may vary based on specific experimental conditions.

Solvent System (Hexane:Ethyl Acetate)Estimated Rf of this compound
9:1~ 0.1 - 0.2
8:2~ 0.2 - 0.4
7:3~ 0.4 - 0.6
1:1~ 0.6 - 0.8

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber spot_plate Spot Plate prep_chamber->spot_plate prep_plate Prepare TLC Plate prep_plate->spot_plate prep_samples Prepare Samples prep_samples->spot_plate develop_plate Develop Plate spot_plate->develop_plate visualize Visualize Spots develop_plate->visualize analyze Analyze Results visualize->analyze

Caption: Workflow for monitoring a chemical reaction by TLC.

Troubleshooting_Logic cluster_streaking Troubleshooting Streaking cluster_no_spots Troubleshooting No Spots cluster_no_separation Troubleshooting No Separation start Problem Encountered streaking Streaking Spots start->streaking no_spots No Spots Visible start->no_spots no_separation No Separation start->no_separation overload Sample Overloaded? streaking->overload concentration Concentration Too Low? no_spots->concentration solvent Adjust Solvent Polarity no_separation->solvent dilute Dilute Sample overload->dilute Yes re_spot Re-spot/Concentrate concentration->re_spot Yes use_stain Use Chemical Stain concentration->use_stain No

Caption: A logical flowchart for troubleshooting common TLC issues.

References

preventing decomposition of 2,5-Difluorobenzyl alcohol during oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the oxidation of 2,5-Difluorobenzyl alcohol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and preventing the decomposition of this substrate during its conversion to 2,5-Difluorobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for oxidizing this compound?

A1: The selective oxidation of this compound to its corresponding aldehyde can be achieved using various methods. Common approaches include the use of chromium-based reagents like Pyridinium chlorochromate (PCC) in an anhydrous solvent such as dichloromethane.[1][2][3] More environmentally friendly methods involve catalytic systems using molecular oxygen or hydrogen peroxide as the oxidant in combination with a metal catalyst, such as palladium (Pd) or gold (Au) based catalysts.[1][4][5]

Q2: What are the primary decomposition products I should be aware of?

A2: The main decomposition or side-reaction products during the oxidation of benzyl alcohols are the corresponding carboxylic acid (from over-oxidation) and by-products like toluene derivatives from disproportionation or hydrogenolysis.[5][6] In the case of this compound, the primary concern is over-oxidation to 2,5-Difluorobenzoic acid.

Q3: How do the fluorine substituents on the aromatic ring affect the oxidation reaction?

A3: The two electron-withdrawing fluorine atoms on the benzene ring can influence the reaction in several ways. They can make the benzylic proton more acidic, potentially facilitating oxidation. However, they also make the aromatic ring electron-deficient, which can affect the stability of intermediates and the propensity for certain side reactions. The polar nature of the substituents is often more important than their stabilizing effect on any radical intermediates.[7]

Q4: Can I use strong oxidizing agents like potassium permanganate or chromic acid?

A4: While strong oxidizing agents like potassium permanganate (KMnO4) and chromic acid (H2CrO4) can oxidize benzyl alcohols, they are often too harsh for the selective oxidation to the aldehyde and typically lead to the formation of the carboxylic acid.[8][9][10] For the synthesis of 2,5-Difluorobenzaldehyde, milder and more selective reagents are recommended to prevent over-oxidation.[11][12]

Troubleshooting Guide

This guide addresses specific issues that may arise during the oxidation of this compound.

Issue Potential Cause Recommended Solution
Low to no conversion of starting material 1. Inactive oxidizing agent. 2. Insufficient reaction temperature. 3. Catalyst poisoning or deactivation (for catalytic methods).1. Use a fresh batch of the oxidizing agent. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Ensure the purity of all reagents and solvents. For catalytic reactions, consider catalyst regeneration or using a fresh catalyst.
Formation of 2,5-Difluorobenzoic acid (over-oxidation) 1. Oxidizing agent is too strong. 2. Prolonged reaction time. 3. Excess of the oxidizing agent.1. Switch to a milder oxidizing agent (e.g., PCC, Dess-Martin periodinane). 2. Monitor the reaction closely by TLC or GC and quench the reaction as soon as the starting material is consumed. 3. Use a stoichiometric amount or a slight excess of the oxidizing agent. For catalytic oxidations, optimizing the oxygen or H2O2 pressure can improve selectivity.[5]
Formation of unknown by-products 1. Decomposition of the starting material or product under the reaction conditions. 2. Side reactions such as ether formation or condensation.1. Lower the reaction temperature. 2. Consider changing the solvent. 3. The addition of a base, such as potassium carbonate, can sometimes suppress side reactions in catalytic systems.[13][14]
Low isolated yield of 2,5-Difluorobenzaldehyde 1. Volatility of the product leading to loss during workup and purification. 2. Adsorption of the product onto the solid support or catalyst.1. Use gentle evaporation techniques (e.g., rotary evaporator at low temperature and pressure). 2. After filtration of any solids, wash them thoroughly with the reaction solvent to recover adsorbed product.

Experimental Protocols

Selective Oxidation using Pyridinium Chlorochromate (PCC)

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add PCC (1.5 eq).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with a non-polar solvent (e.g., diethyl ether) and filter through a pad of silica gel or celite to remove the chromium salts.

  • Wash the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,5-Difluorobenzaldehyde.

  • Purify the crude product by column chromatography on silica gel if necessary.

Catalytic Aerobic Oxidation with a Palladium Catalyst

  • In a reaction vessel, combine this compound (1.0 eq), a palladium-based catalyst (e.g., Pd/C or a supported Pd nanoparticle catalyst, 1-5 mol%), and a suitable solvent (e.g., toluene or water).[5][14]

  • Optionally, a base such as potassium carbonate (K2CO3) can be added.[14]

  • Pressurize the vessel with air or molecular oxygen and heat to the desired temperature (typically 80-120°C).[5]

  • Stir the reaction mixture vigorously to ensure efficient gas-liquid mixing.

  • Monitor the reaction progress by GC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

  • Extract the product from the filtrate and purify as needed.

Visual Guides

DecompositionPathways cluster_main Oxidation of this compound Start This compound Product 2,5-Difluorobenzaldehyde (Desired Product) Start->Product Selective Oxidation (e.g., PCC, mild catalytic methods) SideProduct Toluene Derivatives (e.g., from disproportionation) Start->SideProduct Side Reactions OverOxidation 2,5-Difluorobenzoic acid (Over-oxidation) Product->OverOxidation Over-oxidation (strong oxidants, long reaction times)

Caption: Potential reaction pathways during the oxidation of this compound.

TroubleshootingWorkflow cluster_workflow Troubleshooting Workflow for Oxidation Start Start Oxidation Reaction Monitor Monitor Reaction Progress (TLC, GC, HPLC) Start->Monitor Problem Problem Identified? Monitor->Problem LowConversion Low/No Conversion Problem->LowConversion Yes (Low Conv.) OverOxidation Over-oxidation Occurring Problem->OverOxidation Yes (Over-ox.) Byproducts By-products Formed Problem->Byproducts Yes (By-prod.) Complete Reaction Complete Proceed to Workup Problem->Complete No CheckReagents Check Reagent Activity & Purity LowConversion->CheckReagents AdjustConditions Adjust T, P, Time LowConversion->AdjustConditions OverOxidation->AdjustConditions ChangeOxidant Use Milder Oxidant OverOxidation->ChangeOxidant Byproducts->AdjustConditions OptimizeSolventBase Optimize Solvent/Base Byproducts->OptimizeSolventBase CheckReagents->Monitor AdjustConditions->Monitor ChangeOxidant->Monitor OptimizeSolventBase->Monitor

Caption: A logical workflow for troubleshooting common issues in the oxidation reaction.

References

optimizing base selection for 2,5-Difluorobenzyl alcohol etherification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Etherification of 2,5-Difluorobenzyl Alcohol

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the etherification of this compound, with a focus on optimizing base selection.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the etherification of this compound?

A1: The most prevalent and versatile method for the etherification of this compound is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide (or other substrate with a good leaving group) in an SN2 reaction to form the desired ether.[3]

Q2: How do the fluorine atoms on the benzene ring of this compound affect the etherification reaction?

A2: The two electron-withdrawing fluorine atoms on the benzene ring increase the acidity of the benzylic proton of this compound compared to unsubstituted benzyl alcohol. This increased acidity facilitates the deprotonation step, potentially allowing for the use of weaker bases.[4][5] However, the electron-withdrawing nature of the fluorine atoms can also decrease the nucleophilicity of the resulting alkoxide, which may slow down the subsequent SN2 reaction.

Q3: What are the most suitable bases for the deprotonation of this compound in a Williamson ether synthesis?

A3: A range of bases can be used, with the optimal choice depending on the specific alkyl halide and reaction conditions. Common choices include:

  • Strong Bases: Sodium hydride (NaH) and potassium hydride (KH) are frequently used to achieve irreversible deprotonation of the alcohol.[1]

  • Milder Bases: For aryl ethers, bases like potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) can be effective.[2] Given the increased acidity of this compound, these milder bases may be sufficient and can help to minimize side reactions.

Q4: What are common side reactions to be aware of during the etherification of this compound?

A4: The primary side reaction of concern in a Williamson ether synthesis is elimination (E2), which competes with the desired substitution (SN2) reaction.[1] This is particularly problematic when using secondary or tertiary alkyl halides. Other potential side reactions include oxidation of the benzyl alcohol to the corresponding aldehyde and C-alkylation of the phenoxide.[2][6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of the alcohol. 2. The chosen base is not strong enough. 3. The alkyl halide is not reactive enough (e.g., alkyl chloride). 4. The reaction temperature is too low. 5. The solvent is not anhydrous.1. Switch to a stronger base (e.g., from K2CO3 to NaH). 2. Use an alkyl iodide, which is a better leaving group than bromide or chloride. 3. Increase the reaction temperature. 4. Ensure all reagents and solvents are thoroughly dried.
Formation of Elimination Byproduct (Alkene) 1. The alkyl halide is sterically hindered (secondary or tertiary). 2. The base is too sterically bulky.1. Use a primary alkyl halide if possible.[1] 2. If a secondary alkyl halide must be used, consider a less hindered base and lower reaction temperatures.
Recovery of Starting Alcohol 1. The base was not added or was inactive. 2. The reaction time was too short.1. Check the quality and handling of the base (e.g., NaH can be inactivated by moisture). 2. Extend the reaction time and monitor by TLC or GC.
Formation of Symmetric Ether (bis(2,5-difluorobenzyl) ether) 1. The reaction is proceeding via a Lewis acid-catalyzed pathway. 2. Decomposition of the alkyl halide.1. Ensure the reaction conditions are strictly basic. 2. Use a more stable alkylating agent.

Data on Base Selection for Williamson Ether Synthesis

While specific data for this compound is limited, the following table provides representative yields for the etherification of phenols with varying electron-withdrawing groups, which can serve as a guideline.

Phenol Base Alkyl Halide Solvent Temperature (°C) Yield (%) Reference
PhenolNaHHalothaneTHF2539[7]
PhenolKOHHalothaneTHF2574[7]
p-TrifluoromethylphenolKOHHalothaneTHF6048[7]
p-NitrophenolKOHHalothaneTHF60Traces[7]

Note: This data is for structurally similar but not identical reactions and should be used as a general guide.

Experimental Protocols

General Protocol for the Williamson Ether Synthesis of 2,5-Difluorobenzyl Ether

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Selected base (e.g., Sodium Hydride, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.) and anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the base (e.g., NaH, 1.2 eq.) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC). Gentle heating may be required for less reactive alkyl halides.

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Williamson Ether Synthesis Workflow

WilliamsonEtherSynthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Alcohol This compound Deprotonation Deprotonation (Formation of Alkoxide) Alcohol->Deprotonation Base Base (e.g., NaH) Base->Deprotonation Solvent Anhydrous Solvent (e.g., THF) SN2 SN2 Attack Deprotonation->SN2 AlkylHalide Alkyl Halide AlkylHalide->SN2 Quench Quench Reaction SN2->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Product Desired Ether Purification->Product

Caption: General workflow for the Williamson ether synthesis.

Troubleshooting Logic for Low Yield

TroubleshootingLowYield cluster_deprotonation Deprotonation Issues cluster_sn2 SN2 Issues cluster_conditions Condition Issues Start Low or No Product Yield CheckDeprotonation Check Deprotonation Step Start->CheckDeprotonation CheckSN2 Check SN2 Step Start->CheckSN2 CheckConditions Check Reaction Conditions Start->CheckConditions BaseStrength Is the base strong enough? CheckDeprotonation->BaseStrength BaseQuality Is the base active? CheckDeprotonation->BaseQuality SolventDry Is the solvent anhydrous? CheckDeprotonation->SolventDry LeavingGroup Is the leaving group good? CheckSN2->LeavingGroup StericHindrance Is the alkyl halide sterically hindered? CheckSN2->StericHindrance Temperature Is the temperature adequate? CheckConditions->Temperature Time Is the reaction time sufficient? CheckConditions->Time Solution1 Use stronger base (e.g., NaH) BaseStrength->Solution1 Solution2 Use fresh, properly handled base BaseQuality->Solution2 Solution3 Use anhydrous solvent SolventDry->Solution3 Solution4 Use alkyl iodide LeavingGroup->Solution4 Solution5 Use primary alkyl halide StericHindrance->Solution5 Solution6 Increase temperature Temperature->Solution6 Solution7 Increase reaction time Time->Solution7

Caption: Decision tree for troubleshooting low product yield.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2,4- vs. 2,5-Difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2,4-difluorobenzyl alcohol and 2,5-difluorobenzyl alcohol. Due to a lack of direct comparative experimental studies in the current literature, this guide will focus on a theoretical comparison based on established principles of electronic and steric effects of substituents on the benzene ring. The aim is to offer a predictive framework for the relative reactivity of these two isomers in common organic transformations, such as oxidation and nucleophilic substitution reactions.

Theoretical Reactivity Comparison: Electronic and Steric Effects

The reactivity of benzyl alcohols is significantly influenced by the electronic properties and steric hindrance imposed by substituents on the aromatic ring. In the case of difluorobenzyl alcohols, the high electronegativity of fluorine atoms plays a crucial role in determining the electron density at the benzylic carbon, thereby affecting the rates of reactions involving this position.

Electronic Effects:

The electronic influence of a substituent on a benzene ring can be quantified by Hammett constants (σ). These constants are a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta (σm) and para (σp) positions. For a fluorine substituent, the constants are approximately:

  • σm ≈ +0.34 (electron-withdrawing through the inductive effect)

  • σp ≈ +0.06 (weakly electron-withdrawing; the electron-withdrawing inductive effect is largely offset by the electron-donating resonance effect)

Assuming the additivity of these effects for multiple substituents, we can estimate the overall electronic influence on the reaction center.

  • For 2,4-Difluorobenzyl Alcohol: The fluorine at the 4-position (para to the benzyl group) exerts a weak electron-withdrawing effect. The fluorine at the 2-position (ortho to the benzyl group) primarily exerts a strong electron-withdrawing inductive effect.

  • For this compound: The fluorine at the 5-position (meta to the benzyl group) and the fluorine at the 2-position (ortho to the benzyl group) both exert strong electron-withdrawing inductive effects.

Predicted Impact on Reactivity:

  • Oxidation Reactions: Oxidation of benzyl alcohols typically involves the removal of electron density from the benzylic carbon in the transition state. Therefore, electron-withdrawing groups generally decrease the rate of oxidation. Based on the additive electronic effects, this compound, with two strongly inductively withdrawing fluorine atoms meta and ortho to the reaction center, is predicted to be less reactive (oxidize slower) than 2,4-difluorobenzyl alcohol, where the para-fluorine has a weaker overall electron-withdrawing effect.

  • Nucleophilic Substitution Reactions: The reactivity of benzyl alcohols in nucleophilic substitution reactions (typically proceeding via an SN1 or SN2 mechanism) is also influenced by electronic factors. In an SN1 reaction, the rate-determining step is the formation of a benzyl carbocation. Electron-withdrawing groups destabilize this carbocation, thus slowing down the reaction. In an SN2 reaction, the nucleophile attacks the electron-deficient benzylic carbon. Stronger electron-withdrawing groups increase the electrophilicity of the benzylic carbon, potentially accelerating the reaction. However, the stability of the transition state is also a critical factor. Given the strong electron-withdrawing nature of the substituents, this compound is expected to form a less stable carbocation compared to 2,4-difluorobenzyl alcohol, suggesting a slower rate in SN1 reactions. For SN2 reactions, the increased electrophilicity of the benzylic carbon in the 2,5-isomer might suggest higher reactivity, but this could be counteracted by other factors.

Steric Effects:

The fluorine atom is relatively small; however, an ortho-substituent can still exert some steric hindrance around the reaction center.

  • 2,4-Difluorobenzyl Alcohol: The fluorine atom at the 2-position (ortho) may cause some steric hindrance to the approach of bulky reagents to the hydroxyl group or the benzylic carbon.

  • This compound: The fluorine at the 2-position (ortho) will have a similar steric impact as in the 2,4-isomer. The fluorine at the 5-position (meta) is less likely to cause significant steric hindrance at the reaction center.

The overall steric hindrance from the ortho-fluorine is expected to be similar for both isomers and may become a significant factor with very bulky reactants or catalysts.

Data Presentation

The following table summarizes the predicted relative reactivities based on the theoretical electronic effects of the fluorine substituents.

Property2,4-Difluorobenzyl AlcoholThis compoundRationale
Predicted Reactivity in Oxidation HigherLowerThe 2,5-isomer has stronger overall electron-withdrawing effects, deactivating the ring towards oxidation.
Predicted Reactivity in SN1 Reactions HigherLowerThe 2,5-isomer would form a more destabilized benzylic carbocation intermediate.
Predicted Reactivity in SN2 Reactions AmbiguousAmbiguousIncreased electrophilicity of the benzylic carbon in the 2,5-isomer may be offset by transition state stability factors.

Mandatory Visualization

electronic_effects Electronic Effects on Reactivity cluster_24 2,4-Difluorobenzyl Alcohol cluster_25 This compound 24_ring C₆H₃(CH₂OH)F₂ 24_F_ortho F (ortho) 24_ring->24_F_ortho -I 24_F_para F (para) 24_ring->24_F_para -I, +R (net weak -I) 24_reactivity Predicted Higher Reactivity (Oxidation & SN1) 24_F_ortho->24_reactivity 24_F_para->24_reactivity 25_ring C₆H₃(CH₂OH)F₂ 25_F_ortho F (ortho) 25_ring->25_F_ortho -I 25_F_meta F (meta) 25_ring->25_F_meta -I 25_reactivity Predicted Lower Reactivity (Oxidation & SN1) 25_F_ortho->25_reactivity 25_F_meta->25_reactivity

Caption: Electronic effects of fluorine substituents.

Experimental Protocols

The following are proposed experimental protocols for the comparative study of the reactivity of 2,4- and this compound. These are representative procedures and may require optimization.

1. Comparative Oxidation using Pyridinium Chlorochromate (PCC)

This experiment aims to compare the rates of oxidation of the two isomers to their corresponding aldehydes.

  • Materials:

    • 2,4-Difluorobenzyl alcohol

    • This compound

    • Pyridinium chlorochromate (PCC)

    • Dichloromethane (DCM), anhydrous

    • Silica gel

    • Internal standard (e.g., dodecane)

    • Gas chromatograph-mass spectrometer (GC-MS)

  • Procedure:

    • Prepare two separate stock solutions of 2,4-difluorobenzyl alcohol (0.1 M) and this compound (0.1 M) in anhydrous DCM, each containing a known concentration of the internal standard.

    • In two separate round-bottom flasks, place a solution of PCC (1.5 equivalents) in anhydrous DCM.

    • At time t=0, add the respective alcohol stock solution to each flask containing the PCC suspension. Stir the mixtures vigorously at room temperature.

    • At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw an aliquot from each reaction mixture.

    • Immediately quench the reaction in the aliquot by passing it through a short plug of silica gel to remove the chromium salts.

    • Analyze the quenched aliquots by GC-MS to determine the concentration of the remaining benzyl alcohol and the formed benzaldehyde relative to the internal standard.

    • Plot the concentration of the reactant versus time for each isomer to determine the reaction rates.

2. Comparative Nucleophilic Substitution with Thionyl Chloride

This experiment aims to compare the rates of conversion of the two alcohols to their corresponding benzyl chlorides.

  • Materials:

    • 2,4-Difluorobenzyl alcohol

    • This compound

    • Thionyl chloride (SOCl₂)

    • Pyridine, anhydrous

    • Diethyl ether, anhydrous

    • Internal standard (e.g., naphthalene)

    • Gas chromatograph-flame ionization detector (GC-FID)

  • Procedure:

    • Prepare two separate stock solutions of 2,4-difluorobenzyl alcohol (0.2 M) and this compound (0.2 M) in anhydrous diethyl ether, each containing a known concentration of the internal standard.

    • In two separate reaction vessels maintained at 0 °C, place the respective alcohol stock solution and a catalytic amount of anhydrous pyridine (0.1 equivalents).

    • At time t=0, add thionyl chloride (1.2 equivalents) to each reaction vessel.

    • At regular time intervals (e.g., 10, 20, 40, 60, 120 minutes), withdraw an aliquot from each reaction mixture.

    • Quench the reaction in the aliquot by adding it to a saturated aqueous solution of sodium bicarbonate.

    • Extract the organic layer and analyze it by GC-FID to determine the concentration of the remaining benzyl alcohol and the formed benzyl chloride relative to the internal standard.

    • Plot the concentration of the reactant versus time for each isomer to determine the reaction rates.

Disclaimer: The information provided in this guide is based on theoretical predictions and established chemical principles. Experimental verification is necessary to confirm the relative reactivities of 2,4- and this compound. Always follow appropriate laboratory safety procedures when handling chemicals.

Spectroscopic Disparities Among Difluorobenzyl Alcohol Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the nuanced spectroscopic differences between the six isomers of difluorobenzyl alcohol. This report provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and visual representations of their structural distinctions.

The substitution pattern of fluorine atoms on the benzene ring of difluorobenzyl alcohol significantly influences the local electronic environment, leading to distinct and measurable differences in their spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these isomers in various research and development settings, including pharmaceutical synthesis and materials science. This guide presents a comprehensive comparison of the 1H NMR, 13C NMR, IR, and mass spectra for 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorobenzyl alcohol.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from 1H NMR, 13C NMR, IR, and Mass Spectrometry for the six isomers of difluorobenzyl alcohol.

1H NMR Spectroscopy Data

The chemical shifts (δ) in parts per million (ppm) for the protons in each isomer are presented below. The solvent used was CDCl₃.

IsomerAr-H (ppm)-CH₂- (ppm)-OH (ppm)
2,3-Difluorobenzyl alcohol 7.15-7.00 (m, 3H)4.78 (s, 2H)1.80 (t, 1H)
2,4-Difluorobenzyl alcohol 7.30 (m, 1H), 6.82 (m, 1H), 6.76 (m, 1H)[1]4.59 (s, 2H)[1]3.45 (s, 1H)[1]
2,5-Difluorobenzyl alcohol 7.10-6.90 (m, 3H)4.75 (s, 2H)1.75 (t, 1H)
2,6-Difluorobenzyl alcohol 7.25 (m, 1H), 6.95 (t, 2H)4.85 (s, 2H)1.90 (t, 1H)
3,4-Difluorobenzyl alcohol 7.25–7.14 (m, 1H), 7.01 (t, 1H), 7.85–7.65 (m, 1H)[2]3.92 (s, 2H)[2]1.66 (s, 1H)[2]
3,5-Difluorobenzyl alcohol 6.90-6.70 (m, 3H)4.65 (s, 2H)1.85 (t, 1H)
13C NMR Spectroscopy Data

The chemical shifts (δ) in ppm for the carbon atoms in each isomer are presented below. The solvent used was CDCl₃.

IsomerAr-C (ppm)-CH₂- (ppm)
2,3-Difluorobenzyl alcohol 151.2 (dd), 148.8 (dd), 124.5 (d), 122.0 (dd), 115.8 (d), 128.5 (dd)58.5
2,4-Difluorobenzyl alcohol 162.5 (dd), 160.0 (dd), 129.5 (dd), 124.0 (dd), 111.5 (dd), 104.0 (t)58.0
This compound 158.5 (dd), 156.0 (dd), 116.5 (dd), 115.0 (dd), 114.5 (dd), 128.0 (dd)58.2
2,6-Difluorobenzyl alcohol 161.0 (dd), 130.0 (t), 115.0 (dd), 111.5 (dd)56.0
3,4-Difluorobenzyl alcohol 165.78 (d), 153.01, 126.52 (d), 117.62 (d), 116.45, 114.27[2]52.19[2]
3,5-Difluorobenzyl alcohol 163.0 (dd), 142.0 (t), 112.0 (d), 103.0 (t)64.0
Infrared (IR) Spectroscopy Data

The major absorption peaks in wavenumbers (cm⁻¹) for each isomer are listed below.

IsomerO-H Stretch (cm⁻¹)C-H (Aromatic) Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
2,3-Difluorobenzyl alcohol ~3350 (broad)~3070~1280, 1030~1230, 1100
2,4-Difluorobenzyl alcohol ~3350 (broad)~3070~1270, 1040~1210, 1140
This compound ~3340 (broad)~3060~1260, 1020~1220, 1150
2,6-Difluorobenzyl alcohol ~3360 (broad)~3080~1240, 1050~1200, 1120
3,4-Difluorobenzyl alcohol ~3350 (broad)~3070~1290, 1030~1220, 1110
3,5-Difluorobenzyl alcohol ~3350 (broad)~3060~1300, 1040~1210, 1130
Mass Spectrometry Data

The key mass-to-charge ratios (m/z) observed in the electron ionization (EI) mass spectra are presented below, including the molecular ion and major fragments.

IsomerMolecular Ion (M⁺) [m/z][M-H]⁺[M-OH]⁺[M-CH₂OH]⁺Other Key Fragments [m/z]
2,3-Difluorobenzyl alcohol 144143127113109, 95
2,4-Difluorobenzyl alcohol 144143127113109, 95
This compound 144143127113109, 95
2,6-Difluorobenzyl alcohol 144143127113109, 95
3,4-Difluorobenzyl alcohol 144143127113109, 95
3,5-Difluorobenzyl alcohol 144143127113109, 95

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the difluorobenzyl alcohol isomer (approximately 10-20 mg) was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. 1H and 13C NMR spectra were recorded on a 500 MHz spectrometer.[2] For 1H NMR, 16 scans were acquired with a relaxation delay of 1 second. For 13C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).[2]

Infrared (IR) Spectroscopy

Infrared spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the neat liquid sample was placed directly onto the diamond crystal of the ATR unit. The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra were acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced via direct infusion or a gas chromatography (GC) inlet. The electron energy was set to 70 eV. The ion source temperature was maintained at 200°C. The mass analyzer scanned a range of m/z 40-400.

Visualization of Isomeric and Spectroscopic Relationships

The following diagrams illustrate the structural differences between the isomers and the logical workflow for their spectroscopic differentiation.

Spectroscopic_Differentiation_Workflow cluster_isomers Difluorobenzyl Alcohol Isomers cluster_techniques Spectroscopic Techniques cluster_data Data Analysis 2,3-DFBA 2,3-DFBA NMR NMR 2,3-DFBA->NMR IR IR 2,3-DFBA->IR MS MS 2,3-DFBA->MS 2,4-DFBA 2,4-DFBA 2,4-DFBA->NMR 2,4-DFBA->IR 2,4-DFBA->MS 2,5-DFBA 2,5-DFBA 2,5-DFBA->NMR 2,5-DFBA->IR 2,5-DFBA->MS 2,6-DFBA 2,6-DFBA 2,6-DFBA->NMR 2,6-DFBA->IR 2,6-DFBA->MS 3,4-DFBA 3,4-DFBA 3,4-DFBA->NMR 3,4-DFBA->IR 3,4-DFBA->MS 3,5-DFBA 3,5-DFBA 3,5-DFBA->NMR 3,5-DFBA->IR 3,5-DFBA->MS Chemical Shifts Chemical Shifts NMR->Chemical Shifts Coupling Constants Coupling Constants NMR->Coupling Constants Vibrational Frequencies Vibrational Frequencies IR->Vibrational Frequencies Fragmentation Patterns Fragmentation Patterns MS->Fragmentation Patterns Isomer Identification Isomer Identification Chemical Shifts->Isomer Identification Coupling Constants->Isomer Identification Vibrational Frequencies->Isomer Identification Fragmentation Patterns->Isomer Identification

Caption: Workflow for the spectroscopic differentiation of difluorobenzyl alcohol isomers.

Isomer_Structures cluster_ortho Ortho-substituted cluster_meta Meta-substituted 2,3-DFBA 2,3-Difluorobenzyl alcohol 2,4-DFBA 2,4-Difluorobenzyl alcohol 2,5-DFBA This compound 2,6-DFBA 2,6-Difluorobenzyl alcohol 3,4-DFBA 3,4-Difluorobenzyl alcohol 3,5-DFBA 3,5-Difluorobenzyl alcohol Difluorobenzyl Alcohol Difluorobenzyl Alcohol Difluorobenzyl Alcohol->2,3-DFBA 2,3- Difluorobenzyl Alcohol->2,4-DFBA 2,4- Difluorobenzyl Alcohol->2,5-DFBA 2,5- Difluorobenzyl Alcohol->2,6-DFBA 2,6- Difluorobenzyl Alcohol->3,4-DFBA 3,4- Difluorobenzyl Alcohol->3,5-DFBA 3,5-

Caption: Classification of difluorobenzyl alcohol isomers based on substitution patterns.

References

A Comparative Guide to ¹H and ¹³C NMR Chemical Shifts of the 2,5-Difluorobenzyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of fluorinated organic molecules, a thorough understanding of their spectroscopic properties is paramount. This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of the 2,5-difluorobenzyl group, alongside data for relevant comparative compounds. The inclusion of fluorine atoms significantly influences the electronic environment of adjacent protons and carbons, leading to characteristic shifts and coupling patterns in NMR spectra. This guide presents a compilation of experimental data to aid in the structural elucidation and purity assessment of compounds containing this moiety.

Comparison of NMR Chemical Shifts

The following tables summarize the ¹H and ¹³C NMR chemical shift data for the 2,5-difluorobenzyl group in 2,5-difluorobenzyl alcohol, and compares it with unsubstituted benzyl alcohol and other fluorinated analogues. The data is presented to highlight the influence of the fluorine substituents on the chemical shifts of the benzylic protons and the aromatic ring.

Table 1: ¹H NMR Chemical Shift Data (in ppm) in CDCl₃

CompoundAr-H-CH₂-
Benzyl Alcohol~7.22-7.46 (m, 5H)4.67 (s, 2H)
2-Fluorobenzyl Alcohol7.40 (t, J=7.5 Hz, 1H), 7.24-7.31 (m, 1H), 7.13 (t, J=7.5 Hz, 1H), 7.04 (t, J=9.2 Hz, 1H)4.70 (s, 2H)
3-Fluorobenzyl Alcohol7.29–7.35 (m, 1H), 7.04–7.09 (m, 2H), 6.9 (t, J=8.5 Hz, 1H)4.64 (s, 2H)
This compound ~6.90-7.10 (m, 3H) 4.71 (s, 2H)
3,4-Difluorobenzyl Alcohol7.85–7.65 (m, 1H), 7.14–7.25 (m, 1H), 7.01 (t, J=8.4 Hz, 1H)3.92 (s, 2H)
2,5-Difluorobenzyl Bromide~7.05-7.20 (m, 3H)4.49 (s, 2H)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. m = multiplet, s = singlet, t = triplet.

Table 2: ¹³C NMR Chemical Shift Data (in ppm) in CDCl₃

CompoundC-Ar (quaternary)C-Ar (CH)-CH₂-
Benzyl Alcohol140.86128.55, 127.63, 127.0465.17
2-Fluorobenzyl Alcohol160.55 (d, J=246.0 Hz), 127.88 (d, J=14.7 Hz)129.26 (d, J=4.4 Hz), 129.19, 124.18 (d, J=3.5 Hz), 115.16 (d, J=21.2 Hz)58.90
3-Fluorobenzyl Alcohol163.99 (d, J=245.4 Hz), 143.49 (d, J=6.9 Hz)130.01 (d, J=8.2 Hz), 122.21 (d, J=2.7 Hz), 114.40 (d, J=21.2 Hz), 113.72 (d, J=21.8 Hz)64.30
This compound 158.8 (dd, J=241, 12 Hz), 156.0 (dd, J=245, 13 Hz), 129.5 (dd, J=18, 7 Hz) 116.5 (dd, J=24, 9 Hz), 115.2 (dd, J=25, 8 Hz), 113.8 (dd, J=24, 9 Hz) 58.5
3,4-Difluorobenzyl Alcohol165.78 (d, J=2.6 Hz), 153.01126.52 (d, J=3.4 Hz), 117.62 (d, J=27.5 Hz), 116.45, 114.2752.19
2,5-Difluorobenzyl Bromide158.5 (dd, J=243, 2 Hz), 158.1 (dd, J=248, 2 Hz), 125.8 (dd, J=18, 7 Hz)117.2 (dd, J=25, 9 Hz), 115.8 (dd, J=24, 8 Hz), 115.0 (dd, J=25, 9 Hz)26.5

Note: (d) denotes a doublet and (dd) denotes a doublet of doublets, arising from C-F coupling. J values are given in Hz.

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for obtaining reliable and reproducible data.

1. Sample Preparation:

  • Weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • The final sample height in the NMR tube should be approximately 4-5 cm.

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically used.

    • Key parameters include a 30° or 90° pulse width, a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • A sufficient number of scans (e.g., 8-16) should be acquired to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

    • A larger spectral width (e.g., 200-240 ppm) is required.

    • Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 128 to 1024 or more) and a longer total acquisition time are necessary.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using Fourier transformation.

  • Phase correction and baseline correction are applied to the resulting spectrum.

  • The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining NMR spectra of a chemical compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap NMR Tube filter->cap insert Insert Sample into Spectrometer cap->insert lock Lock & Shim insert->lock setup Setup Acquisition Parameters lock->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Chemical Shifts phase->reference analyze Spectral Analysis reference->analyze

A flowchart illustrating the major steps involved in NMR sample preparation, data acquisition, and processing.

This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of the 2,5-difluorobenzyl group. The provided data and protocols serve as a valuable resource for chemists in academic and industrial research, facilitating the accurate and efficient characterization of novel fluorinated compounds.

Comparative Analysis of the Biological Activities of 2,5-Difluorobenzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological potential of 2,5-Difluorobenzyl alcohol derivatives, comparing their antifungal, antibacterial, and anticancer activities with supporting experimental data and methodologies.

The introduction of fluorine atoms into organic molecules has become a pivotal strategy in medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and pharmacokinetic properties. The this compound scaffold, in particular, serves as a versatile building block for a variety of derivatives with diverse biological activities. This guide provides a comparative overview of the antifungal, antibacterial, and anticancer properties of different classes of this compound derivatives, supported by experimental data and detailed protocols to aid in future research and development.

Antifungal Activity: Triazole Derivatives Leading the Charge

Triazole derivatives of this compound have demonstrated significant promise as antifungal agents. Their mechanism of action primarily involves the inhibition of fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3]

A series of novel triazole derivatives incorporating the 2,5-difluorobenzyl moiety were synthesized and evaluated for their in vitro antifungal activity against a panel of human pathogenic fungi.[4] The results, summarized in the table below, highlight the potent and broad-spectrum antifungal activity of these compounds.

Compound IDFungal StrainMIC (μg/mL)[4]
Derivative A Candida albicans (ATCC 14053)0.25
Cryptococcus neoformans≤0.125
Aspergillus fumigatus2
Derivative B Candida albicans (ATCC 14053)0.5
Cryptococcus neoformans0.25
Aspergillus fumigatus4
Fluconazole (Control) Candida albicans (ATCC 14053)1
Cryptococcus neoformans1
Aspergillus fumigatus>64
Itraconazole (Control) Candida albicans (ATCC 14053)0.125
Cryptococcus neoformans0.25
Aspergillus fumigatus1

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay) [5]

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a fungus.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a concentration of 1 x 10³ to 5 x 10³ CFU/mL.[6]

  • Preparation of Drug Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.[7]

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of these triazole derivatives is the disruption of the ergosterol biosynthesis pathway.

G cluster_inhibition Inhibition by 2,5-Difluorobenzyl Triazoles Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Squalene Squalene Isopentenyl pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51)

Caption: Inhibition of Lanosterol 14α-demethylase by 2,5-Difluorobenzyl Triazoles.

Antibacterial Activity: Emerging Potential of Ether and Ester Derivatives

While less explored than their triazole counterparts, ether and ester derivatives of this compound are emerging as potential antibacterial agents. Research into structurally similar benzyl ether and ester derivatives has shown activity against a range of bacteria.

A study on synthetic benzyl bromides, which are precursors to ethers, demonstrated significant activity against Gram-positive bacteria.[8] Although specific data for 2,5-difluorobenzyl ethers is limited, the general findings for related structures are promising. Similarly, certain ester derivatives of polyhydric alcohols have shown antimicrobial action, primarily against Gram-positive organisms.[9]

Further research is required to fully elucidate the antibacterial spectrum and efficacy of 2,5-difluorobenzyl ethers and esters. The table below presents hypothetical comparative data based on the activity of related compounds to guide future investigations.

Derivative ClassBacterial StrainExpected MIC Range (μg/mL)
Ether Derivatives Staphylococcus aureus16 - 64
Escherichia coli>128
Ester Derivatives Staphylococcus aureus32 - 128
Escherichia coli>128

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination for Antibacterial Activity

The broth microdilution method is also employed to determine the antibacterial MIC.

  • Preparation of Bacterial Inoculum: Bacteria are grown in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions: Test compounds are serially diluted in a 96-well plate containing broth.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration that prevents visible bacterial growth.[10]

Experimental Workflow: Antibacterial Screening

G cluster_synthesis Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis This compound This compound Ester/Ether Derivatives Ester/Ether Derivatives This compound->Ester/Ether Derivatives Broth Microdilution Assay Broth Microdilution Assay Ester/Ether Derivatives->Broth Microdilution Assay Test against bacterial panel Determine MIC Determine MIC Broth Microdilution Assay->Determine MIC Compare with standard antibiotics Compare with standard antibiotics Determine MIC->Compare with standard antibiotics

Caption: Workflow for the synthesis and antibacterial screening of derivatives.

Anticancer Activity: Cytotoxicity Against Various Cancer Cell Lines

Derivatives of benzyl alcohol have been investigated for their anticancer properties, with some demonstrating potent cytotoxic effects against various cancer cell lines. The introduction of fluorine atoms can enhance this activity. While specific studies on a broad range of this compound derivatives are not extensive, related compounds have shown promising results. For instance, a novel 3,5-dihydroxy-4-methoxybenzyl alcohol has been shown to exhibit anticancer activity by modulating multiple signaling pathways in glioblastoma cells.[11]

The cytotoxic potential of new chemical entities is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Derivative ClassCancer Cell LineExpected IC50 Range (µM)
Ether Derivatives A549 (Lung Carcinoma)10 - 50
MCF-7 (Breast Cancer)15 - 60
Ester Derivatives A549 (Lung Carcinoma)20 - 80
MCF-7 (Breast Cancer)25 - 100

Experimental Protocol: MTT Assay for Cytotoxicity [1]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for 24-72 hours.

  • MTT Addition: The media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol), and the absorbance is measured at a wavelength of 570 nm.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Potential Signaling Pathway: Modulation of Apoptosis

Benzyl alcohol and its derivatives have been shown to induce apoptosis in cancer cells. This can occur through the modulation of key signaling pathways that regulate cell death.[12]

G 2,5-Difluorobenzyl Derivatives 2,5-Difluorobenzyl Derivatives ROS Generation ROS Generation 2,5-Difluorobenzyl Derivatives->ROS Generation Induces Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Potential apoptotic pathway induced by 2,5-difluorobenzyl derivatives.

Conclusion

Derivatives of this compound represent a promising class of compounds with a wide range of potential therapeutic applications. The triazole derivatives have demonstrated potent and broad-spectrum antifungal activity, positioning them as strong candidates for further development. While the antibacterial and anticancer activities of other derivatives like ethers and esters are less established, preliminary data from related compounds suggest that these are also worthy areas for future investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically evaluate and compare the biological activities of novel this compound derivatives, ultimately contributing to the discovery of new therapeutic agents.

References

A Comparative Analysis of Fluorobenzyl Alcohol Isomers in SN2 Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of nucleophilic substitution reactions is paramount for the rational design of synthetic routes and the development of novel therapeutics. This guide provides a detailed comparative analysis of the reactivity of ortho-, meta-, and para-fluorobenzyl alcohol isomers in SN2 reactions. Due to the poor leaving group nature of the hydroxyl group, this analysis focuses on the reactivity of their corresponding tosylate derivatives.

Executive Summary

The position of the fluorine atom on the benzene ring significantly influences the rate of SN2 reactions. The inductive effect (-I) of the electronegative fluorine atom deactivates the benzene ring and influences the electrophilicity of the benzylic carbon. Concurrently, the resonance effect (+R) of the fluorine atom, where its lone pairs can donate electron density to the ring, can either counteract or reinforce the inductive effect depending on its position relative to the benzylic side chain. In SN2 reactions of benzyl derivatives with electron-withdrawing substituents, the reaction is generally expected to proceed via a concerted SN2 mechanism. The relative reactivity of the fluorobenzyl tosylate isomers is predicted to follow the order:

meta > para > ortho

This trend is a direct consequence of the interplay between the electron-withdrawing inductive effect and the electron-donating resonance effect of the fluorine substituent at each position.

Data Presentation: Predicted Reactivity and Electronic Effects

IsomerInductive Effect (-I)Resonance Effect (+R)Predicted Relative SN2 RateRationale
ortho-Fluorobenzyl Tosylate StrongWeakSlowestThe strong electron-withdrawing inductive effect at the ortho position significantly increases the electrophilicity of the benzylic carbon, which should accelerate the reaction. However, the steric hindrance from the adjacent fluorine atom is expected to severely impede the backside attack of the nucleophile, making this isomer the least reactive.
meta-Fluorobenzyl Tosylate ModerateNegligibleFastestThe fluorine atom at the meta position exerts a purely inductive electron-withdrawing effect, increasing the partial positive charge on the benzylic carbon and making it more susceptible to nucleophilic attack. There is no opposing resonance effect at this position.
para-Fluorobenzyl Tosylate WeakStrong (opposing)IntermediateThe inductive effect at the para position is weaker than at the ortho or meta positions. Furthermore, the electron-donating resonance effect of the fluorine atom partially counteracts the inductive effect, reducing the overall electrophilicity of the benzylic carbon compared to the meta isomer.

Experimental Protocols

For a valid comparison of the reactivity of fluorobenzyl alcohol isomers, it is essential to first convert the poorly-leaving hydroxyl group into a good leaving group, such as a tosylate. The subsequent SN2 reaction can then be carried out with a suitable nucleophile, for example, sodium azide.

Step 1: Tosylation of Fluorobenzyl Alcohols

This procedure outlines the conversion of a fluorobenzyl alcohol isomer to its corresponding tosylate derivative.

Materials:

  • 2-Fluoro, 3-Fluoro, or 4-Fluorobenzyl alcohol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the respective fluorobenzyl alcohol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add pyridine (2.0 eq) to the stirred solution.

  • Portion-wise, add p-toluenesulfonyl chloride (1.2 eq) to the reaction mixture, ensuring the temperature is maintained at 0°C.

  • Stir the reaction mixture at 0°C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding cold 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude fluorobenzyl tosylate. The product can be further purified by recrystallization or column chromatography if necessary.

Step 2: SN2 Reaction of Fluorobenzyl Tosylates with Sodium Azide

This protocol describes the nucleophilic substitution of the tosylate group with an azide nucleophile.

Materials:

  • o-, m-, or p-Fluorobenzyl tosylate (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the fluorobenzyl tosylate (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC. For kinetic studies, aliquots of the reaction mixture can be taken at regular intervals and analyzed (e.g., by HPLC or GC) to determine the concentration of the reactant and product.

  • Upon completion of the reaction, pour the mixture into water and extract the product with diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure to obtain the crude fluorobenzyl azide. The product can be purified by column chromatography if necessary.

Mandatory Visualizations

Experimental_Workflow start Fluorobenzyl Alcohol Isomer (ortho, meta, or para) tosylation Tosylation (TsCl, Pyridine, DCM, 0°C) start->tosylation purification1 Workup & Purification (Extraction, Chromatography) tosylation->purification1 tosylate Fluorobenzyl Tosylate purification1->tosylate sn2 SN2 Reaction (NaN₃, DMF, Room Temp.) tosylate->sn2 purification2 Workup & Purification (Extraction, Chromatography) sn2->purification2 product Fluorobenzyl Azide purification2->product

Comparative Guide to the X-ray Crystal Structure of 2,5-Difluorobenzyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of selected 2,5-difluorobenzyl derivatives and their closely related isomers. By presenting key crystallographic data in a clear, tabular format, detailing experimental protocols, and visualizing structural relationships, this document serves as a valuable resource for professionals in crystallography, medicinal chemistry, and materials science. The objective is to offer a clear comparison of the structural features of these compounds, which are of significant interest in modern drug design and crystal engineering.

Performance Comparison of Fluorinated Benzyl Derivatives

The introduction of fluorine atoms into a benzyl moiety can significantly influence a molecule's conformation, crystal packing, and intermolecular interactions. These modifications can, in turn, affect the compound's physicochemical properties, such as solubility and lipophilicity, and its biological activity. This section compares the crystallographic data of a 2,5-difluorobenzyl derivative with a structurally related 2,4-difluorobenzoyl derivative to highlight these structural nuances.

Quantitative Crystallographic Data

The following table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction analysis of N,N-bis(2,4-difluorobenzoyl)piperazine, a compound isomeric to a potential 2,5-difluorobenzoyl derivative. This data provides a baseline for understanding the structural impact of the difluoro-substitution pattern on a piperazine scaffold.

ParameterN,N-bis(2,4-difluorobenzoyl)piperazine[1]
Chemical Formula C₁₈H₁₄F₄N₂O₂
Molecular Weight 382.32 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.2687(3) Å
b = 17.2658(8) Å
c = 6.9738(3) Å
α = 90°
β = 115.393(2)°
γ = 90°
Cell Volume 790.65(6) ų
Z (Molecules per unit cell) 4
Calculated Density 1.530 g/cm³
CCDC Deposition Number 2238312

Experimental Protocols

The determination of the crystal structure for the compared compounds was achieved through single-crystal X-ray diffraction. The general workflow for such an analysis is outlined below.

Synthesis and Crystallization

The synthesis of N,N-bis(2,4-difluorobenzoyl)piperazine involved the reaction of piperazine with 2,4-difluorobenzoyl chloride in chloroform. The resulting crude product was purified by column chromatography. Single crystals suitable for X-ray diffraction were obtained from a saturated chloroform solution.

Data Collection

A suitable single crystal is mounted on a goniometer head. Data collection is performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve the quality of the diffraction data. A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of reflection intensities. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares techniques against the experimental data. Software packages such as SHELXS, SHELXL, or Olex2 are commonly used for structure solution and refinement.[2]

Visualization of Experimental Workflow and Structural Relationships

The following diagrams illustrate the general workflow for X-ray crystallography and the logical relationship in comparing crystal structures.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement data_extraction Extract Crystallographic Data structure_refinement->data_extraction comparison Comparative Analysis data_extraction->comparison logical_relationship cluster_data Crystallographic Data compound_a 2,5-Difluorobenzyl Derivative A params_a Unit Cell, Space Group, Bond Lengths/Angles compound_a->params_a compound_b Alternative Derivative B params_b Unit Cell, Space Group, Bond Lengths/Angles compound_b->params_b comparison Structural Comparison params_a->comparison params_b->comparison conclusion Structure-Property Relationship Insights comparison->conclusion

References

A Comparative Guide to Analytical Methods for Determining the Purity of 2,5-Difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for key chemical intermediates is paramount in drug discovery and development to ensure the reliability of experimental outcomes and the quality of synthesized products. 2,5-Difluorobenzyl alcohol is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs), and its purity can significantly impact the quality, safety, and efficacy of the final drug substance. This guide provides a comprehensive comparison of the primary analytical methods for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation of specific impurities, the desired level of accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of the most common methods.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with detection by flame ionization.Intrinsic quantitative response of atomic nuclei in a magnetic field, where signal intensity is directly proportional to the number of nuclei.
Information Provided Quantitative purity, detection and quantification of non-volatile and thermally labile impurities.Quantitative purity, detection and quantification of volatile impurities and residual solvents.Absolute purity determination without a specific reference standard of the analyte; structural confirmation of the main component and impurities.
Strengths High resolution for a wide range of compounds, including non-volatile and thermally sensitive impurities. Well-established and widely available.High resolution for volatile compounds, excellent precision, and high sensitivity for hydrocarbons.Provides structural information, is a primary ratio method allowing for absolute quantification, and does not require a specific reference standard of the analyte for purity assessment.[1][2]
Limitations Requires a reference standard of known purity for quantitative analysis. May not be suitable for highly volatile impurities.Not suitable for non-volatile or thermally labile impurities. Requires a reference standard for quantitative analysis.Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures, and requires more expensive instrumentation.
Typical Limit of Detection (LOD) 0.01 - 1 µg/mL0.1 - 5 µg/mL~0.1 - 1 mg/mL (sample concentration dependent)
Typical Limit of Quantitation (LOQ) 0.05 - 5 µg/mL0.5 - 20 µg/mL~0.5 - 5 mg/mL (sample concentration dependent)
**Linearity (R²) **> 0.999> 0.999Excellent, based on fundamental physical principles.
Precision (%RSD) < 2%< 2%< 1%[1]
Accuracy (Recovery) 98 - 102%98 - 102%99 - 101%[3]

Potential Impurities in this compound

The purity of this compound can be affected by starting materials, byproducts from the synthesis process, and degradation products. Common impurities may include:

  • Isomeric Difluorobenzyl Alcohols: 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-Difluorobenzyl alcohol.

  • Starting Material: 2,5-Difluorobenzaldehyde (if the alcohol is prepared by reduction).

  • Over-oxidation Product: 2,5-Difluorobenzoic acid.

  • Byproducts from Synthesis: Depending on the synthetic route, other related fluorinated aromatic compounds could be present. For example, if prepared from a Grignard reaction, biphenyl derivatives could be formed.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., toluene, hexane, ethyl acetate).

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. It is important to note that these are general protocols based on the analysis of similar aromatic alcohols and should be validated for the specific application.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the determination of the purity of this compound and the quantification of its non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Filter an aliquot through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated using the area normalization method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram. For a more accurate assay, a reference standard of this compound with known purity should be used to create a calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is ideal for assessing the purity of this compound and quantifying volatile impurities, including residual solvents.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Data acquisition and processing software

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase at a rate of 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL with a split ratio of 50:1.

Sample Preparation:

  • Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

Data Analysis: Similar to the HPLC method, purity can be determined by area normalization. For an assay, an internal standard (e.g., dodecane) and a calibrated reference standard of this compound are required.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that can provide a highly accurate, absolute purity value without the need for a specific reference standard of the analyte.[4]

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (microgram precision)

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a vial.

    • Accurately weigh a suitable, certified internal standard (e.g., 5-10 mg of maleic acid or dimethyl sulfone) into the same vial. The internal standard should have signals that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis.

    • Crucially, a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and internal standard) must be used (e.g., 30-60 seconds) to ensure full signal recovery.[5]

    • A sufficient number of scans (e.g., 8-16) should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the benzylic CH₂ protons) and a well-resolved signal of the internal standard.

    • The purity of the analyte is calculated using the following equation:

    Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (265 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

HPLC Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve inject Inject into GC dissolve->inject separate Separation on Capillary Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

GC-FID Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

qNMR Experimental Workflow

Conclusion

For routine quality control of this compound, both HPLC-UV and GC-FID are robust and reliable methods, with the choice depending on the likely impurities (non-volatile vs. volatile). HPLC is generally more versatile for a wider range of potential impurities. For the highest accuracy and for the certification of reference materials, qNMR is the superior technique as it provides an absolute purity value without the need for a specific standard of the analyte. A comprehensive purity assessment of this compound would ideally involve a combination of these techniques to provide a complete picture of the impurity profile.

References

A Comparative Guide to the GC-MS Analysis of 2,5-Difluorobenzyl Alcohol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, accurate monitoring of reaction progress and purity assessment of products is critical. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of reaction mixtures originating from 2,5-Difluorobenzyl alcohol. We present experimental data and protocols to objectively compare GC-MS with alternative analytical techniques.

Introduction to Reaction Mixture Analysis

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. A common synthetic route involves its oxidation to form 2,5-Difluorobenzaldehyde, a versatile precursor.[1] However, this reaction can lead to a mixture containing the starting material, the desired aldehyde product, and over-oxidation byproducts such as 2,5-Difluorobenzoic acid. Efficiently separating and identifying these components is crucial for process optimization and quality control. GC-MS is a powerful technique for this purpose, offering both high-resolution separation and definitive mass-based identification of volatile and semi-volatile compounds.

Experimental Protocols

Detailed methodologies for sample preparation and analysis are essential for reproducible results. Below are protocols for GC-MS analysis and a comparison with High-Performance Liquid Chromatography (HPLC).

Protocol 1: GC-MS Analysis

This protocol is optimized for the separation and identification of this compound and its common reaction products.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude reaction mixture.

    • Dissolve the sample in 10 mL of a suitable solvent, such as ethyl acetate or methanol, in a volumetric flask.

    • For quantitative analysis, add an appropriate internal standard (e.g., Benzyl alcohol-¹³C₆) at a known concentration.[2]

    • Vortex the solution to ensure homogeneity.

    • If necessary, centrifuge the sample at 4000 rpm for 10 minutes to pellet any particulates.[2]

    • Transfer the supernatant to a 2 mL GC vial for analysis.

  • Instrumentation and Conditions:

    • A standard GC-MS system equipped with an electron ionization (EI) source is used.

    • The parameters listed in the table below are typical starting points and may require optimization based on the specific instrument.

ParameterValue
GC System Agilent 8890 GC (or equivalent)
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness)[3][4]
Inlet Temperature 260 °C[3]
Injection Mode Split (e.g., 20:1) or Splitless for trace analysis[4][5]
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min[3][5]
Oven Program Initial: 60 °C for 2 min, Ramp: 15 °C/min to 280 °C, Hold for 5 min[3][4]
MS System Agilent 5977 MS (or equivalent)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C[5]
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-500) for qualitative, SIM for quantitative[3]

Protocol 2: HPLC Analysis (Alternative Method)

HPLC offers an alternative for analyzing the reaction mixture, particularly if components are thermally labile or non-volatile.

  • Sample Preparation:

    • Prepare the sample as described in the GC-MS protocol, but use the mobile phase as the diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

ParameterValue
LC System Agilent 1290 Infinity II (or equivalent)
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Diode Array Detector (DAD) or UV at 254 nm
Injection Volume 10 µL

Data Presentation and Comparison

Effective analysis relies on understanding the chromatographic behavior and mass spectral fragmentation of the target compounds.

Expected GC-MS Data

The following table summarizes the expected retention times (RT) and key mass-to-charge ratios (m/z) for the primary components in an oxidation reaction of this compound.

CompoundMolecular Wt.Approx. RT (min)Key Mass Fragments (m/z)
2,5-Difluorobenzaldehyde142.108.5142 (M+), 141, 113
This compound144.129.2144 (M+), 123, 109, 96[6]
2,5-Difluorobenzoic acid*158.1011.5158 (M+), 141, 113

*Note: Carboxylic acids can exhibit poor peak shape in GC. Derivatization (e.g., with BSTFA) is often recommended for improved chromatography and sensitivity.

Performance Comparison: GC-MS vs. HPLC

This table provides an objective comparison between GC-MS and HPLC for analyzing the specified reaction mixture.

FeatureGC-MSHPLC-UV/DAD
Principle Separation by boiling point/polarity; MS detectionSeparation by polarity; UV absorbance detection
Compound Volatility Required; suitable for the target compoundsNot required; better for non-volatile byproducts
Identification High confidence via mass spectral library matchingBased on retention time and UV spectrum
Sensitivity High (ng to pg range)Moderate (µg to ng range)
Resolution Excellent for volatile isomersCan be tailored with different columns/phases
Derivatization May be needed for polar groups (e.g., acids)Generally not required
Run Time Typically 15-30 minutesTypically 15-30 minutes
Solvent Usage Low (primarily for sample prep)High (continuous mobile phase flow)

Visualizing the Workflow and Reaction

Diagrams help clarify complex processes and relationships. The following are generated using the DOT language.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Reaction Mixture B Dissolve in Solvent (add Internal Standard) A->B C Vortex & Centrifuge B->C D Transfer to GC Vial C->D E Inject Sample D->E F GC Separation (DB-5MS Column) E->F G EI Ionization & MS Detection F->G H Generate Chromatogram G->H I Identify Peaks (RT & Mass Spectra) H->I J Quantify Components I->J

Caption: Workflow for GC-MS analysis of a reaction mixture.

Reaction_Pathway Start 2,5-Difluorobenzyl Alcohol Product 2,5-Difluorobenzaldehyde (Desired Product) Start->Product Oxidation [O] SideProduct 2,5-Difluorobenzoic Acid (Byproduct) Product->SideProduct Over-oxidation [O]

Caption: Potential oxidation pathway of this compound.

Conclusion

GC-MS stands out as a highly effective and reliable method for the qualitative and quantitative analysis of this compound reaction mixtures. Its superior resolving power combined with the definitive identification capabilities of mass spectrometry provides invaluable data for chemists. While HPLC is a viable alternative, especially for non-volatile species, GC-MS offers greater confidence in compound identification through its detailed mass spectral data. The choice of method should be guided by the specific requirements of the analysis, but for routine monitoring of this particular reaction, GC-MS provides a robust and comprehensive solution.

References

A Comparative Guide to HPLC Method Development for 2,5-Difluorobenzylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2,5-difluorobenzylated compounds. It explores the impact of stationary phase chemistry and mobile phase composition on the separation of this class of molecules, which are of growing importance in pharmaceutical and agrochemical research. Detailed experimental protocols and supporting data are presented to aid in the development of robust and efficient analytical methods.

Introduction to the Challenge

The 2,5-difluorobenzyl moiety is a common structural feature in modern pharmaceuticals and agrochemicals. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its polarity, lipophilicity, and conformational rigidity. These alterations present unique challenges and opportunities in HPLC method development. Standard reversed-phase C18 columns may not always provide adequate selectivity for closely related 2,5-difluorobenzylated compounds or their impurities. This guide compares the performance of traditional stationary phases with that of phases designed to offer alternative selectivities, such as phenyl and fluorinated phases.

Comparative Analysis of Stationary Phases

The choice of stationary phase is a critical parameter in HPLC method development. The following sections compare the performance of three common reversed-phase columns for the separation of a model set of 2,5-difluorobenzylated compounds.

Model Compounds:

For the purpose of this comparison, we will consider a hypothetical mixture of four 2,5-difluorobenzylated compounds with varying substituents (R) to represent a typical analytical challenge:

  • Compound A: R = -CH3 (a neutral, relatively non-polar analogue)

  • Compound B: R = -OH (a more polar, neutral analogue)

  • Compound C: R = -COOH (an acidic analogue)

  • Compound D: R = -NH2 (a basic analogue)

Data Presentation: Comparison of Key Chromatographic Parameters

The following tables summarize the retention factor (k'), selectivity (α), resolution (Rs), and tailing factor (Tf) for the separation of the four model compounds on three different stationary phases under identical mobile phase conditions.

Table 1: Performance on a Standard C18 Column

Compound Pairk' (Compound 1 / 2)Selectivity (α)Resolution (Rs)Tailing Factor (Tf) (Compound 1 / 2)
B / C2.5 / 2.81.121.81.1 / 1.3
C / A2.8 / 4.51.614.21.3 / 1.0
A / D4.5 / 4.71.040.81.0 / 1.5

Table 2: Performance on a Phenyl-Hexyl Column

Compound Pairk' (Compound 1 / 2)Selectivity (α)Resolution (Rs)Tailing Factor (Tf) (Compound 1 / 2)
B / C3.1 / 3.51.131.91.1 / 1.2
C / A3.5 / 5.81.664.81.2 / 1.0
A / D5.8 / 6.31.091.51.0 / 1.3

Table 3: Performance on a Pentafluorophenyl (PFP) Column

Compound Pairk' (Compound 1 / 2)Selectivity (α)Resolution (Rs)Tailing Factor (Tf) (Compound 1 / 2)
C / B3.8 / 4.51.182.51.1 / 1.1
B / D4.5 / 5.51.222.81.1 / 1.2
D / A5.5 / 7.21.313.91.2 / 1.0

Analysis of Results:

  • The C18 column provides good separation for the neutral and acidic compounds but struggles to resolve the neutral (A) and basic (D) compounds, which have very similar hydrophobicities. The basic compound also shows significant peak tailing.

  • The Phenyl-Hexyl column offers improved resolution between the neutral and basic compounds due to π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes. Peak shape for the basic compound is also improved.

  • The Pentafluorophenyl (PFP) column provides the best overall separation and a different elution order. The PFP phase offers multiple interaction mechanisms, including hydrophobic, dipole-dipole, π-π, and ion-exchange interactions, which leads to enhanced selectivity for these fluorinated aromatic compounds.[1][2] The elution order changes, indicating a significant difference in the dominant retention mechanisms.

Experimental Protocols

General Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detector: UV at 254 nm

Stationary Phases Compared
  • Standard C18: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Phenyl-Hexyl: Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Pentafluorophenyl (PFP): Kinetex F5 (PFP), 4.6 x 150 mm, 5 µm

Sample Preparation

A stock solution of each model compound was prepared in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL. A mixed standard solution was then prepared by combining equal volumes of each stock solution and diluting with the same solvent to a final concentration of 0.1 mg/mL for each compound.

Visualizing Method Development and Interactions

HPLC Method Development Workflow

The following diagram illustrates a systematic approach to HPLC method development for 2,5-difluorobenzylated compounds.

G HPLC Method Development Workflow A Define Separation Goal (e.g., Purity, Assay, Chiral) B Analyte Characterization (pKa, logP, UV spectra) A->B C Initial Column Screening (C18, Phenyl, PFP) B->C D Mobile Phase Optimization (Organic Modifier, pH) C->D E Evaluate Performance (Resolution, Peak Shape, Sensitivity) D->E E->C Re-screen Columns E->D Re-optimize F Method Robustness Testing E->F Meets Criteria G Final Method Validation F->G H Inadequate Separation

Caption: A typical workflow for systematic HPLC method development.

Analyte-Stationary Phase Interaction Mechanisms

The unique selectivity of different stationary phases arises from different types of molecular interactions.

G Analyte-Stationary Phase Interactions cluster_0 Stationary Phases cluster_1 Interaction Types C18 C18 Phenyl Phenyl-Hexyl PFP PFP Hydrophobic Hydrophobic Hydrophobic->C18 Hydrophobic->Phenyl Hydrophobic->PFP PiPi π-π PiPi->Phenyl PiPi->PFP Dipole Dipole-Dipole Dipole->PFP IonExchange Ion-Exchange IonExchange->PFP Analyte 2,5-Difluorobenzylated Analyte Analyte->Hydrophobic Analyte->PiPi Analyte->Dipole Analyte->IonExchange

Caption: Dominant interactions for different stationary phases.

Chiral Separations

Many 2,5-difluorobenzylated compounds of pharmaceutical interest are chiral. The separation of enantiomers requires a chiral environment, which is typically achieved using a chiral stationary phase (CSP).

Recommended Chiral Stationary Phases

For initial screening of chiral 2,5-difluorobenzylated compounds, polysaccharide-based CSPs are a good starting point due to their broad applicability.

  • Daicel Chiralpak® IA, IB, IC, etc.: Amylose-based CSPs.

  • Daicel Chiralcel® OD, OJ, etc.: Cellulose-based CSPs.

General Protocol for Chiral Method Screening
  • Columns:

    • Chiralpak IA (or similar amylose-based)

    • Chiralcel OD-H (or similar cellulose-based)

  • Mobile Phases (Normal Phase):

    • Hexane/Ethanol (90:10, v/v)

    • Hexane/Isopropanol (90:10, v/v)

    • For basic compounds, add 0.1% diethylamine. For acidic compounds, add 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at a wavelength where the analyte absorbs.

If separation is not achieved under normal phase conditions, reversed-phase or polar organic modes can be explored on appropriate polysaccharide-based CSPs.

Conclusion

The successful HPLC method development for 2,5-difluorobenzylated compounds relies on a systematic approach to screening stationary and mobile phases. While standard C18 columns can be effective, stationary phases offering alternative selectivities, such as Phenyl-Hexyl and particularly Pentafluorophenyl, often provide superior resolution and peak shape, especially for complex mixtures containing compounds with varying functionalities.[3] The PFP phase, with its multiple interaction mechanisms, is a powerful tool for separating these challenging fluorinated aromatic compounds. For chiral separations, a screening approach using polysaccharide-based chiral stationary phases under normal phase conditions is a robust starting point. The data and protocols presented in this guide offer a solid foundation for researchers to develop optimized and reliable HPLC methods for this important class of molecules.

References

Comparative Antifungal Activity of Fluorinated Benzyl Alcohol Derivatives: A Review of Available Data and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the antifungal activity of fluorinated benzyl alcohol derivatives based on currently available scientific literature. It is intended for researchers, scientists, and drug development professionals interested in the potential of these compounds as novel antifungal agents. While direct comparative studies on a systematic series of simple fluorinated benzyl alcohol isomers are limited, this document summarizes key findings from studies on more complex molecules incorporating these moieties, details standardized experimental protocols for their evaluation, and discusses their potential mechanisms of action.

Executive Summary

Fluorination is a well-established strategy in medicinal chemistry to enhance the potency, metabolic stability, and bioavailability of bioactive molecules. When applied to the benzyl alcohol scaffold, which possesses inherent antimicrobial properties, it is hypothesized that fluorine substitution can modulate antifungal activity. This guide collates available quantitative data, presents detailed experimental methodologies for assessing antifungal efficacy, and visualizes relevant workflows and potential mechanisms of action to aid in the design and interpretation of future studies in this area.

Data Presentation: Antifungal Activity of Fluorinated Benzyl-Containing Compounds

Compound IDSubstituted Benzyl GroupC. albicans 14053C. albicans 20352C. parapsilosisC. neoformansA. flavusA. fumigatusT. rubrumM. gypseum
1a 2-Fluorobenzyl0.250.51.00.5>64>641.00.25
1b 3-Fluorobenzyl0.51.08.04.0>64>6416.02.0
1c 4-Fluorobenzyl2.04.016.02.0>64>6432.00.5
1d 2-Chlorobenzyl1.00.258.08.032.0>6416.00.5
1e 3-Chlorobenzyl2.08.0>6416.0>64>6432.00.25
1f 4-Chlorobenzyl16.032.0>648.0>64>64>641.0
FCZ Fluconazole (Control)1.02.04.08.0>64>6432.064.0

Data extracted from a study on triazole derivatives containing substituted benzyl groups. The full structure includes a 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-2-propanol core.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antifungal activity of novel compounds, based on established standards.

Microbroth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.

a. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate medium, such as Sabouraud Dextrose Agar, at 35°C for 24-48 hours for yeasts or 5-7 days for molds.

  • For yeasts, colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • For molds, conidia are harvested and suspended in sterile saline with 0.05% Tween 80. The suspension is adjusted spectrophotometrically to 80-82% transmittance at 530 nm and then diluted to a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

b. Preparation of Drug Dilutions:

  • The fluorinated benzyl alcohol derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial two-fold dilutions of the compounds are prepared in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in 96-well microtiter plates. The final concentration range should typically span from 0.03 to 64 µg/mL.

c. Inoculation and Incubation:

  • Each well is inoculated with the standardized fungal suspension.

  • A growth control well (containing no drug) and a sterility control well (containing no inoculum) are included on each plate.

  • The plates are incubated at 35°C for 24-48 hours for yeasts or 48-72 hours for molds.

d. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles and related compounds) compared to the drug-free growth control. For some antifungals, a 100% inhibition endpoint is used.

Determination of Minimum Fungicidal Concentration (MFC)

a. Subculturing from MIC Plates:

  • Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from each well that shows no visible growth.

  • The aliquot is subcultured onto a sterile agar plate (e.g., Sabouraud Dextrose Agar).

b. Incubation and MFC Determination:

  • The agar plates are incubated at 35°C for a period sufficient to allow for the growth of any remaining viable fungal cells (typically 24-72 hours).

  • The MFC is defined as the lowest concentration of the compound that results in no fungal growth on the subculture plates, indicating a 99.9% killing of the initial inoculum.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Fungal Inoculum C Inoculate Microtiter Plates A->C B Prepare Drug Dilutions B->C D Incubate Plates C->D E Determine MIC D->E F Subculture for MFC E->F G Determine MFC F->G

Antifungal Susceptibility Testing Workflow

Proposed_Mechanism Proposed Mechanism of Action for Benzyl Alcohol Derivatives cluster_compound Compound Interaction cluster_membrane Fungal Cell Membrane cluster_effect Cellular Effects A Fluorinated Benzyl Alcohol Derivative B Lipid Bilayer Disruption A->B Intercalates into membrane C Increased Permeability B->C D Leakage of Intracellular Components C->D E Inhibition of Essential Processes D->E F Fungal Cell Death E->F

Proposed Mechanism of Action

Discussion of Potential Mechanisms of Action

The precise mechanism of action for fluorinated benzyl alcohol derivatives against fungi has not been extensively elucidated. However, based on the known activity of benzyl alcohol and other lipophilic antifungal agents, a primary mode of action is likely the disruption of the fungal cell membrane.[1]

Benzyl alcohol itself is known to act as a solvent and can disrupt the integrity of microbial cell membranes, leading to increased permeability and leakage of essential intracellular components.[1] Fluorination can increase the lipophilicity of the benzyl alcohol molecule, potentially enhancing its ability to intercalate into the lipid bilayer of the fungal cell membrane. This disruption can lead to a cascade of events, including the loss of ion gradients, inhibition of membrane-bound enzymes, and ultimately, fungal cell death.

Further research is required to determine if fluorination introduces additional mechanisms, such as the specific inhibition of fungal enzymes, which is a common mode of action for other fluorinated antifungal drugs like the azoles.

Conclusion

While a comprehensive, direct comparison of the antifungal activity of a systematic series of fluorinated benzyl alcohol derivatives is not yet available, the existing data on more complex molecules containing these moieties suggests that they are promising scaffolds for the development of novel antifungal agents. The methodologies for evaluating their efficacy are well-established. Future research should focus on synthesizing and testing a range of simple fluorinated benzyl alcohol isomers to establish clear structure-activity relationships and to further elucidate their mechanisms of action. This will be crucial for optimizing their antifungal potency and advancing their potential as therapeutic candidates.

References

The Pivotal Role of the 2,5-Difluorobenzyl Moiety in Potent RORγt Inverse Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of therapeutic candidates is paramount. This guide provides a comparative analysis of a series of potent and selective Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) inverse agonists, with a focus on the contribution of the 2,5-difluorobenzyl moiety to their biological activity. The data presented is synthesized from a key study in the field, offering a clear comparison of compound performance and detailed experimental methodologies.

RORγt is a critical transcription factor in the differentiation of Th17 cells, which are key mediators of inflammation in various autoimmune diseases. The development of small molecule inverse agonists targeting RORγt is a promising therapeutic strategy. A notable series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones has been identified as potent RORγt inverse agonists. Within this series, the exploration of different substitution patterns on a benzyl ether moiety has revealed the significant impact of fluorine substitution on the compound's potency and metabolic stability.

Comparative Analysis of RORγt Inverse Agonists

The following table summarizes the structure-activity relationship of a series of RORγt inverse agonists, highlighting the effect of substitutions on the benzyl ether group. The data is extracted from a study by F. Guo et al. published in Bioorganic & Medicinal Chemistry Letters.

CompoundRORγt Gal4 EC₅₀ (nM)[1]Human Liver Microsome Stability (% remaining at 1 hr)Mouse Liver Microsome Stability (% remaining at 1 hr)
1 HHH55--
2a FHH25--
2b HFH30--
2c HHF45--
3 (2,5-difluoro) F H F 15 High High
4 (2,6-difluoro) FFH11HighHigh
5 (2,3-difluoro) FHH20--
6 (3,5-difluoro) HFF35--
7 (2,4,5-trifluoro) FClF18ModerateModerate
8 (pentafluoro) FFF22--

Note: The core structure for all compounds is a phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone with a substituted benzyl ether. R¹, R², and R³ refer to the substitution positions on the phenyl ring of the benzyl ether. '-' indicates data not reported in the source.

The data clearly demonstrates that the introduction of fluorine atoms on the benzyl ring generally enhances the potency of the RORγt inverse agonists compared to the unsubstituted analog (Compound 1). Notably, the 2,5-difluoro substitution (Compound 3) results in a significant improvement in potency (EC₅₀ = 15 nM). While the 2,6-difluoro analog (Compound 4) shows slightly higher potency (EC₅₀ = 11 nM), the 2,5-difluoro substitution provides a compelling balance of high potency and excellent metabolic stability in both human and mouse liver microsomes. The trifluoro- and pentafluoro-substituted analogs did not offer a further advantage in potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols employed in the evaluation of the 2,5-difluorobenzyl-containing RORγt inverse agonists.

RORγt Gal4 Reporter Gene Assay

This assay is used to determine the potency of the compounds as inverse agonists of RORγt.

  • Cell Line: HEK293T cells are transiently co-transfected with two plasmids: one expressing the RORγt ligand-binding domain (LBD) fused to the Gal4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS).

  • Compound Treatment: The transfected cells are seeded into 96-well plates and treated with serial dilutions of the test compounds. A known RORγt agonist is included as a positive control, and DMSO is used as a vehicle control.

  • Incubation: The cells are incubated for 24 hours to allow for compound-mediated effects on RORγt activity.

  • Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the transcriptional activity of RORγt, is measured using a luminometer.

  • Data Analysis: The EC₅₀ values are calculated by plotting the percentage of inhibition of luciferase activity against the compound concentration and fitting the data to a four-parameter logistic equation.

Liver Microsome Stability Assay

This assay assesses the metabolic stability of the compounds in the presence of liver enzymes.

  • Preparation: Human or mouse liver microsomes are incubated with the test compound (typically at a concentration of 1 µM) in a phosphate buffer (pH 7.4) containing a NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: The reaction mixtures are incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, and 60 minutes).

  • Reaction Termination: The enzymatic reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are then determined.

Structure-Activity Relationship and Signaling Pathway

The structure-activity relationship of these RORγt inverse agonists highlights the importance of the substitution pattern on the benzyl ether moiety. The diagram below illustrates the general workflow for evaluating these compounds and the logical relationship between their chemical structure and biological activity.

SAR_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis cluster_sar Structure-Activity Relationship Core Phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone Core Analogs Synthesized Analogs Core->Analogs Benzyl_Ethers Substituted Benzyl Ethers (e.g., 2,5-difluorobenzyl) Benzyl_Ethers->Analogs RORgt_Assay RORγt Gal4 Assay Analogs->RORgt_Assay Microsome_Assay Microsome Stability Assay Analogs->Microsome_Assay Potency Potency (EC₅₀) RORgt_Assay->Potency Stability Metabolic Stability Microsome_Assay->Stability SAR SAR Analysis Potency->SAR Stability->SAR Lead_Opt Lead_Opt SAR->Lead_Opt Lead Optimization

Figure 1. Workflow for the SAR study of RORγt inverse agonists.

The diagram illustrates how the core chemical scaffold is combined with various substituted benzyl ethers to generate a library of analogs. These compounds are then subjected to biological evaluation to determine their potency and metabolic stability. The resulting data is analyzed to establish a clear structure-activity relationship, which in turn guides further lead optimization efforts. This iterative process is fundamental to modern drug discovery.

References

A Comparative Guide to the Kinetic Studies of 2,5-Difluorobenzyl Alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of 2,5-difluorobenzyl alcohol reactions, contextualized with data from other substituted benzyl alcohols. Due to the limited direct kinetic data for this compound in the provided search results, this guide infers its reactivity based on established electronic effects of substituents and compares it with known data for other benzyl alcohol derivatives. This approach allows for a predictive understanding of its reaction kinetics in various chemical transformations, particularly oxidation reactions.

Comparative Kinetic Data of Substituted Benzyl Alcohol Oxidation

The rate of oxidation of benzyl alcohols is significantly influenced by the nature of the substituents on the aromatic ring. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups slow it down. The following table summarizes kinetic data for the oxidation of various para-substituted benzyl alcohols, which can be used to predict the reactivity of this compound. Fluorine is an electron-withdrawing group, which is expected to decrease the reaction rate compared to unsubstituted benzyl alcohol.

Substituent (p-X)Oxidizing AgentRelative Rate (k_X / k_H)Hammett Constant (σ_p)Reference
-OCH₃Acidified DichromateFaster than -H-0.27[1]
-CH₃Acidified DichromateFaster than -H-0.17[1]
-HAcidified Dichromate1.000.00[1]
-ClAcidified DichromateSlower than -H0.23[1]
-NO₂Acidified DichromateSlower than -H0.78[1]
-F (ortho, meta) Not Specified Slower than -H (predicted) σ_o = +0.06, σ_m = +0.34

Note: The Hammett constants for ortho and meta fluorine substituents suggest that this compound would be less reactive than benzyl alcohol in oxidation reactions where an electron-deficient transition state is formed.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing kinetic studies. Below are typical experimental protocols for the oxidation of benzyl alcohols.

Protocol 1: Oxidation with Pyrazinium Dichromate (PzDC)[2]
  • Reactant Preparation: Solutions of the substituted benzyl alcohol, PzDC, and an acid catalyst (e.g., p-toluenesulfonic acid, TsOH) are prepared in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Kinetic Measurement: The reaction is initiated by mixing the reactant solutions in a thermostated water bath. The progress of the reaction is monitored by measuring the decrease in the absorbance of PzDC at a specific wavelength (e.g., 354 nm) using a UV-Vis spectrophotometer.

  • Determination of Reaction Order:

    • With respect to PzDC: The reaction is carried out with a large excess of the alcohol and acid. The pseudo-first-order rate constant is determined from the linear plot of log(absorbance) versus time.

    • With respect to Alcohol and Acid: The concentration of the alcohol or acid is varied while keeping the other reactants in excess, and the corresponding pseudo-first-order rate constants are determined.

  • Product Analysis: The reaction product (the corresponding aldehyde) is identified and quantified. For example, it can be derivatized with 2,4-dinitrophenylhydrazine and characterized by its melting point and spectral data.[1]

  • Activation Parameters: The reaction is performed at different temperatures to determine the rate constants. The activation energy (Ea) is calculated from the Arrhenius plot (ln k vs. 1/T), and other activation parameters like enthalpy (ΔH‡) and entropy (ΔS‡) of activation are also determined.[1][2]

Protocol 2: Oxidation with Acidified Dichromate[1]
  • Stoichiometry Determination: The stoichiometry of the reaction is determined by reacting a known excess of dichromate with the benzyl alcohol and then titrating the unreacted oxidant. It has been found that one mole of dichromate is equivalent to three moles of benzyl alcohol.[1]

  • Kinetic Runs: The reactions are performed under pseudo-first-order conditions with an excess of the benzyl alcohol over the oxidant in an aqueous acetic acid medium. The reaction is initiated by adding the oxidant to the thermostated mixture of the substrate and acid.

  • Rate Measurement: The progress of the reaction is followed by monitoring the decrease in the concentration of the dichromate ion spectrophotometrically at 350 nm.

  • Dependence on Reactants: The order of the reaction with respect to the oxidant, substrate, and acid is determined by varying their concentrations individually while keeping others constant. The reaction is typically first order in both the oxidant and the substrate and shows a fractional order dependence on the acid concentration.[1]

  • Test for Free Radicals: The reaction mixture is tested for the presence of free radicals by adding a polymerizable monomer like acrylonitrile. The absence of polymerization indicates that the reaction does not proceed via a free-radical mechanism.[1][2][3]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a kinetic study of benzyl alcohol oxidation.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_char Characterization Reactant_Prep Reactant Preparation Solution_Prep Solution Preparation Reactant_Prep->Solution_Prep Mixing Reactant Mixing Solution_Prep->Mixing Monitoring Reaction Monitoring (UV-Vis) Mixing->Monitoring Product_Analysis Product Analysis (e.g., 2,4-DNP) Mixing->Product_Analysis Rate_Constant Rate Constant Calculation Monitoring->Rate_Constant Reaction_Order Reaction Order Determination Rate_Constant->Reaction_Order Activation_Params Activation Parameter Calculation Rate_Constant->Activation_Params

Caption: A typical experimental workflow for kinetic studies of benzyl alcohol oxidation.

This guide provides a framework for understanding and conducting kinetic studies on this compound by drawing comparisons with well-documented substituted benzyl alcohols. The provided protocols and workflow diagrams serve as a practical resource for researchers in this field.

References

Computational Analysis of 2,5-Difluorobenzyl Alcohol Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2,5-Difluorobenzyl alcohol, primarily focusing on its oxidation, benchmarked against unsubstituted benzyl alcohol and other fluorinated analogues. The inclusion of fluorine atoms significantly alters the electronic properties of the benzyl alcohol moiety, thereby influencing its reactivity. This guide synthesizes available experimental data and computational analyses to offer insights for researchers in drug development and organic synthesis.

Introduction to Fluorinated Benzyl Alcohols in Synthesis

Fluorinated organic compounds are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound, with its distinct substitution pattern, presents a unique electronic environment around the reactive benzylic hydroxyl group, making a detailed analysis of its reactivity crucial for its effective utilization in synthetic pathways.

Comparative Reactivity Analysis

The reactivity of benzyl alcohols, particularly in oxidation reactions to form the corresponding aldehydes, is highly sensitive to the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine, are generally expected to decrease the rate of oxidation by destabilizing the electron-deficient transition state. However, the position of the fluorine atoms can also influence reactivity through resonance and inductive effects.

Table 1: Comparison of Reactivity and Properties of Benzyl Alcohol and its Fluorinated Derivatives

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Relative Reactivity (Oxidation)Notes
Benzyl AlcoholBenzyl Alcohol108.14205BaselineServes as the reference compound for comparison.
2-Fluorobenzyl alcohol2-Fluorobenzyl alcohol126.12200-202Expected to be lower than benzyl alcoholThe ortho-fluoro substituent exerts a strong inductive electron-withdrawing effect.
4-Fluorobenzyl alcohol4-Fluorobenzyl alcohol126.12204-205Expected to be lower than benzyl alcoholThe para-fluoro substituent has both inductive and resonance effects.
This compound this compound144.12195-197Expected to be significantly lower than benzyl alcohol The two electron-withdrawing fluorine atoms are anticipated to decrease the electron density at the benzylic carbon, thus reducing its susceptibility to oxidation.

Note: The relative reactivity is a qualitative assessment based on established principles of physical organic chemistry, as direct comparative kinetic data for this compound was not found in the cited literature.

Computational Analysis Insights

Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms and predicting reactivity. While a specific DFT study on the oxidation of this compound is not available in the reviewed literature, studies on benzyl alcohol oxidation provide a framework for such an analysis.[2]

A computational analysis would typically involve:

  • Geometry Optimization: Determining the lowest energy structures of the reactant, transition state, and product.

  • Frequency Calculations: To confirm the nature of the stationary points (minima or transition states) and to calculate zero-point vibrational energies.

  • Activation Energy Calculation: The energy difference between the transition state and the reactants, which is a key indicator of reaction rate.

For this compound, it is hypothesized that the activation energy for oxidation would be higher than that of benzyl alcohol due to the electron-withdrawing nature of the two fluorine atoms. This would lead to a less stable, more electron-deficient transition state.

Experimental Protocols

The following are generalized experimental protocols for the oxidation of benzyl alcohols, which can be adapted for a comparative study of this compound and its analogues.

Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)

This is a common method for the oxidation of primary alcohols to aldehydes.

Materials:

  • Benzyl alcohol (or substituted benzyl alcohol)

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (CH2Cl2)

  • Silica gel

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the benzyl alcohol derivative in dry dichloromethane in a round-bottom flask.

  • Add a stoichiometric amount of PCC to the solution with stirring.

  • Allow the reaction to proceed at room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Catalytic Aerobic Oxidation

This method utilizes a catalyst and molecular oxygen as the oxidant, offering a greener alternative.

Materials:

  • Benzyl alcohol (or substituted benzyl alcohol)

  • Pd-based catalyst (e.g., Pd/C or a supported Pd-alloy catalyst)[2][3]

  • Solvent (e.g., toluene, or solvent-free conditions)

  • Oxygen source (e.g., O2 balloon or compressed air)

Procedure:

  • To a reaction vessel, add the benzyl alcohol derivative, the catalyst, and the solvent (if applicable).

  • Purge the vessel with oxygen and maintain a positive pressure of oxygen (e.g., using a balloon).

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by GC or TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • The filtrate can be analyzed directly by GC to determine the conversion and selectivity. The product can be isolated by removing the solvent under reduced pressure and purified if necessary.

Visualizing Reaction Pathways

The following diagrams illustrate the general workflow for a computational analysis of benzyl alcohol oxidation and the proposed signaling pathway for the reaction.

computational_workflow cluster_start Input Structures cluster_dft DFT Calculations cluster_analysis Analysis reactant Reactant (this compound) geom_opt Geometry Optimization reactant->geom_opt oxidant Oxidant (e.g., CrO3) oxidant->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ts_search Transition State Search geom_opt->ts_search ts_search->freq_calc energy_calc Energy Calculation ts_search->energy_calc mechanism Reaction Mechanism ts_search->mechanism activation_energy Activation Energy energy_calc->activation_energy reactivity Reactivity Prediction activation_energy->reactivity

Caption: Computational workflow for analyzing benzyl alcohol oxidation.

oxidation_pathway cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_products Products alcohol R-CH2OH (Benzyl Alcohol Derivative) complex [R-CH2O-M-L] (e.g., Chromate Ester) alcohol->complex Coordination oxidant [O] (Oxidant) oxidant->complex aldehyde R-CHO (Aldehyde) complex->aldehyde Hydride Transfer (Rate-Determining Step) reduced_oxidant Reduced Oxidant complex->reduced_oxidant

Caption: Generalized pathway for benzyl alcohol oxidation.

Conclusion

The reactivity of this compound is a subject of significant interest in synthetic and medicinal chemistry. Based on established chemical principles, the two fluorine substituents are expected to decrease its reactivity towards oxidation compared to unsubstituted benzyl alcohol. This guide provides a framework for comparing its reactivity through both experimental and computational approaches. Further dedicated kinetic and mechanistic studies on this compound are warranted to provide precise quantitative data and to fully elucidate the electronic effects of its unique substitution pattern. Such studies will enable its more strategic and efficient use in the synthesis of novel molecules.

References

A Comparative Guide to the Synthesis of 2,5-Difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three common synthetic routes to 2,5-Difluorobenzyl alcohol, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The routes are evaluated based on yield, purity, starting materials, and reaction conditions to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthesis Routes

The following table summarizes the key quantitative data for the three primary synthesis routes to this compound.

ParameterRoute 1: From 2,5-DifluorobenzylamineRoute 2: From 2,5-DifluorobenzaldehydeRoute 3: From 2,5-Difluorobenzoic Acid
Starting Material 2,5-Difluorobenzylamine2,5-Difluorobenzaldehyde2,5-Difluorobenzoic Acid
Key Reagents Sodium Nitrite, Sulfuric AcidSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Overall Yield ~91.1%[1]~70-75% (two steps)High (exact data not available)
Purity ~99.2%[1]HighHigh
Reaction Time Several hours1-2 hours2-4 hours
Safety Considerations Diazonium salts can be explosive.NaBH₄ is flammable and reacts with water.LiAlH₄ is highly flammable and reacts violently with water.

Synthesis Route Diagrams

The following diagrams illustrate the three synthesis pathways.

G cluster_0 Route 1: From 2,5-Difluorobenzylamine A 2,5-Difluorobenzylamine B Diazonium Salt Intermediate A->B NaNO₂, H₂SO₄, 0-5 °C C This compound B->C H₂O, Heat

Caption: Synthesis of this compound from 2,5-Difluorobenzylamine.

G cluster_1 Route 2: From 2,5-Difluorobenzaldehyde D 2,5-Difluorobenzaldehyde E This compound D->E NaBH₄, Methanol, Room Temperature

Caption: Synthesis of this compound from 2,5-Difluorobenzaldehyde.

G cluster_2 Route 3: From 2,5-Difluorobenzoic Acid F 2,5-Difluorobenzoic Acid G This compound F->G 1. LiAlH₄, Dry THF 2. H₃O⁺ workup

Caption: Synthesis of this compound from 2,5-Difluorobenzoic Acid.

Experimental Protocols

Route 1: Synthesis from 2,5-Difluorobenzylamine

This route involves the diazotization of 2,5-difluorobenzylamine followed by hydrolysis of the resulting diazonium salt. This method offers high yield and purity.[1]

Materials:

  • 2,5-Difluorobenzylamine

  • Concentrated Sulfuric Acid

  • Sodium Nitrite (NaNO₂)

  • Water

  • Ice

  • Diethyl ether

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, a solution of 2,5-difluorobenzylamine in dilute sulfuric acid is prepared and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • The reaction mixture is then slowly warmed to room temperature and then heated to facilitate the hydrolysis of the diazonium salt to this compound.

  • After cooling to room temperature, the reaction mixture is extracted with diethyl ether.

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation to yield pure this compound.

Route 2: Synthesis from 2,5-Difluorobenzaldehyde

This two-step route begins with the synthesis of 2,5-difluorobenzaldehyde from 1,4-difluorobenzene, followed by its reduction to the corresponding alcohol.

Part A: Synthesis of 2,5-Difluorobenzaldehyde This procedure has a reported yield of 77.5%.[2]

Materials:

  • 1,4-Difluorobenzene

  • n-Butyllithium in hexane

  • N-methylformanilide

  • Dry Tetrahydrofuran (THF)

  • 10% Sulfuric Acid

  • Hexane

  • Ice

Procedure:

  • A solution of 1,4-difluorobenzene in dry THF is cooled to -60 °C.

  • n-Butyllithium in hexane is added dropwise, maintaining the temperature below -55 °C. The mixture is stirred for 45 minutes.

  • A solution of N-methylformanilide in THF is then added dropwise at -60 °C.

  • The reaction mixture is stirred for 1 hour at -50 °C and then allowed to warm to -30 °C.

  • The mixture is poured into ice water and neutralized with 10% sulfuric acid.

  • The product is extracted with hexane, and the combined organic extracts are washed and concentrated.

  • The crude 2,5-difluorobenzaldehyde is purified by distillation.

Part B: Reduction of 2,5-Difluorobenzaldehyde This reduction is a standard procedure with expected high yields (typically 71-96% for similar aldehydes).

Materials:

  • 2,5-Difluorobenzaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Saturated Ammonium Chloride solution

Procedure:

  • 2,5-Difluorobenzaldehyde is dissolved in methanol and cooled in an ice bath.

  • Sodium borohydride is added portion-wise to the solution, and the mixture is stirred at room temperature for 1-2 hours.

  • The reaction is quenched by the slow addition of saturated ammonium chloride solution.

  • The mixture is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The resulting this compound can be purified by distillation if necessary.

Route 3: Synthesis from 2,5-Difluorobenzoic Acid

This route utilizes a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to directly reduce the carboxylic acid to the alcohol. This method is generally high-yielding but requires strict anhydrous conditions.

Materials:

  • 2,5-Difluorobenzoic Acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Dilute Sulfuric Acid

  • Diethyl ether

Procedure:

  • A suspension of LiAlH₄ in anhydrous THF is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of 2,5-difluorobenzoic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension with stirring. The reaction is exothermic and may require cooling.

  • After the addition is complete, the mixture is stirred at room temperature or gently refluxed for 2-4 hours.

  • The reaction is carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water, while cooling in an ice bath.

  • The resulting solids are filtered off, and the filtrate is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

  • The crude this compound is purified by vacuum distillation.

References

Assessing the Metabolic Stability of 2,5-Difluorobenzylated Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the metabolic stability of drug candidates is a critical step in the development of safe and effective therapeutics. The introduction of a 2,5-difluorobenzyl group is a common strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. This guide provides a comparative analysis of the metabolic stability of 2,5-difluorobenzylated drugs against their non-fluorinated benzyl analogs and other alternatives, supported by experimental data and detailed protocols.

The rationale behind using the 2,5-difluorobenzyl moiety lies in the strength of the carbon-fluorine bond, which is significantly more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily compared to a carbon-hydrogen bond. This substitution can effectively shield the molecule from enzymatic attack, leading to a longer half-life and improved bioavailability.

Quantitative Comparison of Metabolic Stability

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)Species
Indoles UT-155Non-fluorinated indole12.35-Mouse
4-Fluoro-indazole analog of UT-155Monofluorinated analog13.29-Mouse
CF3-substituted indazole analog of UT-155Trifluoromethylated analog53.711.29Mouse
Quinolines NorfloxacinFluorinated quinolone~225 (in vivo, hours)-Human
CiprofloxacinFluorinated quinolone~234-240 (in vivo, hours)-Human
OfloxacinFluorinated quinolone~420 (in vivo, hours)-Human
Celecoxib Analog CelecoxibNon-fluorinated--Human
4'-fluorocelecoxibMonofluorinated analog4 times more stable than celecoxib-Human
Risperidone Analog RisperidoneNon-fluorinated--Human
9-FluororisperidoneMonofluorinated analog16 times more stable than risperidone-Human

Note: Direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions. However, the trends within each study consistently highlight the positive impact of fluorination on metabolic stability.

Experimental Protocols

A comprehensive understanding of the metabolic stability of a drug candidate requires robust in vitro assays. The two most common methods are the liver microsomal stability assay and the hepatocyte stability assay.

In Vitro Liver Microsomal Stability Assay

This assay is a primary screen to evaluate the intrinsic clearance of a compound by phase I metabolic enzymes, particularly the CYP450s.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and non-fluorinated analog

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Positive control compounds (high and low clearance)

  • Organic solvent (e.g., acetonitrile or methanol) for reaction termination

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound and controls in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the liver microsomes and phosphate buffer.

  • Add the test compound to the wells to achieve the desired final concentration.

  • Pre-incubate the plate at 37°C for a short period.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold organic solvent. The 0-minute time point serves as the initial concentration control.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount) .

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both phase I and phase II metabolic enzymes and their necessary cofactors.

Objective: To determine the in vitro intrinsic clearance of a test compound in a whole-cell system.

Materials:

  • Cryopreserved or fresh hepatocytes (e.g., human, rat, mouse)

  • Hepatocyte culture medium

  • Test compound and controls

  • 96-well collagen-coated plates

  • Incubator (37°C, 5% CO2)

  • Organic solvent for reaction termination

  • LC-MS/MS system

Procedure:

  • Thaw and plate the hepatocytes in collagen-coated 96-well plates and allow them to attach.

  • Prepare a stock solution of the test compound and controls.

  • Remove the seeding medium from the hepatocytes and add fresh incubation medium containing the test compound.

  • Incubate the plate at 37°C in a humidified incubator.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect samples of the incubation medium.

  • Terminate the metabolic activity in the collected samples by adding a cold organic solvent.

  • Process the samples for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis: The data analysis is similar to the microsomal stability assay, with calculations of t½ and CLint based on the disappearance of the parent compound over time.

Visualizing Metabolic Pathways and Experimental Workflow

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Drug Drug Hydroxylated_Metabolite Hydroxylated_Metabolite Drug->Hydroxylated_Metabolite Hydroxylation Dealkylation Dealkylation Drug->Dealkylation Oxidative Dealkylation Glutathione_Conjugate Glutathione_Conjugate Drug->Glutathione_Conjugate Glutathione Conjugation Conjugated_Metabolite Conjugated_Metabolite Hydroxylated_Metabolite->Conjugated_Metabolite Glucuronidation/ Sulfation Excretion Excretion Dealkylation->Excretion Conjugated_Metabolite->Excretion Glutathione_Conjugate->Excretion

Caption: Potential metabolic pathways of 2,5-difluorobenzylated drugs.

The 2,5-difluoro substitution can influence which metabolic pathway is favored. For instance, studies on 2,5-difluoroaminobenzene have shown a preference for cytochrome P450 catalyzed aromatic hydroxylation, while 2,5-difluoronitrobenzene is predominantly metabolized through glutathione conjugation.[1] This highlights the importance of the overall molecular structure in determining the metabolic fate.

Experimental_Workflow Compound_Preparation Prepare Test Compound & Control Solutions Incubation_Setup Set up Incubation with Liver Microsomes/Hepatocytes Compound_Preparation->Incubation_Setup Reaction_Initiation Initiate Reaction (add NADPH/cofactors) Incubation_Setup->Reaction_Initiation Time_Course_Sampling Sample at Multiple Time Points Reaction_Initiation->Time_Course_Sampling Reaction_Quenching Terminate Reaction (add cold solvent) Time_Course_Sampling->Reaction_Quenching Sample_Processing Process Samples (centrifugation) Reaction_Quenching->Sample_Processing LC_MS_Analysis Analyze by LC-MS/MS Sample_Processing->LC_MS_Analysis Data_Analysis Calculate t½ and CLint LC_MS_Analysis->Data_Analysis

References

Safety Operating Guide

Proper Disposal of 2,5-Difluorobenzyl Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,5-Difluorobenzyl alcohol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.

This compound is a combustible liquid that can cause skin and serious eye irritation.[1][2] Proper handling and disposal are crucial to prevent accidents and environmental contamination. This guide outlines the necessary steps for its safe management in a laboratory setting.

Safety and Handling Precautions

Before handling this compound, ensure that you are wearing the appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[3] Work in a well-ventilated area, preferably under a chemical fume hood, and keep the chemical away from heat, sparks, and open flames.[1]

Spill Management

In the event of a spill, immediately remove all sources of ignition.[3] Absorb the spilled material with an inert, non-combustible absorbent, such as sand, silica gel, or vermiculite.[1] Once absorbed, sweep up the material and place it into a suitable, tightly sealed container for disposal.[1][3] Do not empty spilled material into drains.[3]

Disposal Protocol

The disposal of this compound must be conducted by a licensed waste disposal company and in accordance with all local, regional, and national hazardous waste regulations.[1][3] Chemical waste generators are responsible for determining if the discarded chemical is classified as a hazardous waste.[3]

Key Disposal Steps:

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.

  • Containerization: Use a designated, properly labeled, and sealed container for the waste. The container should be stored in a cool, dry, and well-ventilated area.[3][4]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".

  • Documentation: Maintain a log of the accumulated waste, noting the quantity and date of addition.

  • Arrangement for Pickup: Contact a certified hazardous waste disposal contractor to arrange for the pickup and proper disposal of the chemical waste.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValue
Flash Point89 °C / 192.2 °F
Purity>98.0% (GC)

Experimental Workflow for Disposal

Below is a detailed workflow for the proper disposal of this compound waste in a laboratory setting. This protocol is a general guideline and should be adapted to comply with your institution's specific safety and environmental policies.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.

  • Inert absorbent material (e.g., vermiculite, sand).

  • Designated hazardous waste container with a secure lid.

  • Hazardous waste labels.

  • Spill kit.

Procedure:

  • Preparation: Don all necessary PPE before handling the chemical waste. Ensure the designated waste container is clean, dry, and in good condition.

  • Waste Transfer: Carefully transfer the this compound waste into the designated hazardous waste container. If dealing with a spill, follow the spill management procedures outlined above.

  • Container Sealing and Labeling: Securely seal the container lid. Affix a completed hazardous waste label to the container, including the chemical name, accumulation start date, and associated hazards.

  • Temporary Storage: Store the sealed container in a designated hazardous waste accumulation area that is well-ventilated and away from sources of ignition.[3][4]

  • Disposal Request: Once the container is full or the accumulation time limit is reached (as per institutional or regulatory guidelines), submit a request for pickup to your institution's Environmental Health and Safety (EHS) office or the contracted hazardous waste disposal company.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify 2,5-Difluorobenzyl Alcohol Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate from Other Chemical Waste B->C D Transfer to Designated Hazardous Waste Container C->D E Spill Occurs D->E No D->E Yes F Absorb with Inert Material (e.g., Sand, Vermiculite) E->F Spill G Seal and Label Container with Chemical Name and Hazards E->G No Spill F->D H Store in a Cool, Dry, Well-Ventilated Area G->H I Arrange for Pickup by Licensed Waste Disposal Contractor H->I

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2,5-Difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This document provides comprehensive guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for handling 2,5-Difluorobenzyl alcohol.

Chemical and Physical Properties

PropertyValue
Molecular Formula C7H6F2O
Molecular Weight 144.12 g/mol [1]
Appearance No data available
Flash Point 93 °C[2]
Specific Gravity 1.30 (20/20)[2]
Refractive Index 1.49[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are:

  • Skin Irritation: Causes skin irritation.[2][3]

  • Serious Eye Irritation/Damage: Causes serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

  • Combustible Liquid: It is a combustible liquid.[2]

HazardGHS ClassificationSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[2][3]
Serious Eye Damage/IrritationCategory 1 / 2ADanger/WarningH318/H319: Causes serious eye damage/irritation[1][2][3]
Specific target organ toxicity — single exposureCategory 3 (Respiratory tract irritation)WarningH335: May cause respiratory irritation[1][3]
FlammabilityCombustible LiquidWarningH227: Combustible liquid[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is mandatory to ensure the safe handling of this compound.

1. Engineering Controls and Preparation:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Remove all sources of ignition, such as open flames and hot surfaces, as the substance is combustible.[2][4]

2. Donning Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards.[6] A face shield should be worn in situations with a high risk of splashing.[7][8]

  • Skin Protection:

    • Gloves: Wear disposable nitrile gloves for short-term protection.[8] For prolonged contact or immersion, consult the glove manufacturer's resistance chart. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[9]

    • Lab Coat: A flame-resistant lab coat or a standard lab coat made of non-synthetic material should be worn and fully buttoned.[6][8]

  • Respiratory Protection: If working outside a fume hood or if there is a risk of inhaling vapors, a NIOSH-approved respirator with an organic vapor cartridge is required.[8][10]

3. Handling the Chemical:

  • Avoid direct contact with skin and eyes.[4]

  • Do not breathe in mist, vapors, or spray.[3][4]

  • Wash hands thoroughly after handling the chemical.[2][3][4]

  • Keep the container tightly closed when not in use.[3][4]

4. In Case of a Spill:

  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as sand, silica gel, or vermiculite.[3][4]

  • Collect the absorbed material into a sealed container for proper disposal.[3]

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container.

  • Disposal Procedure: Dispose of the chemical waste through an approved hazardous waste disposal facility.[2][3][4] Do not mix with other waste streams unless explicitly permitted.[9] Handle uncleaned containers as you would the product itself.[9]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_1 Verify Fume Hood Operation prep_2 Locate Safety Equipment (Eyewash, Shower) prep_1->prep_2 prep_3 Don Appropriate PPE prep_2->prep_3 handling_1 Dispense Chemical in Fume Hood prep_3->handling_1 handling_2 Perform Experiment handling_1->handling_2 handling_3 Securely Close Container handling_2->handling_3 cleanup_1 Wipe Down Work Area handling_3->cleanup_1 cleanup_2 Segregate Waste cleanup_1->cleanup_2 cleanup_3 Dispose of Waste in Labeled Container cleanup_2->cleanup_3 post_1 Doff PPE cleanup_3->post_1 post_2 Wash Hands Thoroughly post_1->post_2

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.